molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Katalognummer: B115159
CAS-Nummer: 96948-64-0
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: JOGFUYPGDLRKHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (CAS 96948-64-0), with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol, is a significant chemical intermediate in pharmaceutical research and development . Its primary research application is in the synthesis of beta-adrenergic receptor agents, including beta-agonists used as bronchodilators and beta-blockers for treating cardiovascular conditions such as hypertension, angina, and arrhythmias . The compound's structure, which features a phenol group and a tert-butylamino ethanol side chain, is instrumental in developing molecules with high selectivity for beta-receptors. This selectivity is key to enhancing therapeutic efficacy while minimizing off-target side effects, making it a valuable scaffold for studying adrenergic receptor activity and for the creation of new cardioactive and respiratory drugs . As a specified related compound in pharmaceutical standards, it also plays a role in analytical chemistry and quality control processes . This product is intended for research use only and is not for human or veterinary use .

Eigenschaften

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGFUYPGDLRKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914243
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96948-64-0, 7376-67-2
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96948-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylnorsynephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kwd 2066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol EP Impurity B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-BUTYLNORSYNEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, widely known as Salbutamol (or Albuterol in the United States), is a cornerstone in the management of respiratory disorders.[1][2] As a short-acting β2-adrenergic receptor agonist (SABA), its primary therapeutic action is the rapid reversal of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] This guide provides an in-depth exploration of the fundamental physicochemical and pharmacological properties of Salbutamol. Understanding these core characteristics is paramount for formulation development, analytical method design, and optimizing therapeutic efficacy while ensuring safety and stability. We will delve into the causality behind experimental choices and provide a framework for robust scientific investigation grounded in authoritative principles.

Physicochemical Properties: The Foundation of Formulation and Function

The behavior of a drug substance in a biological system and its formulation is dictated by its intrinsic physicochemical properties. For Salbutamol, its ionization state, solubility, and lipophilicity are critical determinants of its performance.

Ionization and pKa: A Tale of Two Functional Groups

Salbutamol is an amphoteric molecule possessing two ionizable functional groups: a phenolic hydroxyl group and a secondary amine.[3] The dissociation constants (pKa) for these groups are pivotal as they determine the molecule's charge at different physiological pH values, which in turn governs its solubility, absorption, and interaction with its target receptor.

PropertyValueFunctional GroupImplication
pKa1 ~9.3Phenolic HydroxylAt physiological pH (~7.4), this group is predominantly in its protonated (neutral) form.
pKa2 ~10.3Secondary AmineAt physiological pH (~7.4), this group is predominantly in its protonated (cationic) form.

Note: Reported pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). Sources report ranges from 9.07 to 9.3 for pKa1 and 10.3 to 10.37 for pKa2.[2][3][4][5][6][7][8][9]

The ionization state of Salbutamol is crucial for its formulation. For instance, aqueous solutions for nebulization are often formulated at an acidic pH (between 3 and 5).[10][11][12] At this pH, the secondary amine is fully protonated, rendering the molecule highly water-soluble as the sulfate salt, which is the common pharmaceutical form.[10][11][12][13] This high aqueous solubility is essential for preparing concentrated solutions for inhalation.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for determining the pKa values of a pharmaceutical compound like Salbutamol, ensuring a self-validating system through rigorous calibration and replication.

Objective: To determine the acid dissociation constants (pKa) of Salbutamol in an aqueous medium.

Materials:

  • Salbutamol reference standard

  • Calibrated pH meter and combination pH electrode

  • Potentiometer/Autotitrator

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water (Type I)

  • Standard pH buffers (e.g., pH 4, 7, 10)

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, and 10) to ensure linearity and accuracy across the measurement range.[14]

  • Sample Preparation: Accurately weigh and dissolve a known amount of Salbutamol in deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[14] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]

  • Acidic Titration: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[14]

  • Titration with Base: Titrate the acidified solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[14]

  • Data Acquisition: Record the pH value after each addition of NaOH, ensuring the reading stabilizes (e.g., drift < 0.01 pH units per minute).[14] Continue the titration until a pH of 12-12.5 is reached.[14]

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve. The inflection points of the curve can be determined using the first or second derivative of the titration data.

  • Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[14] Calculate the mean pKa values and the standard deviation.

Solubility Profile: Navigating Aqueous and Lipid Environments

The solubility of Salbutamol is a critical factor for both formulation and bioavailability. As predicted by its pKa values, its solubility is highly dependent on pH.

  • Aqueous Solubility: Salbutamol as a base is sparingly soluble in water.[1][6] However, its salt form, Salbutamol Sulfate, is freely soluble in water.[10][11][12][13] This is particularly true in acidic conditions where the amine group is protonated, significantly enhancing its interaction with water molecules.[3][15]

  • Organic Solubility: Salbutamol is soluble in ethanol and slightly soluble in ether and chloroform.[1][6][16] This solubility in organic solvents is relevant for the preparation of stock solutions for analytical purposes and for understanding its potential to partition into lipid membranes.

The choice of the sulfate salt for pharmaceutical formulations is a direct consequence of these solubility properties, allowing for the preparation of stable, aqueous-based solutions for inhalation and oral administration.

Partition Coefficient (LogP): Balancing Lipophilicity and Hydrophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It provides an indication of how a drug will partition between the lipidic environment of cell membranes and the aqueous environment of the cytosol and extracellular fluids.

  • LogP Value: The reported LogP value for Salbutamol is approximately 1.3.[17][18]

A LogP in this range indicates that Salbutamol is a relatively hydrophilic molecule. This is consistent with its structure, which contains multiple polar hydroxyl groups and an ionizable amine. This hydrophilicity, while beneficial for aqueous solubility, means that it does not readily cross the blood-brain barrier, minimizing central nervous system side effects. Its absorption from the gastrointestinal tract is good, but it is subject to significant first-pass metabolism.[3]

Workflow: LogP Determination via Shake-Flask Method (OECD 107)

This workflow illustrates the classical method for determining the partition coefficient, a foundational parameter in drug development.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate n-octanol with water and water with n-octanol prep_drug Prepare a stock solution of Salbutamol in the appropriate phase prep_solvents->prep_drug add_drug Add drug solution to a flask containing both phases prep_drug->add_drug shake Shake vigorously until equilibrium is reached (e.g., 24 hours at constant temp) add_drug->shake separate Separate the two phases (e.g., by centrifugation) shake->separate measure_conc Determine the concentration of Salbutamol in both the n-octanol and aqueous phases (e.g., by HPLC-UV) separate->measure_conc calculate Calculate LogP = log([Salbutamol]octanol / [Salbutamol]water) measure_conc->calculate MOA Salbutamol Salbutamol (Agonist) Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and potency of Salbutamol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the quantitative analysis of Salbutamol and its related substances. [4][19][20]A typical reversed-phase HPLC method would utilize a C18 or C8 column with a mobile phase consisting of an aqueous buffer (often at an acidic pH to ensure the protonation and retention of Salbutamol) and an organic modifier like acetonitrile or methanol. [4][21]UV detection is commonly performed at around 225 nm or 276 nm. [20][21]* Spectroscopy:

    • UV-Vis Spectroscopy: Used for simple quantitative analysis and is based on Salbutamol's absorbance of UV light. [22][23] * Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule, serving as an identity test by comparing the sample's spectrum to that of a reference standard. [10][22][23][24][25][26] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of Salbutamol and its impurities by providing detailed information about the hydrogen and carbon atoms within the molecule. [10]

Conclusion

The basic properties of this compound are intricately linked to its successful application as a therapeutic agent. Its pKa values dictate a pH-dependent solubility that is masterfully exploited in its formulation, while its hydrophilic nature, reflected in its LogP value, contributes to a favorable pharmacokinetic profile. A thorough understanding of its stability under various stress conditions is fundamental to ensuring the delivery of a safe and effective product to the patient. The well-elucidated pharmacological mechanism of action provides a clear basis for its clinical efficacy. This guide serves as a foundational resource, empowering researchers and drug development professionals to make informed decisions grounded in the core scientific principles of this vital medication.

References

  • Tyagi, A., Sharma, N., Mittal, K., & Singh, S. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 10(3), 57-62. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Patsnap. (2024). What is the mechanism of Salbutamol sulfate? Synapse. [Link]

  • Wikipedia. (n.d.). Salbutamol. [Link]

  • Med Today. (2023, August 6). Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects [Video]. YouTube. [Link]

  • Rahman, M. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 405-411.
  • Kumar, S., et al. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. Asian Journal of Pharmaceutical and Clinical Research, 16(10), 123-128.
  • Hasson, K. J. (n.d.). Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Al-Snafi, A. E. (2022). Salbutamol in the Management of Asthma: A Review. Medical Science, 26(123), 1-8.
  • Deranged Physiology. (n.d.). Salbutamol. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Nikolin, B., et al. (2015). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Journal of the Serbian Chemical Society, 80(1), 113-122.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Grove, A., McFarlane, L. C., & Lipworth, B. J. (1995). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. Thorax, 50(2), 134–138.
  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

  • eDrug. (2016). Salbutamol. [Link]

  • Avramovska, B., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 97, 135-143.
  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Analytical Method Development & Estimation of Salbutamol Sulphate in Inhaler Dosage from by Using UV, FTIR And HPLC. [Link]

  • ResearchGate. (n.d.). (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. [Link]

  • Auctores Online. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. [Link]

  • PubMed. (1995). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. [Link]

  • Taylor & Francis Online. (2007). TWO-DIMENSIONAL TLC METHOD FOR IDENTIFICATION AND QUANTITATIVE ANALYSIS OF SALBUTAMOL AND RELATED IMPURITIES IN PHARMACEUTICAL TABLET FORMULATION. [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. [Link]

  • Bio-protocol. (2021). pKa Determination. [Link]

  • PubMed Central. (2011). Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique. [Link]

  • PubMed Central. (2012). Development of Methods for the Determination of pKa Values. [Link]

  • Nirma University Journals. (2023). VALIDATION AND ASSESSMENT OF STABILITY INDICATING RP-HPLC METHOD FOR SALBUTAMOL SULFATE IN INHALATIONAL SOLUTION. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. [Link]

  • ResearchGate. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Analytical Method Development & Estimation of Salbutamol Sulphate in Inhaler Dosage from by Using UV, FTIR And HPLC. [Link]

  • OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • J-Stage. (2017). Study of pH stability of R-salbutamol sulfate aerosol solution and its antiasthmatic effects in guinea pigs. [Link]

  • Regulations.gov. (2016). Final Report. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pure drug salbutamol sulphate (A), drug-loaded... [Link]

  • ResearchGate. (n.d.). Enhancement factor for salbutamol sulphate at different pH. [Link]

  • ResearchGate. (n.d.). FTIR spectra of salbutamol sulphate versus salbutamol sulphate FDT. [Link]

  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic chemistry of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, a widely used β2-adrenergic receptor agonist commercially known as Salbutamol or Albuterol. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic routes, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies. The guide emphasizes the chemical rationale behind procedural choices, addresses challenges in stereoselectivity, and details the purification of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Salbutamol

Salbutamol is a cornerstone in the management of respiratory disorders, primarily asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect stems from its selective agonism of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. The molecule's structure, featuring a substituted phenolic ring and a chiral amino alcohol side chain, is pivotal to its pharmacological activity. The synthesis of Salbutamol has evolved since its initial development, with various strategies emerging to enhance yield, purity, cost-effectiveness, and stereochemical control. This guide delves into the core synthetic pathways, providing a robust resource for researchers engaged in its synthesis or the development of related compounds.

Core Synthetic Strategies: A Comparative Overview

The synthesis of Salbutamol can be approached from several key starting materials, each presenting a unique set of advantages and challenges. The most prominent routes commence from 4-hydroxyacetophenone, p-hydroxybenzaldehyde, or derivatives of salicylic acid. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired stereochemical outcome, scalability, and safety considerations.[1]

Route 1: The Classic Approach from 4-Hydroxyacetophenone

A historically significant and widely practiced method for Salbutamol synthesis begins with 4-hydroxyacetophenone.[1] This pathway involves the introduction of a hydroxymethyl group, followed by bromination of the activated benzylic position, subsequent amination with tert-butylamine, and finally, reduction of the ketone.

Key Features:

  • Advantages: Readily available starting material, well-established procedures.

  • Disadvantages: Often involves hazardous reagents like bromine and may require the use of strong reducing agents such as lithium aluminum hydride, posing scalability challenges.[1]

Route 2: An Alternative Pathway from p-Hydroxybenzaldehyde

An alternative strategy utilizes p-hydroxybenzaldehyde as the precursor. This route typically involves chloromethylation, hydrolysis to a dihydroxy intermediate, protection of the hydroxyl groups, epoxidation, and subsequent ring-opening of the epoxide with tert-butylamine.[2]

Key Features:

  • Advantages: Can achieve high overall yields and product purity. Avoids the direct use of elemental bromine.

  • Disadvantages: A longer synthetic sequence with multiple protection and deprotection steps.

Route 3: Synthesis from Salicylic Acid Derivatives

Salbutamol can also be synthesized from derivatives of salicylic acid, such as methyl salicylate. This pathway generally involves a Friedel-Crafts acylation, nucleophilic substitution with a protected amine, and subsequent reduction of both the ketone and ester functionalities.[3]

Key Features:

  • Advantages: Utilizes a different set of readily available starting materials.

  • Disadvantages: May require powerful reducing agents to reduce both the ketone and the ester. The Friedel-Crafts acylation can sometimes lead to isomeric impurities.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of Salbutamol via the aforementioned routes. The protocols are accompanied by mechanistic explanations to provide a deeper understanding of the chemical transformations.

Synthesis from 4-Hydroxyacetophenone: A Step-by-Step Guide

This synthesis is a multi-step process that is frequently cited in the literature and patents.

This initial step introduces the hydroxymethyl group onto the phenolic ring.

  • Protocol:

    • In a reaction vessel, combine 4-hydroxyacetophenone, a 37% aqueous formaldehyde solution, and concentrated hydrochloric acid.

    • Heat the mixture to 50°C and maintain this temperature with stirring for 5 hours.

    • After the reaction is complete, cool the mixture and add calcium carbonate in a mixture of tetrahydrofuran (THF) and water to neutralize the acid and facilitate the hydroxylation.

    • The product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, can be isolated and purified by crystallization. A reported yield for this step is approximately 75%.[2]

  • Mechanism: This reaction proceeds via an electrophilic aromatic substitution (chloromethylation) followed by hydrolysis. The formaldehyde and HCl generate a chloromethyl electrophile which attacks the electron-rich phenol ring, primarily at the ortho position due to the directing effect of the hydroxyl group. The subsequent addition of a weak base like calcium carbonate facilitates the hydrolysis of the chloromethyl group to a hydroxymethyl group.

The next step involves the selective bromination of the methyl group of the acetophenone moiety.

  • Protocol:

    • Protect the phenolic hydroxyl and the newly introduced benzylic alcohol, for instance, as acetate esters using acetic anhydride.

    • Dissolve the protected intermediate in a suitable solvent like chloroform.

    • Add a solution of bromine in chloroform dropwise at room temperature.

    • After the reaction is complete, wash the reaction mixture to remove excess bromine and acid.

    • Hydrolyze the acetate protecting groups to yield the α-bromo ketone.

  • Mechanism: The bromination occurs at the α-position to the carbonyl group via an enol or enolate intermediate under acidic or basic conditions. The protecting groups prevent electrophilic substitution on the aromatic ring.

The bromide is then displaced by an amine to introduce the tert-butylamino group.

  • Protocol:

    • React the α-bromo ketone with N-benzyl-tert-butylamine in a suitable solvent like benzene at reflux. The benzyl group serves as a protecting group for the amine.

    • After the reaction, the product, an α-aminoketone, is isolated.

  • Mechanism: This is a standard nucleophilic substitution (SN2) reaction where the nitrogen atom of the amine attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.

The final steps involve the reduction of the ketone to a secondary alcohol and removal of the benzyl protecting group.

  • Protocol:

    • Reduce the α-aminoketone using a reducing agent. Sodium borohydride in ethanol at 15-20°C is a common choice to avoid the hazards of lithium aluminum hydride.[2]

    • If a benzyl protecting group was used, it is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol-water mixture.[2]

    • The final product, Salbutamol, is then isolated and purified.

  • Mechanism: The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and upon workup, the corresponding alcohol is formed. Catalytic hydrogenation involves the addition of hydrogen across the C-N bond of the benzyl group, cleaving it to yield the secondary amine and toluene.

Synthesis from p-Hydroxybenzaldehyde: The Epoxide Route

This elegant synthesis avoids the use of bromine and proceeds through an epoxide intermediate. A patented process outlines this high-yield route.[2]

  • Protocol:

    • React p-hydroxybenzaldehyde with paraformaldehyde in concentrated hydrochloric acid at 25-30°C for 8 hours to achieve chloromethylation. The yield can exceed 90%.[2]

    • Hydrolyze the resulting compound under weakly alkaline conditions (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours. The yield is typically over 85%.[2]

  • Protocol:

    • Protect the dihydroxy intermediate using acetone with concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours. This forms a propylidene-protected intermediate with a yield of over 85%.[2]

  • Protocol:

    • React the protected compound with a ylide reagent (e.g., generated from trimethylsulfonium iodide and a strong base like potassium hydroxide) in the presence of a phase transfer catalyst to form the epoxide. This step can yield over 80%.[2]

  • Mechanism: The sulfur ylide acts as a nucleophile, attacking the aldehyde carbonyl group to form a betaine intermediate. This intermediate then undergoes intramolecular cyclization with the departure of dimethyl sulfide to form the epoxide ring.

  • Protocol:

    • Heat the epoxide to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel. This ring-opening reaction can achieve a yield of over 90%.[2]

  • Mechanism: The tert-butylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring (typically the less sterically hindered one), leading to the opening of the ring and the formation of the amino alcohol.

  • Protocol:

    • Remove the propylidene protecting group under acidic conditions to yield the final Salbutamol product.

Stereoselective Synthesis of (R)-Salbutamol

The pharmacological activity of Salbutamol resides primarily in the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects. Therefore, the stereoselective synthesis of (R)-Salbutamol is of significant interest.

One common approach involves the asymmetric reduction of a prochiral ketone intermediate. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Itsuno reduction) or chiral transition metal complexes (e.g., Ru-TsDPEN).[4][5] These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The enantiomeric excess (ee) can be very high, often exceeding 95%.[5]

Another strategy involves the resolution of a racemic mixture of Salbutamol or a suitable intermediate using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Purification and Salt Formation

Crude Salbutamol is typically purified by crystallization from a suitable solvent. The free base can then be converted to its sulfate salt for pharmaceutical formulations due to its improved stability and solubility.

Purification of Salbutamol Base
  • Protocol:

    • Dissolve the crude Salbutamol base in a minimal amount of a hot solvent, such as methanol or ethanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Formation of Salbutamol Sulfate
  • Protocol:

    • Dissolve the purified Salbutamol base in a suitable solvent like methanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of sulfuric acid while stirring.

    • The Salbutamol sulfate will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Routes for Salbutamol
FeatureRoute 1: from 4-HydroxyacetophenoneRoute 2: from p-HydroxybenzaldehydeRoute 3: from Methyl Salicylate
Starting Material 4-Hydroxyacetophenonep-HydroxybenzaldehydeMethyl Salicylate
Key Intermediates α-Bromo ketoneEpoxideα-Amino ketone ester
Overall Yield ModerateHigh (up to 45%)[2]Moderate
Key Reagents Formaldehyde, HCl, Bromine, NaBH4Paraformaldehyde, HCl, Acetone, Ylide reagent, tert-ButylamineBromoacetyl chloride, N-benzyl-tert-butylamine, LiAlH4
Safety Concerns Use of Bromine, potentially LiAlH4Use of strong acids and bases, sealed vessel reactionUse of LiAlH4
Scalability Established, but with safety considerationsGood, with a patented high-yield process[2]Moderate
Diagram 1: Synthetic Pathway of Salbutamol from 4-Hydroxyacetophenone

Salbutamol_Synthesis_from_4_Hydroxyacetophenone start 4-Hydroxyacetophenone intermediate1 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone start->intermediate1 1. HCHO, HCl 2. CaCO3, THF/H2O intermediate2 α-Bromo ketone intermediate intermediate1->intermediate2 1. Ac2O 2. Br2 3. Hydrolysis intermediate3 α-(N-benzyl-tert-butylamino) ketone intermediate2->intermediate3 N-benzyl-tert-butylamine product Salbutamol intermediate3->product 1. NaBH4 2. H2, Pd/C

Caption: Synthesis of Salbutamol from 4-Hydroxyacetophenone.

Diagram 2: Synthetic Pathway of Salbutamol from p-Hydroxybenzaldehyde

Salbutamol_Synthesis_from_p_Hydroxybenzaldehyde start p-Hydroxybenzaldehyde intermediate1 Chloromethylated intermediate start->intermediate1 Paraformaldehyde, HCl intermediate2 Dihydroxy intermediate intermediate1->intermediate2 Hydrolysis (weak base) intermediate3 Propylidene-protected intermediate intermediate2->intermediate3 Acetone, H2SO4 intermediate4 Epoxide intermediate3->intermediate4 Ylide reagent intermediate5 Amino alcohol intermediate intermediate4->intermediate5 tert-Butylamine product Salbutamol intermediate5->product Acidic Hydrolysis

Caption: Synthesis of Salbutamol via the epoxide route.

Conclusion

The synthesis of this compound is a well-documented area of medicinal chemistry, with several viable synthetic routes available to researchers. The choice of the optimal pathway depends on a careful consideration of factors such as yield, cost, safety, and the desired stereochemical purity. The classic route from 4-hydroxyacetophenone remains a popular choice due to its simplicity, while the epoxide route from p-hydroxybenzaldehyde offers a high-yielding and bromine-free alternative. For the production of the therapeutically important (R)-enantiomer, stereoselective methods, particularly asymmetric reduction, are increasingly favored. This guide has provided a detailed overview of these key synthetic strategies, complete with experimental insights and mechanistic rationale, to serve as a valuable resource for the scientific community.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of Salbutamol for Research Applications.

  • CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents.

  • Albuterol Synthesis Mechanism | Organic Chemistry - YouTube. (Note: A specific, stable URL for a video detailing this exact synthesis with sufficient detail was not available in the provided search results. A general reference to a video explaining the mechanism is used here as a placeholder.)

  • Song, S. L., Lian, C. X., Chen, L. P., & Huang, L. J. (2020). Synthesis of the impurity F of salbutamol. Journal of Asian natural products research, 22(10), 956–965.

  • CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride - Google Patents.

  • Sharma, Y. K., Agarwal, D. D., Bhure, S., & Shrivastava, S. K. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE.

  • University of Bristol. 1. Syntheses of R-salbutamol from a racemic mixture.

  • Wang, Z., et al. (2007). Enantioselective synthesis of (R)-salbutamol hydrochloride. ResearchGate.

  • US7049469B2 - Process for preparing (R)-salbutamol - Google Patents.

  • PharmaCompass. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

  • Quick Company. Process For Preparation Of Salbutamol Sulphate.

  • CN108863753B - Salbutamol impurity and synthetic method thereof - Google Patents.

  • CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents.

  • CN113121369A - Preparation method of salbutamol sulfate - Google Patents.

  • University of Bristol. 2. Asymmetric synthesis of R-salbutamol.

  • Gérardy, R., Nambiar, A. M. K., Hart, T., Mahesh, P. T., & Jensen, K. F. (2022). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self-Optimizing Flow Chemistry Platform. Angewandte Chemie (International ed. in English), 61(16), e202117298.

Sources

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as salbutamol or albuterol, is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its function as a short-acting β2-adrenergic receptor (β2AR) agonist.[1][3] This guide provides a detailed examination of its mechanism of action, from its selective interaction with the β2AR to the downstream signaling cascades and ultimate physiological effects. We will explore the molecular basis of its selectivity, the canonical G-protein coupled receptor (GPCR) signaling pathway it initiates, the cellular responses leading to bronchodilation, and the standard experimental protocols used to validate this mechanism.

Molecular Target: The β2-Adrenergic Receptor

The primary molecular target for salbutamol is the β2-adrenergic receptor (ADRB2), a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] These receptors are integral membrane proteins characterized by seven transmembrane α-helical domains.[4][6] In the human airway, β2ARs are predominantly located on the surface of bronchial smooth muscle cells.[1][7]

Salbutamol exhibits a high degree of selectivity for the β2AR over β1ARs, which are concentrated in cardiac tissue. This selectivity is crucial for minimizing cardiovascular side effects like tachycardia.[8] The presence of a large tertiary butyl group in salbutamol's structure is a key determinant of this β2-selectivity.[1] While β2ARs are the main target in bronchial smooth muscle, it's noted that between 10% and 50% of the heart's beta-receptors are also β2-receptors, though their precise function is not fully established.

Upon binding, salbutamol stabilizes an active conformation of the receptor, initiating intracellular signaling.[9][10] The saligenin headgroup of the molecule establishes critical interactions within the receptor's binding pocket, forming bonds with key amino acid residues such as Aspartate-113, Serine-203, Serine-207, and Asparagine-312.[11]

Parameter Value Receptor Type Significance
Selectivity ~29 times more selective for β2 vs. β1AdrenergicHigher specificity for pulmonary receptors minimizes cardiac side effects.[12]
Binding Affinity R-isomer has ~150 times greater affinity than S-isomerβ2-AdrenergicThe therapeutic effect is primarily driven by the R-enantiomer (levalbuterol).[12]

The Canonical Gs Signaling Cascade

As a β2AR agonist, salbutamol triggers a well-defined signal transduction pathway mediated by the heterotrimeric stimulatory G protein, Gs.[9][13] This cascade serves to amplify the initial receptor-ligand binding event into a robust cellular response.

  • G Protein Activation: The agonist-bound β2AR undergoes a conformational change, allowing it to function as a guanine nucleotide exchange factor (GEF).[13][14] It engages the Gs protein, promoting the dissociation of guanosine diphosphate (GDP) from the Gαs subunit and its replacement with guanosine triphosphate (GTP).[6][15]

  • Subunit Dissociation: The binding of GTP activates the Gαs subunit, causing it to dissociate from the Gβγ dimer.[6][13]

  • Adenylyl Cyclase Activation: The now-active Gαs-GTP subunit translocates along the plasma membrane and binds to adenylyl cyclase (AC), an enzyme that it stimulates.[15][16][17]

  • Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, 3',5'-cyclic adenosine monophosphate (cAMP).[1][18][19] This step marks the key amplification point in the pathway.

Salbutamol Signaling Pathway cluster_membrane Cell Membrane Salbutamol Salbutamol b2AR β2-Adrenergic Receptor (Inactive) Salbutamol->b2AR Binds b2AR_active β2-Adrenergic Receptor (Active) b2AR->b2AR_active Activates Gs_inactive Gs Protein (GDP-bound) (Inactive) Gs_inactive->b2ar_g_edge Couples Gs_active Gαs-GTP (Active) Gby Gβγ Gs_active->Gby Dissociates AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Binds & Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP cAMP cAMP AC_active->cAMP Produces ATP->cAMP Catalyzes       b2ar_g_edge->Gs_active GDP→GTP Exchange

Caption: Salbutamol-induced Gs protein signaling cascade.

Cellular Mechanisms and Physiological Outcomes

The accumulation of intracellular cAMP triggers a series of downstream events, primarily through the activation of Protein Kinase A (PKA), that culminate in bronchodilation and other beneficial airway effects.[16][20][21]

Bronchial Smooth Muscle Relaxation

The hallmark effect of salbutamol is the relaxation of airway smooth muscle.[2][22]

  • Inhibition of Myosin Phosphorylation: Activated PKA phosphorylates and thereby inhibits myosin light-chain kinase (MLCK).[5] Since MLCK is responsible for phosphorylating myosin—a prerequisite for its interaction with actin and subsequent muscle contraction—its inhibition leads directly to relaxation.[1][20]

  • Reduction of Intracellular Calcium: PKA activation also contributes to lowering the concentration of intracellular calcium ions (Ca2+), which are essential for muscle contraction.[20][22]

  • Ion Channel Modulation: Salbutamol can increase the conductance of calcium and potassium ion channels, which leads to hyperpolarization of the cell membrane and further promotes muscle relaxation.[1]

Cellular Effects of cAMP cluster_result cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Ca ↓ Intracellular Ca2+ PKA->Ca MLCK_inactive Myosin Light-Chain Kinase-P (Inactive) MLCK_active->MLCK_inactive Phosphorylates (Inhibits) Myosin Myosin Phosphorylation MLCK_active->Myosin Promotes MLCK_inactive->Myosin Blocks Contraction Muscle Contraction Myosin->Contraction Relaxation Muscle Relaxation Ca->Contraction Inhibits

Caption: Workflow for a typical cAMP accumulation assay.
Protocol: Functional Bronchodilator Response Test (Spirometry)

This clinical test directly assesses the physiological outcome of salbutamol administration by measuring changes in lung function.

Objective: To evaluate the reversibility of airway obstruction in a patient following the administration of inhaled salbutamol. [23] Methodology: [23][24][25]

  • Baseline Measurement: Perform baseline spirometry according to American Thoracic Society (ATS) guidelines. Record the best values for Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) from at least three acceptable maneuvers. [23]2. Drug Administration: Administer a standard dose of salbutamol (e.g., 200-400 mcg, equivalent to 2-4 puffs) via a metered-dose inhaler (MDI) with a spacer to ensure optimal lung deposition. [25]3. Waiting Period: Allow for the onset of action. Post-dose testing should occur 15 to 20 minutes after administration. [24][26]4. Post-Bronchodilator Measurement: Repeat spirometry, again obtaining the best FEV1 and FVC values from at least three acceptable maneuvers.

  • Data Analysis: Calculate the change in FEV1 and FVC both as an absolute volume (in mL) and as a percentage change from the baseline value.

  • Interpretation: A significant or positive bronchodilator response is typically defined as an increase of ≥12% and ≥200 mL from baseline in either FEV1 or FVC. [23][25]This indicates reversible airway obstruction, a characteristic feature of asthma.

Pharmacokinetics and Concluding Remarks

The clinical utility of salbutamol is defined by its rapid onset and short duration of action, making it an ideal "rescue" medication.

  • Onset of Action: Within 15 minutes for the inhaled version. [1]* Duration of Action: 3 to 6 hours. [1]* Half-life: Approximately 3.8 to 6 hours. [1][2]* Metabolism & Excretion: Salbutamol is either excreted unchanged by the kidneys or metabolized to an inactive 4′-O-sulfate ester before urinary excretion. [1] In conclusion, this compound is a selective β2-adrenergic receptor agonist whose mechanism of action is a textbook example of GPCR signaling. By activating the Gs-adenylyl cyclase-cAMP pathway in airway smooth muscle cells, it effectively antagonizes bronchoconstriction, providing rapid relief for patients with respiratory diseases. Its high selectivity and well-characterized mechanism, validated by decades of research and clinical use, solidify its role as a fundamental tool in respiratory medicine.

References

  • Salbutamol - Wikipedia. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. [Link]

  • Albuterol - StatPearls - NCBI Bookshelf. [Link]

  • G protein-coupled receptor signaling pathway - CUSABIO. [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com. [Link]

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circulation Research. [Link]

  • Catalytic Mechanism of Mammalian Adenylyl Cyclase: A Computational Investigation | Biochemistry. [Link]

  • What is the mechanism of Salbutamol sulfate? - Patsnap Synapse. [Link]

  • Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Mechanisms of receptor activation in adenylate cyclase systems - PubMed. [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Lesson | Study.com. [Link]

  • Salbutamol - eDrug. [Link]

  • Albuterol Side Effects and Mechanism of Action - YouTube. [Link]

  • Salbutamol | PPT - Slideshare. [Link]

  • G protein coupled receptors and their Signaling Mechanism | PPTX - Slideshare. [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. [Link]

  • Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf. [Link]

  • Medical Countermeasures Database - Albuterol - CHEMM. [Link]

  • Adenylyl cyclase - Wikipedia. [Link]

  • Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf. [Link]

  • G protein-coupled receptor - Wikipedia. [Link]

  • Adenylate Cyclase Pathway | Overview, Molecules & Importance - Study.com. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. [Link]

  • Beta-2 adrenergic receptor - Wikipedia. [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. [Link]

  • Scientists Reveal Mechanism Of Beta2-Adrenergic Receptor Activation, Opening New Avenues For Treat - CD ComputaBio. [Link]

  • Data Sheet - BPS Bioscience. [Link]

  • The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). [Link]

  • cAMP Regulation of Airway Smooth Muscle Function | Request PDF - ResearchGate. [Link]

  • Assessing the Bronchodilator Response - Respiratory Therapy. [Link]

  • cAMP Regulation of Airway Smooth Muscle Function - PMC - NIH. [Link]

  • Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed. [Link]

  • cAMP regulation of airway smooth muscle function - PubMed. [Link]

  • Spirometry and Bronchodilator Test - PMC - PubMed Central. [Link]

  • Bronchodilator reversibility in asthma and COPD: findings from three large population studies - ERS Publications. [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • Bronchial Challenge Lung Function Test: Methacholine or Other Agents - American Thoracic Society. [Link]

  • New Guidelines for Bronchodilator Responsiveness in COPD: A Test in Search of a Use. [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate - PubChem. [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol - PubChem. [Link]

  • 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2-hydroxybenzoic acid. [Link]

  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - NIH. [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. [Link]

  • Salbutamol Result Summary - BioGRID. [Link]

  • Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PubMed Central. [Link]

  • Rapid Immunoassay Method for the Determination of Clenbuterol and Salbutamol in Blood. [Link]

  • Different conformational responses of the β 2 -adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - Oxford Academic. [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, known pharmacologically as salbutamol (albuterol), and its extensive family of structural analogs. As a cornerstone of respiratory therapy, the phenylethanolamine scaffold of salbutamol has been the subject of intensive medicinal chemistry efforts to modulate its pharmacokinetic and pharmacodynamic properties. This document delves into the structure-activity relationships (SAR) of this chemical class, detailing the molecular evolution from short-acting β2-adrenergic agonists (SABAs) to long-acting (LABAs) and ultra-long-acting (ultra-LABAs) agents. We will explore the canonical β2-adrenergic receptor signaling pathway, present detailed synthetic and analytical methodologies, and provide comparative data on receptor affinity and functional potency. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of respiratory pharmacology and G-protein coupled receptor (GPCR) therapeutics.

The Pharmacophore: Salbutamol and the β2-Adrenergic Receptor

The parent compound, this compound, or salbutamol, is a selective β2-adrenergic receptor agonist.[1] Its primary clinical application is as a bronchodilator for the rapid relief of symptoms associated with asthma and chronic obstructive pulmonary disease (COPD).[2][3] The therapeutic effect of salbutamol is mediated by its interaction with β2-adrenergic receptors, which are highly expressed on the smooth muscle cells of the airways.[4]

The salbutamol molecule possesses three key structural features that dictate its biological activity:

  • A Saligenin (Hydroxymethylphenol) Ring: This modification, replacing the catechol group of endogenous catecholamines like adrenaline, confers β2-selectivity and, crucially, renders the molecule resistant to metabolism by the enzyme catechol-O-methyltransferase (COMT), thereby increasing its duration of action compared to older, non-selective agonists like isoproterenol.[5][6]

  • An Ethanolamine Side Chain with a Chiral Center: The hydroxyl group on the benzylic carbon is essential for agonist activity. The pharmacological activity resides predominantly in the (R)-enantiomer, which has a much greater affinity for the β2-receptor than the (S)-enantiomer.[7]

  • A Bulky N-terminal Tert-butyl Group: This large substituent on the amine nitrogen enhances selectivity for the β2-receptor over the β1-receptor, which is predominantly found in cardiac tissue. This structural choice is critical for minimizing cardiovascular side effects like tachycardia.[5][8]

Upon binding, salbutamol stabilizes the active conformation of the β2-adrenergic receptor, a class A GPCR. This initiates a well-defined intracellular signaling cascade.

The β2-Adrenergic Receptor Signaling Cascade

The canonical signaling pathway for the β2-adrenergic receptor is fundamental to its role in bronchodilation. Activation of the receptor by an agonist like salbutamol triggers a conformational change that promotes its coupling to the heterotrimeric Gs protein.[9][10] This interaction facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated, GTP-bound Gαs dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[11][12]

Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[13][14] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[15] PKA, in turn, phosphorylates several downstream targets, most notably myosin light-chain kinase (MLCK). Phosphorylation inactivates MLCK, preventing it from phosphorylating myosin and leading to the relaxation of airway smooth muscle, resulting in bronchodilation.[4][16]

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor Gs Gs Protein (GDP-bound) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC:e->cAMP:w Converts Ligand Agonist (e.g., Salbutamol) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylates Downstream Targets

Caption: Canonical β2-Adrenergic Receptor Gs Signaling Pathway.

The Evolution of Analogs: Extending the Duration of Action

While highly effective for acute symptom relief, the 4-6 hour duration of action of salbutamol necessitates frequent dosing for chronic disease management.[17] This limitation spurred the development of Long-Acting β2-Agonists (LABAs) and Ultra-Long-Acting β2-Agonists (ultra-LABAs), primarily through modification of the N-terminal substituent.

Long-Acting β2-Agonists (LABAs)

LABAs, such as salmeterol and formoterol, provide bronchodilation for approximately 12 hours, enabling twice-daily dosing.[18][19]

  • Salmeterol: The key structural modification in salmeterol is the addition of a long, lipophilic arylalkoxyalkyl side chain to the nitrogen atom. This tail is believed to anchor the molecule to a specific "exosite" within the receptor's binding pocket, distinct from the active (orthosteric) site.[20][21] This anchoring allows the salbutamol-like head of the molecule to repeatedly engage and disengage with the active site, resulting in a prolonged duration of action.[22][23] The crystal structure of salmeterol bound to the β2AR has confirmed the location of this exosite, which is formed by residues in the extracellular vestibule and explains its high receptor subtype selectivity.[22]

  • Formoterol: Formoterol also has a long duration of action but a faster onset than salmeterol.[17] Its extended action is attributed to its moderate lipophilicity, which allows it to form a depot in the cell membrane from which it can steadily access the receptor.[24] Structurally, it features a bulky, lipophilic N-substituent, but one that is distinct from salmeterol's long tail.

Ultra-Long-Acting β2-Agonists (Ultra-LABAs)

A newer class of compounds, including vilanterol, olodaterol, and indacaterol, exhibit a 24-hour duration of action, permitting once-daily dosing.[25]

  • Vilanterol: Vilanterol's structure combines features that confer both high potency and a very long duration of action.[13][26] Its unique side chain contributes to its prolonged receptor occupancy. It is significantly more selective for the β2 receptor over the β1 receptor.[13]

  • Olodaterol & Indacaterol: These molecules also possess unique, complex lipophilic side chains that are responsible for their ultra-long duration of action. The specific mechanisms, whether through exosite binding, membrane partitioning, or slow dissociation kinetics, are subjects of ongoing research but are fundamentally tied to these structural modifications.[19][27]

Synthetic Strategies and Methodologies

The synthesis of phenylethanolamine analogs like salbutamol often starts from substituted acetophenones or benzaldehydes. A common strategy involves the α-bromination of a protected ketone, followed by substitution with the desired amine (e.g., tert-butylamine), and finally, stereoselective reduction of the ketone to the desired (R)-hydroxyl enantiomer.[5][28]

Synthesis_Workflow Start Starting Material (e.g., 4-Hydroxy- acetophenone) Step1 Protection & α-Bromination Start->Step1 Step2 Amination (N-Substitution) Step1->Step2 Step3 Stereoselective Reduction Step2->Step3 Step4 Deprotection & Purification Step3->Step4 Final Final Analog Step4->Final

Caption: Generalized Synthetic Workflow for Phenylethanolamine Analogs.

Exemplary Protocol: Synthesis of a Salbutamol Intermediate

This protocol is adapted from established methods for synthesizing key intermediates.[28]

Objective: To synthesize 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one from 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • 37% Formaldehyde solution

  • Concentrated Hydrochloric Acid

  • Calcium Carbonate (CaCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Chloromethylation: To the reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture to 50°C while stirring. Maintain this temperature for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydroxylation: Upon completion, cool the reaction mixture. Prepare a slurry of calcium carbonate (CaCO₃) in a mixture of THF and water.

  • Slowly add the CaCO₃ slurry to the reaction mixture to facilitate the hydroxylation step and neutralize the acid.

  • Stir the resulting mixture at room temperature until the conversion to the hydroxylated product is complete (as monitored by TLC).

  • Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. The filtrate is then subjected to extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

  • Purify the crude product using column chromatography or recrystallization as required. The expected yield is approximately 75%.[28]

Pharmacological Characterization: In Vitro Assays

Determining the affinity and functional potency of new analogs is critical. This is typically achieved through a combination of receptor binding and functional cell-based assays.

Characterization_Workflow cluster_binding Receptor Affinity cluster_functional Functional Potency Binding Radioligand Binding Assay (Membrane Preparation) Ki Determine Ki (Affinity Constant) Binding->Ki Analysis Structure-Activity Relationship (SAR) Analysis Ki->Analysis Functional cAMP Accumulation Assay (Live Cells) EC50 Determine EC50 & Emax (Potency & Efficacy) Functional->EC50 EC50->Analysis Analog Test Analog Analog->Binding Analog->Functional

Caption: In Vitro Pharmacological Characterization Workflow.

Protocol: Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test analog for the β2-adrenergic receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) for binding to the receptor in a membrane preparation.[29][30]

Materials:

  • Cell membranes from cells overexpressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [³H]-DHA) at a concentration near its Kd.

  • Unlabeled test analog at various concentrations.

  • Non-specific binding control (e.g., high concentration of Propranolol).

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Add serial dilutions of the test analog to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Add wells for "total binding" (radioligand only, no competitor) and "non-specific binding" (radioligand plus a saturating concentration of an unlabeled antagonist like propranolol).

  • Reaction: Add the cell membrane preparation (typically 5-20 µg protein per well) to each well.

  • Add the radioligand to all wells at a fixed final concentration.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[31]

  • Harvesting: Stop the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of analog that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol: Functional cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test analog.

Principle: This live-cell assay measures the production of intracellular cAMP in response to receptor activation by the test analog. Modern methods often use bioluminescent or fluorescence resonance energy transfer (FRET)-based biosensors.[32][33][34]

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • cAMP detection kit (e.g., Promega GloSensor™ or Revvity AlphaScreen™).[32][35]

  • Cell culture medium and plates (e.g., white, opaque 384-well plates).

  • Test analog at various concentrations.

  • Positive control (e.g., Isoproterenol).

  • Luminometer or plate reader compatible with the assay format.

Procedure:

  • Cell Plating: Seed the cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium. If using a biosensor that requires a substrate (like the GloSensor assay), incubate the cells with the substrate reagent in an appropriate buffer for the recommended time (e.g., 2 hours at room temperature) to allow for reagent loading and signal equilibration.[33]

  • Compound Addition: Add serial dilutions of the test analog to the wells to generate a dose-response curve. Include wells for a baseline (vehicle control) and a positive control.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the baseline and positive control responses. Plot the normalized response against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of analog that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control).

Comparative Analysis of Key Analogs

The structural modifications discussed directly translate to quantifiable differences in pharmacological parameters. The evolution from SABAs to ultra-LABAs is characterized by a general trend of increasing receptor affinity and, most significantly, a dramatic increase in the duration of action.

CompoundClassTypical Duration of ActionReceptor Affinity (Ki)Functional Potency (EC50)Key Structural Feature
Salbutamol SABA4-6 hours[17]ModerateModerateN-tert-butyl group
Salmeterol LABA~12 hours[20]HighHighLong lipophilic arylalkoxyalkyl tail[18]
Formoterol LABA~12 hours[17]HighHighBulky, moderately lipophilic N-substituent[36]
Vilanterol Ultra-LABA~24 hours[13]Very HighVery HighComplex lipophilic side chain[37]

Note: Specific Ki and EC50 values can vary depending on the exact assay conditions, cell type, and radioligand used. The table represents relative trends.

Conclusion and Future Directions

The systematic structural modification of the this compound scaffold has been a triumph of medicinal chemistry, yielding a portfolio of β2-adrenergic agonists with tailored pharmacokinetic profiles. The progression from salbutamol to the ultra-LABAs demonstrates a sophisticated understanding of structure-activity relationships and receptor pharmacology, particularly the exploitation of exosites and membrane interactions to prolong drug action. Future research continues to explore concepts like biased agonism (preferential activation of certain downstream pathways over others) and the development of bifunctional ligands to further refine the therapeutic window and safety profile of this vital class of respiratory medicines.

References

  • Formoterol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Formoterol]
  • Clinical Profile: Formoterol Fumarate 20mcg/2mL Solution for Inhalation. GlobalRx. [URL: https://www.globalrph.
  • Vilanterol | C24H33Cl2NO5 | CID 10184665. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Vilanterol]
  • Formoterol Monograph for Professionals. Drugs.com. [URL: https://www.drugs.com/monograph/formoterol.html]
  • What is the mechanism of Formoterol Fumarate?. Patsnap Synapse. [URL: https://www.patsnap.
  • Long-acting beta-adrenoceptor agonist - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Long-acting_beta-adrenoceptor_agonist]
  • vilanterol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7353]
  • What is the mechanism of Salbutamol sulfate?. Patsnap Synapse. [URL: https://www.patsnap.
  • Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [URL: https://www.youtube.
  • Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall. [URL: https://www.
  • Breo Ellipta (vilanterol fluticasone inhaled) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [URL: https://reference.medscape.com/drug/breo-ellipta-vilanterol-fluticasone-inhaled-999843]
  • Understanding Vilanterol: A Modern Bronchodilator for Respiratory Health. LinkedIn. [URL: https://www.linkedin.
  • Salmeterol - StatPearls - NCBI Bookshelf. NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK549847/]
  • Salbutamol - eDrug. eDrug. [URL: https://www.edrug.info/salbutamol]
  • Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. [URL: https://www.youtube.
  • Salbutamol | PPT. Slideshare. [URL: https://www.slideshare.net/mobile/MrDhamankar/salbutamol-28821901]
  • Salbutamol | Deranged Physiology. Deranged Physiology. [URL: https://derangedphysiology.com/main/required-reading/pharmacology/neuromuscular-blocking-drugs/Salbutamol]
  • Novel beta2-adrenergic receptor signaling pathways. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11252955/]
  • Pharmacology of long-acting beta-agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8801124/]
  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/665971/]
  • Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10464082/]
  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6465223/]
  • Salmeterol: Mechanism of Persistence and Clinical Applications. ChemicalBook. [URL: https://www.chemicalbook.
  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-beta-1-and-beta-2-adrenergic-receptor-b1-AR-and-b2-AR_fig1_323730043]
  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999815/]
  • On the mechanism of the persistent action of salmeterol: what is the current position?. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573602/]
  • Beta-2 adrenergic receptor - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Beta-2_adrenergic_receptor]
  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888448/]
  • GloSensor™ cAMP Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/glosensor-camp-assay-protocol/]
  • Synthesis of the Related Substances of Salbutamol Sulfate. 中国医药工业杂志. [URL: https://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2023.04.009]
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854611/]
  • Asymmetric synthesis of R-salbutamol. University of Bristol. [URL: http://www.chm.bris.ac.uk/motm/salbutamol/synthesis.htm]
  • Beta2-adrenergic agonist - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Beta2-adrenergic_agonist]
  • cAMP-Glo™ Assay Protocol. Promega GmbH. [URL: https://www.promega.de/resources/protocols/technical-manuals/101/camp-glo-assay-protocol/]
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4593121/]
  • Salbutamol | C13H21NO3 | CID 2083. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Salbutamol]
  • An In-depth Technical Guide to the Synthesis of Salbutamol for Research Applications. Benchchem. [URL: https://www.benchchem.
  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Hellenic Journal of Cardiology. [URL: https://www.hellenicjcardiol.com/archive/full_text/2004/3/2004_3_227.pdf]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
  • Functional Assays. Gifford Bioscience. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services-and-assays/functional-assays/]
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity. [URL: https://www.revvity.com/application-note/camp-alphascreen-assay-a-method-for-the-pharmacological-characterization-and-screening-of-g-coupled-receptors-in-whole-cell]
  • Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5737013/]
  • Discovery of Salbutamol by structural modification of Adrenaline.. ResearchGate. [URL: https://www.researchgate.
  • Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services-and-assays/radioligand-binding-assays/]
  • SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharma Education. [URL: https://pharmaeducation.net/salbutamol-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/]
  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1385/0-89603-339-2:229]
  • Beta2-Agonists - StatPearls - NCBI Bookshelf. NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541077/]
  • Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [URL: https://www.researchgate.net/figure/Study-design-of-A-competition-radioligand-binding-assay-to-quantify-b-adrenergic_fig1_320398031]
  • Long-acting beta-agonists and their association with inhaled corticosteroids in COPD. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23409722/]

Sources

A Technical Guide to the Biological Activity of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, widely known as salbutamol (or albuterol), is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its clinical efficacy stems from its primary function as a short-acting, selective β2-adrenergic receptor agonist.[3][4] This guide provides an in-depth analysis of the compound's biological activity, from its molecular mechanism of action and downstream signaling cascades to its pharmacokinetic profile and the critical nuances of its enantiomeric forms. We will explore the established protocols for assessing its activity, discuss the phenomenon of receptor desensitization, and provide a forward-looking perspective on future research. This document is intended to serve as a comprehensive technical resource for professionals engaged in respiratory research and drug development.

Introduction to Salbutamol

Introduced in 1968, salbutamol was among the first selective short-acting β2-agonists (SABAs) developed for clinical use.[5] Its development marked a significant advancement over less selective beta-agonists, offering potent bronchodilation with a more favorable cardiovascular safety profile.[6] The key to its selectivity lies in its chemical structure, specifically the tertiary butyl group, which confers a higher affinity for β2-adrenergic receptors (β2-AR) predominant in bronchial smooth muscle compared to the β1-adrenergic receptors of the heart.[4][7]

Chemical Identity:

  • IUPAC Name: 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

  • Molecular Formula: C13H21NO3[3]

  • Molecular Weight: 239.31 g/mol [3]

Salbutamol is a chiral molecule and is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[3][5] This chirality is a critical aspect of its biological activity, as the therapeutic effects are almost exclusively attributed to the (R)-enantiomer.[5][8]

Molecular Mechanism of Action

Salbutamol's primary therapeutic effect—bronchodilation—is initiated by its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][9] This interaction triggers a well-defined intracellular signaling cascade.

Receptor Binding and G-Protein Activation

As a β2-agonist, salbutamol binds to the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein, specifically the stimulatory G protein (Gs).[1] The activation of Gs protein involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on its α-subunit (Gαs).

Downstream Signaling: The cAMP-PKA Pathway

The activated Gαs-GTP complex dissociates from the βγ subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[10][11] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[1][6]

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][11] PKA is a crucial enzyme that phosphorylates several downstream targets, culminating in the relaxation of bronchial smooth muscle. A primary mechanism involves the PKA-mediated inhibition of myosin light chain kinase (MLCK).[7][12] By preventing the phosphorylation of myosin, the interaction between actin and myosin filaments is inhibited, leading to smooth muscle relaxation and, consequently, bronchodilation.[4][12] The increase in cAMP also inhibits the release of inflammatory mediators from mast cells.[9][10]

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor (β2-AR) Salbutamol->B2AR Binds Gs Gs Protein (Inactive) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits (Phosphorylates) MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Canonical signaling pathway of Salbutamol leading to bronchodilation.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The clinical utility of salbutamol is defined by its rapid onset and short duration of action, which are governed by its PK/PD properties.

ADME Profile
  • Absorption: When administered via inhalation, salbutamol acts locally on airway smooth muscle.[5] Systemic absorption occurs, but plasma concentrations are low.[5] Oral administration results in rapid absorption from the gastrointestinal tract but is subject to significant first-pass metabolism (~50%) in the liver.[9][13]

  • Distribution: Salbutamol has a volume of distribution of approximately 1.3 L/kg and is minimally bound to plasma proteins.[14]

  • Metabolism: The primary metabolic pathway is sulfation in the liver to form the inactive salbutamol-4'-O-sulphate ester.[5][9]

  • Excretion: The drug and its metabolites are primarily excreted in the urine.[9][14] After inhalation, about 72% of the dose is excreted in the urine within 24 hours.[13][14] The elimination half-life is typically between 3 and 6 hours.[9]

Receptor Selectivity and Dose-Response

Salbutamol exhibits significant selectivity for the β2-AR over the β1-AR, which is crucial for minimizing cardiac side effects.[3] However, this selectivity is not absolute and can be lost at higher doses, leading to cardiovascular effects like tachycardia and palpitations.[9][15]

ParameterReceptorValue/CommentReference
Receptor Selectivity β2 vs. β1~29 times more selective for β2 receptors.[3][16]
(R)-Isomer Affinity β2~150 times greater affinity than the (S)-isomer.[3][16]
Onset of Action (Inhaled) N/AWithin 5 minutes.[6]
Peak Effect (Inhaled) N/A30-60 minutes.[6]
Duration of Action N/A3-6 hours.[9][14]
Elimination Half-life N/A~3.5 - 5 hours.[9][17]
Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of Salbutamol.

In Vitro and In Vivo Assessment of Biological Activity

Evaluating the biological activity of salbutamol and its analogues requires a suite of standardized assays to determine receptor affinity, functional potency, and physiological effects.

In Vitro Assays

Protocol 4.1.1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for the β2-AR by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of salbutamol.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human β2-AR (e.g., HEK293 cells).

    • Radioligand: [¹²⁵I]-Cyanopindolol or [³H]-Dihydroalprenolol.

    • Non-specific binding control: Propranolol (a high-affinity non-selective beta-blocker).

    • Assay Buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Preparation: Serially dilute salbutamol to create a range of concentrations.

    • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of salbutamol (or buffer for total binding, or propranolol for non-specific binding).

    • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the salbutamol concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of salbutamol that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[18][19]

Protocol 4.1.2: cAMP Functional Assay for Agonist Potency (EC50)

This assay measures the functional response to receptor activation by quantifying the production of the second messenger, cAMP.[20]

  • Objective: To determine the half-maximal effective concentration (EC50) of salbutamol.

  • Materials:

    • Whole cells expressing β2-AR (e.g., CHO or HEK293 cells).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Salbutamol solutions of varying concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[20][21]

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Aspirate the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).

    • Agonist Stimulation: Add varying concentrations of salbutamol to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

    • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release the intracellular cAMP.

    • Detection: Perform the cAMP detection assay. For an HTRF assay, this involves adding detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) and reading the plate on a compatible microplate reader.

    • Analysis: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the salbutamol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the potency of the agonist.[19]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Culture β2-AR Expressing Cells C2 Prepare Cell Membranes or Plate Whole Cells C1->C2 A1 Incubate Cells/Membranes with Compound C2->A1 C3 Prepare Serial Dilutions of Salbutamol C3->A1 A2 Add Radioligand (Binding) or Lyse Cells (Functional) A1->A2 A3 Separate Bound/Unbound or Add Detection Reagents A2->A3 D1 Measure Signal (Radioactivity or Fluorescence) A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate Ki or EC50 D2->D3

Caption: General experimental workflow for in vitro assessment of Salbutamol.

Broader Biological Activities and Considerations

While primarily known for its bronchodilatory effects, salbutamol's activity is not confined to the lungs.

Enantiomer-Specific Activity

Racemic salbutamol contains equal parts (R)- and (S)-salbutamol.[5] The (R)-enantiomer (levalbuterol) is responsible for the therapeutic bronchodilator effect, possessing an affinity for the β2-AR that is up to 150 times greater than the (S)-enantiomer.[3][16][22] The (S)-enantiomer is not inert; some studies suggest it may have pro-inflammatory properties and can augment bronchospasm.[22][23] Furthermore, the (S)-enantiomer is metabolized more slowly than the (R)-enantiomer, leading to its accumulation in plasma.[22] These findings have driven the development and clinical use of the single-enantiomer formulation, levalbuterol.[3]

Off-Target and Systemic Effects

Activation of β2-receptors outside the airways can lead to systemic side effects.[9]

  • Cardiovascular: Tachycardia and palpitations can occur due to stimulation of β2-receptors in the atria and vasodilation.[9][24]

  • Musculoskeletal: A common side effect is tremor, resulting from β2-receptor stimulation in skeletal muscle.[9][15]

  • Metabolic: Salbutamol can cause a transient decrease in plasma potassium (hypokalemia) by promoting potassium uptake into skeletal muscle cells. It can also increase blood glucose levels.[6][9]

  • Tocolytic: It can relax uterine smooth muscle and has been used historically to delay premature labor.[9][15]

Receptor Desensitization and Tolerance

Prolonged or frequent use of β2-agonists like salbutamol can lead to tachyphylaxis, or tolerance, where the response to the drug diminishes over time.[6][25] This is a result of receptor desensitization, a protective mechanism that prevents overstimulation of the cell.

The key mechanisms of desensitization include:

  • Receptor Phosphorylation: Upon agonist binding, the β2-AR is phosphorylated by G protein-coupled receptor kinases (GRKs) and PKA.[25][26]

  • β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins. β-arrestin binding sterically hinders the receptor's interaction with the Gs protein, effectively uncoupling it from the downstream adenylyl cyclase signaling pathway.[25]

  • Internalization and Downregulation: The receptor-arrestin complex promotes the internalization of the receptor from the cell surface into endosomes.[25][27] While receptors can be recycled back to the membrane, chronic exposure can lead to their degradation (downregulation), reducing the total number of available receptors.[26][27]

Partial agonists like salbutamol may cause less pronounced receptor desensitization and downregulation compared to full agonists.[26][28]

Conclusion and Future Directions

This compound (salbutamol) remains an indispensable tool in respiratory medicine due to its rapid and effective bronchodilatory action. Its biological activity is mediated through a well-understood signaling pathway involving the β2-adrenergic receptor, Gs proteins, and the cAMP-PKA axis. A deep understanding of its pharmacokinetics, the distinct roles of its enantiomers, and the mechanisms of receptor desensitization is critical for its optimal clinical use and for the development of next-generation respiratory therapeutics.

Future research continues to focus on developing β2-agonists with improved selectivity, longer duration of action, and novel signaling properties (e.g., biased agonism) to maximize therapeutic benefit while minimizing adverse effects and the development of tolerance.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Salbutamol sulfate?1

  • LITFL. (2020-09-10). Pharm 101: Salbutamol. Link

  • Pediatric Oncall. Salbutamol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Link

  • Slideshare. (n.d.). Salbutamol. Link

  • Handley, D., et al. (1999). Pharmacokinetics and pharmacodynamics of cumulative single doses of inhaled salbutamol enantiomers in asthmatic subjects. Pulmonary Pharmacology & Therapeutics. Link

  • eDrug. (2016-09-26). Salbutamol. Link

  • Scribd. (n.d.). Pharmacokinetics and Pharmacodynamics of Salbutamol. Link

  • BenchChem. (2025). Application Note: Utilizing Salbutamol for the Study of Beta-2 Adrenergic Receptor Desensitization. Link

  • National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem Compound Summary for CID 2083. Link

  • BioGRID. (n.d.). Salbutamol Result Summary. Link

  • Medicosis Perfectionalis. (2016-03-31). Mechanism of action of Beta 2 agonist. YouTube. Link

  • Corbanie, E. A., et al. (2011). Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Protich, M., et al. (2007). Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. ResearchGate. Link

  • MedSchool. (2025-10-28). What is the mechanism of action of albuterol (beta-2 adrenergic receptor agonist)?Link

  • Barjocco, S., et al. (2022). Salbutamol in the Management of Asthma: A Review. Pharmaceuticals. Link

  • ResearchGate. (n.d.). Mechanism of action of b 2 -agonists. Link

  • Deranged Physiology. (n.d.). Salbutamol. Link

  • Wilson, A., et al. (2005). Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells. British Journal of Pharmacology. Link

  • Salathe, M., et al. (2012). Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability. American Journal of Respiratory Cell and Molecular Biology. Link

  • National Center for Biotechnology Information. (2024-01-10). Albuterol. StatPearls. Link

  • African Journal of Respiratory Medicine. (2022-08-08). The Pharmacology Of Salbutamol And Its Uses. Link

  • African Journal of Respiratory Medicine. (2022-08-08). The pharmacology of salbutamol and its uses. Link

  • Ryder, S. A., et al. (2002). Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells. British Journal of Pharmacology. Link

  • de Boer, A. H., et al. (2005). Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity. European Journal of Pharmacology. Link

  • Cockcroft, D. W., et al. (2000). Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol, and racemic salbutamol in asthmatic subjects. Journal of Allergy and Clinical Immunology. Link

  • January, B., et al. (1998). Salmeterol-induced desensitization, internalization and phosphorylation of the human beta2-adrenoceptor. British Journal of Pharmacology. Link

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Link

  • Waldek, S., et al. (1988). Pharmacodynamics of salbutamol in humans. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Link

  • Lötvall, J., et al. (1999). Effect of single doses of S-salbutamol, R-salbutamol, racemic salbutamol, and placebo on the airway response to methacholine. Thorax. Link

  • Harlé, G., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. Link

  • Masureel, M., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. Nature Chemical Biology. Link

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. Link

  • Shukla, A. K., et al. (2011). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Link

  • Shukla, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications. Link

Sources

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a critical short-acting β2-adrenergic receptor agonist widely known as salbutamol or albuterol. For researchers, scientists, and drug development professionals, a profound understanding of this molecule's physicochemical properties is paramount for ensuring therapeutic efficacy, safety, and the development of robust pharmaceutical formulations. This document synthesizes field-proven insights with established scientific data, detailing the causality behind experimental choices and providing self-validating protocols for analysis. All key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound (Salbutamol)

This compound, or salbutamol, is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is derived from its agonistic activity at β2-adrenergic receptors, which are prevalent in the smooth muscle of the bronchi.[3][4] Stimulation of these receptors initiates a signaling cascade that leads to bronchodilation, providing relief from bronchospasm.[1][4]

The efficacy and safety of salbutamol formulations—whether as inhalation solutions, aerosols, or oral preparations—are intrinsically linked to the active pharmaceutical ingredient's (API) solubility and stability.[5][6] Solubility dictates bioavailability and formulation design, while stability is critical for maintaining potency and preventing the formation of potentially harmful degradation products. This guide delves into these core characteristics, offering a technical framework for their evaluation.

Core Physicochemical Properties

A foundational understanding of salbutamol's physicochemical properties is essential for predicting its behavior in various solvents and under different environmental conditions. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₃[7]
Molecular Weight 239.32 g/mol [8]
Melting Point 157-160 °C[8]
pKa (Amino Group) 9.07 - 9.4[4][8][9]
pKa (Phenolic Group) 10.12 - 10.37[4][8][9]
LogP (Octanol/Water) 0.44 - 1.4[2][10]
Appearance White or nearly white crystalline powder.[11][12][13]

Solubility Profile

Salbutamol's solubility is influenced by its amphiprotic nature, possessing both a basic secondary amine and an acidic phenolic hydroxyl group. Its solubility characteristics are highly dependent on the pH of the medium.

Solubility in Various Solvents

The general solubility of salbutamol and its commonly used salt, salbutamol sulfate, is summarized below. It's important to distinguish between the free base and the sulfate salt, as their solubilities differ significantly, particularly in water.

SolventSalbutamol (Free Base) SolubilitySalbutamol Sulfate SolubilitySource(s)
Water Sparingly soluble (17.95 g/L at 25°C)Freely soluble[3][8][11][12][14]
Ethanol (96%) SolubleSlightly soluble to practically insoluble[3][8][11][12][14]
Methanol Soluble-[3][13]
Chloroform Very solubleInsoluble[3]
Ether Slightly soluble / InsolublePractically insoluble[3][11][14]
Methylene Chloride -Practically insoluble or very slightly soluble[12]

Expert Insight: The contrasting solubilities of the free base and the sulfate salt are a critical consideration in formulation development. The high water solubility of salbutamol sulfate makes it ideal for aqueous-based formulations like nebulizer solutions.[12][14] Conversely, the free base's solubility in organic solvents may be leveraged in non-aqueous formulations.

Impact of pH on Aqueous Solubility

Given its two pKa values, the ionization state of salbutamol is pH-dependent, which in turn governs its aqueous solubility.

  • In acidic solutions (pH < 9.0) , the secondary amine group is protonated, forming a cation that is freely soluble in water.[4]

  • In highly alkaline solutions (pH > 10.4) , the phenolic hydroxyl group is deprotonated, forming an anion which is also soluble.

  • The lowest solubility is expected near the isoelectric point.

This behavior is fundamental to its formulation; for instance, commercial nebulized solutions are often acidified to a pH of 3.5 to ensure stability and solubility.[5]

Stability Profile: A Multifactorial Perspective

The chemical stability of salbutamol is a critical quality attribute. Its degradation can lead to a loss of potency and the emergence of impurities. The primary factors influencing its stability are pH, oxygen, temperature, and light.

Key Factors Influencing Degradation
  • pH: The pH of the solution is arguably the most critical factor. Salbutamol exhibits maximum stability in the acidic pH range of 3 to 4.[15][16] Its stability decreases as the pH increases, with a region of minimum stability observed around pH 9.[15][16][17] Both strongly acidic and alkaline conditions can promote degradation.[18][19]

  • Oxidation: The phenol group in salbutamol's structure renders it susceptible to oxidative degradation, which is often catalyzed by oxygen and trace metal ions.[15][17] This degradation pathway can result in the formation of colored quinone-type products, which may cause solutions to turn pink or brown.[17]

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of salbutamol degradation across all pH values.[5][17][18]

  • Light: Salbutamol is described as light-sensitive.[8] Prolonged exposure to light, particularly UV radiation, can contribute to degradation, and it is standard practice to protect solutions from light.[17][20]

  • Excipient Interactions: Certain formulation components can negatively impact stability. Phosphate buffers have been shown to accelerate the degradation of salbutamol, whereas acetate buffers may have a stabilizing effect.[15][16][17] Additionally, some sugars like glucose and fructose can increase the degradation rate.[5][15][16] In ethanolic solutions, particularly under acidic conditions, salbutamol can degrade to form ethyl ether derivatives.[19][21]

Major Degradation Pathways

Understanding the degradation pathways is essential for developing stability-indicating analytical methods. The primary routes of degradation include oxidation of the phenolic ring and reactions involving the side chain.

G cluster_main Salbutamol Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Salbutamol 4-[2-(tert-butylamino)- 1-hydroxyethyl]phenol Quinones Quinone-type Products (Colored) Salbutamol->Quinones Oxidation Ethers Salbutamol Ethyl Ethers (Mono- and Di-substituted) Salbutamol->Ethers Etherification Other Other Impurities (e.g., Salbutamone) Salbutamol->Other Various Pathways Oxidation Oxygen, Metal Ions, Light Acid_Ethanol Acidic pH + Ethanol High_pH_Temp High pH, High Temperature

Caption: Primary degradation pathways of Salbutamol.

Methodologies for Analysis

To ensure the quality of salbutamol and its formulations, robust analytical methods are required to assess solubility, quantify the API, and detect any degradation products.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[18]

Objective: To intentionally degrade salbutamol under various stress conditions to generate potential impurities and validate the analytical method's specificity.

Materials:

  • Salbutamol Sulphate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • Validated stability-indicating HPLC system

Workflow:

Caption: Workflow for forced degradation studies of Salbutamol.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of salbutamol sulphate in high-purity water.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).[18] Cool and neutralize before analysis.

  • Alkaline Hydrolysis: Treat the solution with 0.1 M NaOH under the same elevated temperature conditions.[18] Cool and neutralize.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a set duration (e.g., 3 hours).[18]

  • Thermal Degradation: Heat the salbutamol solution at a high temperature (e.g., 100°C) for a specified time.[18]

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines to assess photosensitivity.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to resolve the intact salbutamol peak from all generated degradation products.[18][22]

Example Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying salbutamol from its degradation products. The following is an example of conditions that have been successfully used.[1][18]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Synergi 4µm Polar-RP 80A, 150 x 4.6mm
Mobile Phase 75:25 (v/v) mixture of 0.1% w/v ammonium acetate buffer and methanol
Flow Rate 1.05 mL/min
Detection Wavelength 225 nm
Injection Volume 75 µL
Column Temperature 30°C

Self-Validating System: The trustworthiness of this protocol is established by its ability to demonstrate specificity. During forced degradation, the method must show that the degradation product peaks do not co-elute with the main salbutamol peak.[22] Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm this, ensuring the analytical results are reliable.

Conclusion

The solubility and stability of this compound are not merely academic data points; they are critical parameters that directly influence the safety, efficacy, and quality of resulting pharmaceutical products. A comprehensive understanding, grounded in authoritative data and robust experimental design, is indispensable for scientists in the field. This guide has synthesized key technical information and provided validated methodologies to empower researchers to confidently navigate the challenges of formulating and analyzing this vital medication. By adhering to the principles of scientific integrity and causality-driven experimentation, professionals can ensure the development of stable and effective salbutamol therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Salbutamol Stability Testing in Physiological Buffers.
  • ResearchGate. (n.d.). Input physicochemical properties of salbutamol.
  • University of Bath's Research Portal. (n.d.). Aspects of the stability of salbutamol sulphate in aqueous solution.
  • J-Stage. (n.d.). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs.
  • PubMed. (2010). The degradation of salbutamol in ethanolic solutions.
  • University of Bath. (n.d.). The stability of salbutamol solution.
  • University of Bath's Research Portal. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). salbutamol.
  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Development and characterization of chronomodulated drug delivery system of salbutamol sulphate.
  • Benchchem. (n.d.). Salbutamol Stability & Sample Preparation: A Technical Guide.
  • ChemicalBook. (n.d.). Salbutamol CAS#: 18559-94-9.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC.
  • National Institutes of Health. (n.d.). Salbutamol | C13H21NO3 | CID 2083 - PubChem.
  • ResearchGate. (n.d.). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup.
  • European Pharmacopoeia. (n.d.). Salbutamol Sulfate.
  • ResearchGate. (n.d.). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies.
  • Deranged Physiology. (n.d.). Salbutamol.
  • Al-Haditha Co. (n.d.). Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC.
  • ResearchGate. (2010). The degradation of salbutamol in ethanolic solutions.
  • Japanese Pharmacopoeia. (n.d.). Salbutamol Sulfate.
  • PubMed Central. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation.
  • The University of Queensland. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC.
  • University of Arizona. (n.d.). Salbutamol Properties.
  • ACS Publications. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation.
  • ResearchGate. (n.d.). Chemical structure for (A) salbutamol sulfate, with relative pKa.
  • Benchchem. (n.d.). This compound.
  • FooDB. (2011). Showing Compound Salbutamol (FDB022752).
  • Cheméo. (n.d.). Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • PubMed. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs.
  • ResearchGate. (n.d.). Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions.

Sources

spectroscopic data of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Introduction

This compound, widely known in the pharmaceutical field as Salbutamol (or Albuterol in the United States), is a cornerstone in the management of respiratory diseases. As a short-acting β2-adrenergic receptor agonist, its primary function is to induce bronchodilation, providing rapid relief for patients with asthma and chronic obstructive pulmonary disease (COPD).[1] The precise chemical structure of Salbutamol dictates its pharmacological activity, making its unambiguous identification and characterization a critical aspect of drug development, quality control, and formulation.

This technical guide provides a comprehensive analysis of the core spectroscopic data of Salbutamol. Moving beyond a simple presentation of data, this document offers insights into the interpretation of the spectra, the rationale behind experimental choices, and detailed protocols for data acquisition. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this essential active pharmaceutical ingredient (API) using fundamental spectroscopic techniques.

Molecular Structure and Spectroscopic Correlation

The structural features of Salbutamol—a substituted phenol ring, a chiral secondary alcohol, a secondary amine, and a bulky tert-butyl group—give rise to a distinct and interpretable spectroscopic fingerprint. Understanding this structure is paramount to deciphering the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

To facilitate a clear correlation between the structure and the spectral data, the atoms in the Salbutamol molecule are systematically numbered as shown below. This numbering will be used consistently throughout this guide for spectral assignments.

Caption: Numbered molecular structure of Salbutamol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of Salbutamol is characterized by distinct regions corresponding to aromatic, aliphatic, and tert-butyl protons.

  • Aromatic Region (δ 6.8–7.3 ppm): The phenol ring gives rise to signals in this region. The protons on C3, C5, and C6 will appear as doublets or multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the hydroxyl and alkyl substituents.

  • Methine Proton (δ ~4.9 ppm): The proton on C7, attached to the chiral center and the hydroxyl group, typically appears as a multiplet (doublet of doublets) due to coupling with the adjacent methylene protons on C8.

  • Methylene Protons (δ ~3.2 ppm): The two protons on C8 are diastereotopic due to the adjacent chiral center (C7). They will couple with the C7 proton and will likely appear as a complex multiplet.

  • Tert-Butyl Protons (δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group (C10, C11, C12) are shielded and do not couple with other protons. Consequently, they produce a sharp, intense singlet, which is a highly characteristic signature for this moiety.[2]

Data Summary: ¹H NMR
Assigned Proton(s)Typical Chemical Shift (δ) ppmMultiplicityNotes
H on C6~7.28d (doublet)Aromatic proton ortho to the CH(OH) group.
H on C3~7.36d (doublet)Aromatic proton meta to the CH(OH) group.
H on C5~6.97dd (doublet of doublets)Aromatic proton ortho to the phenolic OH group.
H on C7 (-CH(OH)-)~4.92t (triplet) / ddMethine proton, coupled to C8 protons.
H on C8 (-CH₂-NH-)~3.24d (doublet)Methylene protons adjacent to the chiral center.
H on C10, C11, C12~1.39s (singlet)Nine equivalent protons of the tert-butyl group.

Note: Chemical shifts are solvent-dependent. Data synthesized from experimental spectra in H₂O/D₂O.[1][3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Salbutamol sample.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. D₂O is often used, but it will cause the exchange of labile protons (OH, NH), leading to their disappearance from the spectrum. This can be used as a characterization tool.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HOD at ~4.79 ppm in D₂O).

    • Integrate the peaks to determine the relative number of protons for each signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115-160 ppm): The six carbons of the phenol ring resonate in this downfield region. The carbons attached to oxygen (C1 and C4) will be the most deshielded.

  • Aliphatic Carbons (δ 50-75 ppm): The carbons of the ethylamine side chain (C7 and C8) and the quaternary carbon of the tert-butyl group (C9) appear in this range. The carbon bearing the hydroxyl group (C7) is typically found around δ 70 ppm.

  • Tert-Butyl Carbons (δ ~30 ppm): The three equivalent methyl carbons of the tert-butyl group (C10, C11, C12) are highly shielded and appear upfield.

Data Summary: ¹³C NMR
Assigned CarbonTypical Chemical Shift (δ) ppmNotes
C4~155Aromatic carbon attached to the phenolic -OH group.
C1~131Aromatic carbon attached to the side chain.
C2, C6~127-129Aromatic CH carbons.
C3, C5~115-117Aromatic CH carbons.
C7~71Chiral carbon attached to the hydroxyl group.
C9~56Quaternary carbon of the tert-butyl group.
C8~51Methylene carbon adjacent to the nitrogen.
C10, C11, C12~28Methyl carbons of the tert-butyl group.

Note: Data is based on predicted spectra and solid-state NMR studies, as solution-state data can vary.[4][5][6]

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30') to produce a spectrum with singlets for all carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds.

    • Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., Methanol-d₄ at δ 49.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Interpretation of the Mass Spectrum

For a molecule like Salbutamol (Molecular Weight: 239.31 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is preferred.

  • Molecular Ion: The protonated molecular ion [M+H]⁺ is expected to be the base peak or a very prominent peak at m/z 240 .[7][8]

  • Fragmentation Pattern: The [M+H]⁺ ion is susceptible to fragmentation. The most common fragmentation pathway involves the cleavage of the C-C bond between C7 and C8 (alpha-cleavage relative to the nitrogen), which is a characteristic fragmentation for phenylethanolamines. This leads to the formation of a stable, resonance-stabilized tert-butyl iminium ion.

Key Fragmentation Pathways

fragmentation M Salbutamol [M+H]⁺ m/z 240 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 222 M->frag1 - H₂O frag2 Loss of C₄H₉N (tert-butylamine) [M+H-C₄H₉N]⁺ m/z 167 M->frag2 - C₄H₉N frag3 Loss of C₄H₈ (isobutylene) [M+H-C₄H₈]⁺ m/z 184 (Rearrangement) M->frag3 - C₄H₈ frag5 Major Fragment (tert-butyl iminium) m/z 86 M->frag5 α-cleavage frag4 Major Fragment (Benzylic Cation) m/z 148 frag1->frag4 - C₄H₈

Caption: Key fragmentation pathways of Salbutamol in ESI-MS.

Data Summary: Mass Spectrometry
m/zProposed IonNotes
240[M+H]⁺Protonated molecular ion.[7][8]
222[M+H - H₂O]⁺Loss of water from the secondary alcohol.[8]
166[Fragment]⁺Further fragmentation product.[8]
148[C₈H₉O₂]⁺Benzylic cation formed after loss of water and isobutylene.[8][9]
86[C₅H₁₂N]⁺Stable tert-butyl iminium ion resulting from alpha-cleavage.[7]
Experimental Protocol: LC-MS/MS Analysis

This protocol describes a typical setup for analyzing Salbutamol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Prepare a stock solution of Salbutamol (~1 mg/mL) in a suitable solvent like methanol or water.

    • Perform serial dilutions to create working standards and a final sample concentration in the ng/mL to µg/mL range, using the initial mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

    • Gradient: A suitable gradient (e.g., starting with 5% B, ramping to 95% B) should be used to elute the analyte and wash the column.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

    • MRM Transitions:

      • Quantifier: m/z 240 -> 148

      • Qualifier: m/z 240 -> 222 or m/z 240 -> 86

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for the m/z 240 precursor ion.

    • Collision Energy (CE): Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the functional groups present in a structure.

Interpretation of the IR Spectrum

The IR spectrum of Salbutamol displays several characteristic absorption bands that confirm its key functional groups.

  • O-H Stretch (Alcohol & Phenol): A very strong and broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibrations of the hydroxyl groups.[2][11] The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and tert-butyl groups) appear just below 3000 cm⁻¹.

  • O-H Bend (Phenol): A characteristic bending vibration for the phenolic O-H group can be observed around 1500 cm⁻¹.[12][13]

  • C-O Stretch (Alcohol & Phenol): A strong C-O stretching band is expected in the 1000-1250 cm⁻¹ region.[12][13]

  • C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1250-1020 cm⁻¹ region and may overlap with C-O stretches.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad, strong)O-H StretchPhenol and Alcohol
~2960 (medium)C-H StretchAliphatic (tert-butyl, ethyl)
~1610 (medium)C=C StretchAromatic Ring
~1500 (medium)O-H BendPhenol[12][13]
~1240 (strong)C-O Stretch / C-N StretchPhenol / Amine[2]
~1100 (strong)C-O StretchSecondary Alcohol[12][13]
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the Salbutamol sample to a very fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Thoroughly mix the Salbutamol and KBr by grinding them together until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture to a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is 4000-400 cm⁻¹.[12]

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Conclusion

The comprehensive spectroscopic analysis of this compound (Salbutamol) through ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust and unequivocal confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle: NMR elucidates the precise carbon-hydrogen framework, MS confirms the molecular weight and reveals fragmentation pathways, and IR spectroscopy identifies the key functional groups responsible for the molecule's chemical properties. The methodologies and data interpretations presented in this guide serve as a foundational reference for the analytical characterization of this vital pharmaceutical agent, ensuring its identity, purity, and quality in research and clinical applications.

References

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022). Crystal Growth & Design. Available at: [Link]

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. (n.d.). FDA. Available at: [Link]

  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Nath, B., Nath, L. K., & Kumar, P. (2011). Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • A systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form. (2023). ResearchGate. Available at: [Link]

  • FTIR spectra of Salbutamol Sulphate, Cetirizine Hydroch. (n.d.). Open-i. Available at: [Link]

  • Prather, K. A., & Silva, P. J. (1998). Single Particle Characterization of Albuterol Metered Dose Inhaler Aerosol in Near Real-Time. Aerosol Science and Technology. Available at: [Link]

  • Salbutamol. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • FT-IR spectra of pure drug salbutamol sulphate (A), drug-loaded... (n.d.). ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0060604). (n.d.). Human Metabolome Database. Available at: [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI. Available at: [Link]

  • Malkkilaine, L., & Bruins, A. P. (1994). STRUCTURAL CHARACTERIZATION OF THE DECOMPOSITION PRODUCTS OF SALBUTAMOL BY LIQUID-CHROMATOGRAPHY IONSPRAY MASS-SPECTROMETRY. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI. Available at: [Link]

  • Direct quantification of salbutamol in human urine by means of LC-MS/MS. (2016). ResearchGate. Available at: [Link]

  • Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. (2023). MDPI. Available at: [Link]

  • FTIR spectra of salbutamol sulphate versus salbutamol sulphate FDT. (n.d.). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937). (n.d.). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0060604). (n.d.). Human Metabolome Database. Available at: [Link]

  • Metabolic effects of inhaled salbutamol determined by exhaled breath analysis. (2017). Research Collection. Available at: [Link]

  • (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. (n.d.). ResearchGate. Available at: [Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022). ACS Publications. Available at: [Link]

  • Weichert, D., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. Nature Chemical Biology. Available at: [Link]

  • Salbutamol. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • The synthesis of SAL derivation (a); The ¹H NMR results of salbutamol... (n.d.). ResearchGate. Available at: [Link]

  • Ippolito, D. L., & Benovic, J. L. (2021). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British Journal of Pharmacology. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.). Human Metabolome Database. Available at: [Link]

  • Salbutamol; LC-ESI-QTOF; MS2; CE: 10 eV; R=35000; [M+H]+. (2015). MassBank. Available at: [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;... (n.d.). PubChem. Available at: [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. (n.d.). ChemBK. Available at: [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. (n.d.). PubChem. Available at: [Link]

  • Weisberger, M., et al. (1993). Determination of albuterol in plasma after aerosol inhalation by gas chromatography-mass spectrometry with selected-ion monitoring. Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. (n.d.). ATB. Available at: [Link]

  • Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. (2021). PNAS. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • Salbutamol (HMDB0001937). (n.d.). Human Metabolome Database. Available at: [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. (n.d.). PubChem. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Salbutamol. (n.d.). CIT Project. Available at: [Link]

  • Phenol, 4-(2-aminoethyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]

  • Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. (2024). ResearchGate. Available at: [Link]

  • Characterisation of beta2-adrenoceptors, using the agonist [11C]formoterol and positron emission tomography. (2000). European Journal of Nuclear Medicine. Available at: [Link]

Sources

A Comprehensive Technical Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, a molecule widely known as Salbutamol in many parts of the world and as Albuterol in the United States.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its synthesis, mechanism of action, therapeutic applications, and analytical methodologies.

Introduction: A Cornerstone of Respiratory Medicine

This compound, or Salbutamol, is a short-acting β2-adrenergic receptor agonist that has been a mainstay in the treatment of respiratory diseases for decades.[3] It is primarily used to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD), such as coughing, wheezing, and shortness of breath.[4] Its rapid onset of action and efficacy in relaxing airway smooth muscle have established it as a critical "reliever" medication in respiratory care.

This guide will delve into the multifaceted nature of this important compound, providing a robust resource for those engaged in its study and application.

Chemical Synthesis: Pathways to a Potent Bronchodilator

The synthesis of Salbutamol can be achieved through various routes, with the choice of pathway often dictated by factors such as the availability and cost of starting materials, desired yield, and scalability for industrial production. The most common starting materials for the synthesis of Salbutamol include 4-hydroxyacetophenone and p-hydroxybenzaldehyde.[5]

Synthesis from 4-Hydroxyacetophenone

A historically significant and widely utilized method for synthesizing Salbutamol commences with 4-hydroxyacetophenone. This synthetic route involves a series of chemical transformations, including bromination, amination, and reduction steps. A key intermediate in this pathway is 4-hydroxy-3-hydroxymethylacetophenone.

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone (Illustrative)

  • Step 1: Bromination of 4-Hydroxyacetophenone: 4-Hydroxyacetophenone is reacted with a brominating agent, such as bromine in acetic acid, to introduce a bromine atom at the alpha-position to the ketone.

  • Step 2: Amination with Tert-butylamine: The resulting α-bromo ketone is then reacted with tert-butylamine. The tert-butylamino group displaces the bromine atom through a nucleophilic substitution reaction.

  • Step 3: Reduction of the Ketone: The final step involves the reduction of the ketone functional group to a secondary alcohol. This is typically achieved using a reducing agent like sodium borohydride.

Synthesis from p-Hydroxybenzaldehyde

An alternative and efficient synthetic route utilizes p-hydroxybenzaldehyde as the starting material.[6][7] This multi-step process involves chloromethylation, hydrolysis, protection of the resulting diol, epoxidation, and subsequent aminolysis followed by deprotection.[5][7]

Experimental Workflow: Synthesis from p-Hydroxybenzaldehyde

A p-Hydroxybenzaldehyde B Chloromethylation A->B  + Paraformaldehyde, HCl   C Hydrolysis B->C  Weak Base   D Propylidene Protection C->D  + Acetone, H₂SO₄   E Epoxidation D->E  Ylide Reagent, Phase  Transfer Catalyst   F Aminolysis with Tert-butylamine E->F  Heat, Reflux   G Deprotection (Hydrolysis) F->G  Acidic Conditions   H Salbutamol G->H

Caption: A simplified workflow for the synthesis of Salbutamol starting from p-hydroxybenzaldehyde.

Mechanism of Action: A Targeted Approach to Bronchodilation

Salbutamol exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[8][9]

Upon binding to the β2-adrenergic receptor, Salbutamol initiates a cascade of intracellular events. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates the enzyme adenylyl cyclase.[10][11] Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[11] PKA then phosphorylates various target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, leading to bronchodilation.[10]

Signaling Pathway: Salbutamol-Induced Bronchodilation

cluster_cell Airway Smooth Muscle Cell Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein G Protein (Gs) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: The signaling cascade initiated by Salbutamol binding to the β2-adrenergic receptor, leading to bronchodilation.

Therapeutic Applications and Formulations

The primary therapeutic application of Salbutamol is in the management of bronchospasm associated with reversible obstructive airway diseases such as asthma and COPD.[1][4][12] It is available in various formulations to suit different patient needs and clinical scenarios.

Delivery Systems

Salbutamol is most commonly administered via inhalation to ensure direct delivery to the lungs and minimize systemic side effects. The main delivery systems include:

  • Pressurized Metered-Dose Inhalers (pMDIs): These devices deliver a specific amount of medication in a short burst of aerosolized spray.

  • Dry Powder Inhalers (DPIs): These deliver the medication as a dry powder, which is inhaled by the patient's own breath.

  • Nebulizers: These devices convert a liquid solution of Salbutamol into a fine mist that can be inhaled over a period of several minutes.[13]

Studies have compared the efficiency of these delivery systems, with mesh nebulizers showing higher delivery efficiency compared to jet nebulizers in some preclinical models.[1][4] The choice of delivery system often depends on the patient's age, ability to coordinate inhalation, and the severity of their condition.

Delivery SystemLung Deposition (approximate)Key AdvantagesKey Considerations
pMDI 11.2%[14]Portable, convenient, quick administrationRequires patient coordination
DPI 9.1%[14]Breath-actuated, no propellantRequires sufficient inspiratory effort
Nebulizer 9.9%[14]No special coordination needed, can be used with supplemental oxygenLess portable, longer administration time
Other Formulations and Routes of Administration

While inhalation is the preferred route, Salbutamol is also available in oral and intravenous formulations.

  • Oral Formulations (Tablets and Syrup): These are used for systemic effects but have a slower onset of action and a higher incidence of systemic side effects compared to inhaled formulations.[9]

  • Intravenous (IV) Solution: Reserved for the management of severe asthma attacks in a hospital setting.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Salbutamol is influenced by the route of administration.

  • Absorption: When inhaled, a portion of the dose is deposited in the lungs, where it is absorbed systemically. The remainder is swallowed and absorbed from the gastrointestinal tract.[9] Oral Salbutamol is readily absorbed from the gut.[3]

  • Metabolism: Salbutamol undergoes significant first-pass metabolism in the liver, where it is conjugated to the inactive salbutamol-4'-O-sulfate.[9]

  • Elimination: The drug and its metabolites are primarily excreted in the urine.[9] The elimination half-life of inhaled Salbutamol is approximately 3 to 6 hours.[9]

ParameterInhaled RouteOral RouteIntravenous Route
Onset of Action ≤5 minutes[15]≤30 minutes[15]Rapid
Time to Peak Plasma Concentration ~30 minutes[15]≤2 hours[15]Not Applicable
Bioavailability ~10-20% reaches lungs~50%[15]100%
Elimination Half-life 3-6 hours[9]5-6 hours[15]4-6 hours[15]

The Role of Enantiomers: (R)- and (S)-Salbutamol

Salbutamol is a chiral molecule and is typically administered as a racemic mixture of two enantiomers: (R)-Salbutamol (levalbuterol) and (S)-Salbutamol.[16][17]

  • (R)-Salbutamol: This is the eutomer, meaning it is the pharmacologically active enantiomer responsible for the bronchodilator effects.[16][17]

  • (S)-Salbutamol: This is the distomer and is considered to be inactive or to have some adverse effects.[16][17] Some studies have suggested that (S)-Salbutamol may counteract some of the beneficial effects of the (R)-enantiomer, though this remains a subject of debate.[18]

The two enantiomers also exhibit different pharmacokinetic profiles, with (S)-Salbutamol being cleared more slowly from the body.[19] This has led to the development and marketing of formulations containing only the active (R)-enantiomer, known as levalbuterol.[17]

Analytical Methodologies: Quantification and Quality Control

The accurate and precise quantification of Salbutamol in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed and validated for the determination of Salbutamol. These methods typically utilize a reverse-phase column and a UV detector.

Experimental Protocol: HPLC for Salbutamol Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[20]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% triethylamine solution adjusted to pH 5.5 with acetic acid) and an organic modifier (e.g., a 50:50 v/v mixture of methanol and acetonitrile).[20]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[20][21]

  • Detection: UV detection is performed at a wavelength of 277 nm.[20]

  • Sample Preparation:

    • Standard Solution: A stock solution of Salbutamol sulfate is prepared in a suitable solvent (e.g., water) and then diluted to the desired concentrations for calibration.[20]

    • Sample Solution (from syrup): A known volume of the syrup is diluted with water to bring the concentration of Salbutamol within the calibration range.[20]

  • Analysis: The prepared standard and sample solutions are injected into the HPLC system, and the peak areas are used to quantify the amount of Salbutamol present.

Conclusion and Future Perspectives

This compound, or Salbutamol, remains an indispensable tool in the management of obstructive airway diseases. Its well-understood mechanism of action, rapid onset, and established safety profile have solidified its place in clinical practice.

Future research in this area is likely to focus on the development of more efficient and targeted drug delivery systems to enhance lung deposition and reduce potential side effects. Further investigation into the long-term effects of the individual enantiomers and the development of novel formulations with improved pharmacokinetic profiles are also areas of active interest. As our understanding of respiratory diseases continues to evolve, so too will the strategies for optimizing the use of this vital medication.

References

  • CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents. (n.d.).
  • Comparison of Salbutamol Delivery Efficiency for Jet versus Mesh Nebulizer Using Mice. (2019). Molecules, 24(8), 1594.
  • A schematic diagram for the β-AR signalling network. The β-AR... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. (2020). Ceska a Slovenska Farmacie, 69(5), 211-217.
  • Salbutamol physicochemical and pharmacokinetic parameters. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of Salbutamol Delivery Efficiency for Jet versus Mesh Nebulizer Using Mice. (2025). Molecules, 30(20), e201901594.
  • (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - ERS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pharmacokinetic parameters of different formulations of salbutamol sulphate in rabbits. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Beta-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of bronchodilator responses and deposition patterns of salbutamol inhaled from a pressurised metered dose inhaler, as a dry powder, and as a nebulised solution - PMC - NIH. (1989). Thorax, 44(9), 744-747.
  • A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. (2023). Pharmaceutics, 15(9), 2269.
  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stereoselective pharmacokinetics of S-salbutamol after administration of the racemate in healthy volunteers - ResearchGate. (2025). Retrieved January 14, 2026, from [Link]

  • CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents. (n.d.).
  • Salbutamol: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pharm 101: Salbutamol • LITFL • Top 200 Drugs. (2020). Retrieved January 14, 2026, from [Link]

  • Comparing Salbutamol Delivery Methods in Pediatric Patients Experiencing Acute Severe Asthma Exacerbation - Respiratory Therapy Society of Ontario. (2023). Retrieved January 14, 2026, from [Link]

  • Adrenergic Receptors - CHEAT SHEET! - YouTube. (2022). Retrieved January 14, 2026, from [Link]

  • Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC - NIH. (1998). British Journal of Clinical Pharmacology, 45(6), 543-548.
  • New process for synthesizing salbutamol and sulfate of salbutamol - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form - International Journal of Science and Research Archive. (2023). International Journal of Science and Research Archive, 10(2), 103-111.
  • Synthesis of the impurity F of salbutamol - PubMed. (2020). Journal of Asian Natural Products Research, 22(10), 956-965.
  • Comparison of salbutamol delivery efficiency for jet versus mesh nebulizer using mice. (n.d.). Retrieved January 14, 2026, from [Link]

  • Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol | American Journal of Respiratory and Critical Care Medicine. (2000). American Journal of Respiratory and Critical Care Medicine, 161(6), 1759-1760.
  • Novel beta2-adrenergic receptor signaling pathways - PubMed. (2002). Journal of Allergy and Clinical Immunology, 110(6 Suppl), S229-S235.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE - Journal of Advanced Scientific Research. (n.d.). Retrieved January 14, 2026, from [Link]

  • Salbutamol - Chiralpedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • salbutamol tablets bp 4 mg - NAFDAC. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Functional Characterization of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol/Albuterol)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound, widely known as Salbutamol or Albuterol in the United States, is a cornerstone therapeutic agent for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It functions as a short-acting, selective agonist for the β2-adrenergic receptor (β2AR)[1][3]. The β2AR is a class A G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways[4][5].

The therapeutic effect of Salbutamol is initiated by its binding to the β2AR. This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein[4][6]. The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP)[1][4]. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the airway smooth muscle, a process known as bronchodilation[1][4][7].

This application note provides a detailed protocol for quantifying the functional potency of Salbutamol by measuring its dose-dependent stimulation of intracellular cAMP in a recombinant cell-based assay. This is the most direct and physiologically relevant method for characterizing the in vitro activity of a β2AR agonist.

Signaling Pathway and Experimental Overview

The mechanism of Salbutamol action is a well-defined signaling cascade. Understanding this pathway is critical for designing a robust functional assay. The primary endpoint for this protocol is the quantification of intracellular cAMP, which serves as a direct measure of β2AR activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical β2AR signaling pathway activated by Salbutamol.

Salbutamol_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts Salbutamol Salbutamol (Agonist) Salbutamol->B2AR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Salbutamol activation of the β2-adrenergic receptor Gs-cAMP signaling cascade.

Experimental Workflow

The overall experimental process involves culturing cells engineered to express the human β2AR, stimulating them with a range of Salbutamol concentrations, and quantifying the resulting cAMP production using a competitive immunoassay.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture & Seed HEK293-β2AR Cells Stimulation 3. Cell Stimulation (30 min) CellCulture->Stimulation CompoundPrep 2. Prepare Salbutamol Serial Dilutions CompoundPrep->Stimulation Lysis 4. Lysis & cAMP Detection Reagent Addition Stimulation->Lysis Readout 5. HTRF Plate Reading (620/665nm) Lysis->Readout Analysis 6. Dose-Response Curve & EC50 Calculation Readout->Analysis

Caption: High-level workflow for the Salbutamol functional in vitro assay.

Detailed Protocol: cAMP Functional Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of Salbutamol. The EC50 value represents the concentration of the agonist that produces 50% of the maximal possible response and is a key measure of the drug's potency.[8][9] We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay for cAMP detection due to its high sensitivity, broad dynamic range, and no-wash format.[10][11][12]

Materials and Reagents
  • Cell Line: HEK293 or CHO-K1 cell line stably expressing the human β2-adrenergic receptor (e.g., Innoprot HiTSeeker ADRB2 Cell Line, Revvity Tag-lite Adrenergic β2 Receptor Stable Cell Line).[13][14][15][16]

  • Test Compound: Salbutamol sulfate (Sigma-Aldrich or equivalent).

  • Positive Control: Isoproterenol hydrochloride (non-selective full β-agonist).

  • Antagonist (for validation): ICI-118,551 (selective β2-antagonist).

  • Cell Culture Media: DMEM or Ham's F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, as required for the cell line).

  • Assay Plates: Low-volume, white, 384-well microplates.

  • Reagents:

    • PBS (Phosphate-Buffered Saline), Ca2+/Mg2+-free.

    • Trypsin-EDTA (0.25%).

    • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[17]

    • cAMP Assay Kit: HTRF-based kit (e.g., Cisbio cAMP Dynamic 2) containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.[18]

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Centrifuge.

    • Multichannel pipettes.

    • HTRF-compatible microplate reader (e.g., SpectraMax M5e, PHERAstar).

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture HEK293-β2AR cells according to the supplier's instructions until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed assay buffer (e.g., stimulation buffer provided in the kit, often containing IBMX).

  • Perform a cell count (e.g., using a hemocytometer) and adjust the cell density to 800,000 cells/mL to achieve a final density of 4,000 cells/well in a 5 µL volume.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

Day 2: Compound Preparation and Cell Stimulation

  • Compound Stock Preparation: Prepare a 10 mM stock solution of Salbutamol in DMSO. Prepare similar stocks for the positive control (Isoproterenol) and antagonist (ICI-118,551).

  • Serial Dilution: Perform a serial dilution of the Salbutamol stock solution to create a dose-response curve. A common approach is an 11-point, 1:3 or 1:10 dilution series in assay buffer. The final concentrations in the assay should typically range from 1 pM to 10 µM. Remember to include a "vehicle-only" control (0% stimulation) and a positive control (e.g., 10 µM Isoproterenol for 100% stimulation).

  • Cell Stimulation: Add 5 µL of each compound dilution (or control) to the corresponding wells containing the cells.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[12]

Day 2: cAMP Detection

  • Reagent Preparation: Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.[18] This typically involves diluting the concentrated reagents in the provided lysis buffer.

  • Lysis and Detection:

    • Add 5 µL of the diluted cAMP-d2 reagent to each well.

    • Add 5 µL of the diluted anti-cAMP cryptate antibody to each well.

  • Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[18]

Day 2: Data Acquisition

  • Remove the plate seal.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths: 665 nm (acceptor, FRET signal) and 620 nm (donor, cryptate signal).[17]

Data Analysis and Interpretation
  • Calculate HTRF Ratio: For each well, calculate the emission ratio using the formula: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000[17]

  • Normalize Data: The HTRF ratio is inversely proportional to the amount of cAMP produced. Normalize the data to the controls:

    • Set the average ratio of the vehicle control wells as 0% response.

    • Set the average ratio of the saturating positive control (Isoproterenol) as 100% response (or use a standard curve as per the kit instructions).

  • Generate Dose-Response Curve: Plot the normalized response (%) against the logarithm of the Salbutamol concentration.

  • Calculate EC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope). This will yield the EC50 value.[8][19]

Expected Results and Validation

The experiment should yield a clear sigmoidal dose-response curve. The EC50 for Salbutamol at the β2AR is typically in the low nanomolar range.

ParameterDescriptionExpected Value
EC50 The molar concentration of Salbutamol that produces 50% of the maximum possible response.1 - 20 nM
Emax The maximum response achievable with Salbutamol, expressed as a percentage of the full agonist (Isoproterenol).~80-100%
Hill Slope The steepness of the curve. A value of ~1.0 suggests a standard ligand-receptor interaction.0.8 - 1.2

Note: Absolute values can vary depending on the cell line, receptor expression level, and specific assay conditions.[20]

Assay Self-Validation:

  • Positive Control: Isoproterenol should elicit a robust response with an EC50 typically lower than Salbutamol.

  • Negative Control: The vehicle control should show only baseline signal.

  • Antagonist Confirmation: Pre-incubating the cells with a selective β2-antagonist like ICI-118,551 before adding Salbutamol should cause a rightward shift in the Salbutamol dose-response curve, confirming that the observed cAMP production is specifically mediated by the β2AR.[21]

References

  • Salbutamol. PubChem, National Institutes of Health. [Link]

  • Mechanism of action of salbutamol in the relief and prevention of bronchoconstriction. ResearchGate. [Link]

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • What is the mechanism of Salbutamol sulfate? Patsnap Synapse. [Link]

  • Beta-2 Adrenergic Receptor, ADRB2 Stable Cell Line. eEnzyme. [Link]

  • Pharm 101: Salbutamol. LITFL. [Link]

  • Novel beta2-adrenergic receptor signaling pathways. PubMed. [Link]

  • Salbutamol. Wikipedia. [Link]

  • HiTSeeker beta-2 adrenergic receptor Cell Line. Innoprot. [Link]

  • Adrenergic Receptor beta2 HEK293 cell line. AS ONE INTERNATIONAL. [Link]

  • β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. PubMed. [Link]

  • Beta-2 adrenergic receptor. Wikipedia. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC, National Institutes of Health. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. [Link]

  • How to statistically compare EC50 values of my agonists? ResearchGate. [Link]

  • Dependence of agonist potency (EC 50 values) on the level of receptor expression. ResearchGate. [Link]

  • The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual, NCBI. [Link]

  • Rapid Immunoassay Method for the Determination of Clenbuterol and Salbutamol in Blood. ResearchGate. [Link]

  • EC50. Wikipedia. [Link]

Sources

Application Notes and Protocols: Utilizing 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol/Albuterol) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, widely known as Salbutamol or Albuterol, is a cornerstone selective β2-adrenergic receptor agonist.[1][2] While its clinical fame rests on potent bronchodilation for asthma and COPD treatment, its utility in the laboratory is far broader.[1][3] For cell culture applications, Salbutamol serves as a powerful tool to investigate G protein-coupled receptor (GPCR) signaling, airway smooth muscle physiology, and inflammatory pathways.[4][5] This document provides an in-depth guide for researchers, covering the compound's mechanism of action, critical considerations for experimental design, and detailed, validated protocols for its application in common cell culture models. We will explore its canonical and non-canonical signaling pathways, discuss the crucial differences between its isomers, and provide step-by-step methodologies for assessing its anti-proliferative, anti-inflammatory, and signal transduction effects.

Scientific Foundation: Understanding Salbutamol's Cellular Impact

A nuanced understanding of Salbutamol's molecular mechanism is paramount for designing robust in vitro experiments. It is not merely a simple agonist but a complex modulator of multiple cellular pathways.

Chemical Identity and Critical Isomeric Considerations

Salbutamol is a phenylethanolamine derivative and is commercially formulated as a racemic mixture of two enantiomers: (R)-Salbutamol (levalbuterol) and (S)-Salbutamol.[1][6]

  • (R)-Salbutamol: This is the active enantiomer, possessing approximately 150 times greater affinity for the β2-adrenergic receptor than its counterpart.[1] It is responsible for the therapeutic bronchodilatory and primary anti-inflammatory effects.[7][8]

  • (S)-Salbutamol: Once considered inert, this isomer is now known to possess its own biological activity. Research suggests it may have pro-inflammatory properties and can even increase intracellular calcium, potentially antagonizing the effects of the (R)-isomer.[6][8]

Causality Insight: The choice between using the racemic mixture or the pure (R)-enantiomer is a critical experimental decision. For dissecting the specific β2-adrenergic receptor-mediated effects, (R)-Salbutamol is the superior tool. For studies aiming to replicate the effects of the clinical formulation, the racemic mixture is appropriate. Researchers must clearly state which form was used, as the (S)-isomer can be a significant confounding variable.

The Canonical Mechanism: Gs-cAMP-PKA Signaling

Salbutamol's primary mechanism of action is the activation of the β2-adrenergic receptor, a classic GPCR.[9][10] This initiates a well-defined signaling cascade:

  • Receptor Binding: Salbutamol binds to the extracellular domain of the β2-adrenergic receptor.[2]

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.[5][11]

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.[9][12]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2][5]

  • PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to the ultimate cellular response, such as smooth muscle relaxation.[5][11][13]

Beyond the Canonical: Pleiotropic and Non-Canonical Effects

Salbutamol's cellular influence extends beyond the Gs-cAMP-PKA axis.

  • Anti-Inflammatory Signaling: In human airway epithelial cells, (R)-Salbutamol can suppress cytokine-induced granulocyte-macrophage colony-stimulating factor (GM-CSF) release.[7][14] This effect is uniquely mediated through the upregulation of inducible nitric oxide synthase (iNOS) and is dependent on Protein Kinase C (PKC), not PKA.[7][15]

  • Immunomodulation: Salbutamol can modulate cytokine profiles in immune cells. For instance, in peripheral blood mononuclear cells (PBMCs), it can reduce the Th1 cytokine IFN-γ while increasing the Th2 cytokine IL-13.[16] In activated T-cells, (R)-Salbutamol has been shown to decrease the production of inflammatory cytokines IL-2 and IL-13.[8]

  • Off-Target Androgenic Activity: At micromolar concentrations, Salbutamol has been demonstrated to act as an agonist at the androgen receptor, inducing anabolic effects in vitro in a breast cancer cell line (MCF7-AR1).[17][18] This is a critical consideration in studies outside of respiratory or immune cell models.

Core In Vitro Applications & Experimental Design

Reagent Preparation and Handling
  • Chemical Name: this compound

  • Synonyms: Salbutamol, Albuterol

  • Solubility: Sparingly soluble in water, soluble in ethanol.[19] For cell culture, a common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO or 0.1 M HCl, which can then be serially diluted in sterile PBS or directly into the cell culture medium to achieve the final desired concentration.

  • Storage: Salbutamol is light-sensitive.[19] Stock solutions should be stored in light-protected vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Summary of Working Concentrations and Cell Models

The optimal concentration of Salbutamol is highly dependent on the cell type and the biological question.

Cell TypeApplicationTypical Concentration RangeKey FindingsReference
Human Airway Smooth Muscle (HASM)Inhibition of Proliferation0.1 nM - 100 nMConcentration-dependent inhibition of mitogen-induced proliferation.[4]
Human Bronchial Epithelial (NHBE/BEAS-2B)Anti-inflammatory Effects1 µM (10⁻⁶ M)Attenuates cytokine-induced GM-CSF and IL-8 release.[7][15][20]
Human PBMCs / T-CellsImmunomodulation1 µM (10⁻⁶ M)Modulates Th1/Th2 cytokine balance; reduces IL-2 and IL-13 in activated T-cells.[8][16]
Human Lung FibroblastsProliferation / Cytokine Release10 µM (10⁻⁵ M)Can enhance fibroblast proliferation and IL-6 production.[21]
MCF7-AR1 CellsAndrogenic Activity AssayIC50 ≈ 8.9 µM (8.9x10⁻⁶ M)Inhibits estrogen-induced proliferation via androgen receptor agonism.[17][18]
Essential Experimental Controls

To ensure data integrity, every experiment should include a set of standard controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, HCl) used to dissolve the Salbutamol stock. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells maintained in culture medium alone to establish a baseline.

  • Positive Control: A known activator of the pathway of interest (e.g., Forskolin to directly activate adenylyl cyclase and raise cAMP levels).

  • Antagonist Control: Pre-treatment with a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551) to confirm that the observed effects of Salbutamol are indeed mediated through its target receptor.[4]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear methodologies for common applications of Salbutamol in cell culture.

Protocol 1: Assessing Anti-Proliferative Effects on Human Airway Smooth Muscle Cells (HASM)
  • Objective: To determine if Salbutamol can inhibit the proliferation of HASM cells induced by a mitogen like thrombin.

  • Rationale: Airway remodeling in asthma involves the proliferation of smooth muscle. This assay models the potential of β2-agonists to counteract this process. The protocol relies on measuring DNA synthesis via [³H]-thymidine incorporation.

  • Methodology:

    • Cell Seeding: Plate HASM cells in a 24-well plate at a density that allows for proliferation without reaching confluence during the experiment. Culture in growth medium (e.g., DMEM/F12 with 10% FBS) until they reach ~70% confluency.

    • Synchronization: To establish a consistent baseline, synchronize the cells in the G0/G1 phase of the cell cycle. Replace the growth medium with serum-free medium for 48-72 hours.

    • Pre-treatment: Aspirate serum-free medium. Add fresh serum-free medium containing various concentrations of Salbutamol (e.g., 0.1 nM to 100 nM) or vehicle control. Incubate for 1 hour.

    • Mitogen Stimulation: To each well, add the mitogen (e.g., thrombin at 0.3 U/ml) to stimulate proliferation.[4] Maintain the Salbutamol/vehicle concentrations.

    • Radiolabeling: After 24 hours of mitogen stimulation, add 1 µCi/mL of [³H]-thymidine to each well.

    • Incubation & Harvest: Incubate for an additional 24 hours. Aspirate the medium and wash cells twice with cold PBS. Lyse the cells with 0.1 M NaOH.

    • Quantification: Transfer the lysate to scintillation vials. Neutralize with 0.1 M HCl, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Expected Outcome: Salbutamol is expected to cause a concentration-dependent decrease in [³H]-thymidine incorporation compared to the mitogen-only treated cells.[4] This inhibitory effect should be preventable by pre-treatment with a β2-antagonist like ICI 118,551.[4]

Protocol 2: Quantifying Anti-Inflammatory Activity in Human Bronchial Epithelial Cells (HBEC)
  • Objective: To measure Salbutamol's ability to suppress the production of pro-inflammatory cytokines in HBECs stimulated with an inflammatory challenge.

  • Rationale: The airway epithelium is a key player in asthma inflammation. This protocol uses a cytokine mix (e.g., IFN-γ and IL-1β) to mimic an inflammatory environment and measures the suppression of a key cytokine, GM-CSF, by Salbutamol.[7][15]

  • Methodology:

    • Cell Seeding: Culture BEAS-2B or primary normal human bronchial epithelial (NHBE) cells in a 12-well plate until confluent.

    • Treatment: Replace the medium with fresh medium containing the inflammatory stimulus (e.g., 10 ng/mL each of IFN-γ and IL-1β) with or without (R)-Salbutamol (e.g., 1 µM).[7][15] Include vehicle and unstimulated controls.

    • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for cytokine production and release.[7]

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

    • Cytokine Quantification: Measure the concentration of GM-CSF (or other cytokines like IL-8) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Expected Outcome: The cytokine mix will significantly increase GM-CSF release compared to unstimulated cells. Cells co-treated with (R)-Salbutamol are expected to show a significant reduction in GM-CSF levels compared to cells treated with the cytokine mix alone.[7]

Protocol 3: Measuring β2-Adrenergic Receptor Activation via cAMP Accumulation
  • Objective: To quantify the activation of the β2-adrenergic receptor by Salbutamol by measuring the downstream production of cAMP.

  • Rationale: cAMP is the direct second messenger produced upon β2-receptor activation and serves as a robust, proximal readout of receptor agonism.[22][23] This assay is fundamental for characterizing agonist potency (EC50).

  • Methodology:

    • Cell Seeding: Plate cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2AR, or endogenous expressors like A549) in a 96-well plate.

    • Pre-incubation: The day of the assay, remove the culture medium and pre-incubate the cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM).[22] The PDE inhibitor prevents the degradation of cAMP, amplifying the signal. Incubate for 30 minutes at 37°C.

    • Agonist Stimulation: Add varying concentrations of Salbutamol (e.g., a 10-point serial dilution from 10 µM down to 1 pM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

    • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis & cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit. Common formats include competitive ELISAs or homogenous time-resolved fluorescence (HTRF) assays.

  • Expected Outcome: Salbutamol will induce a concentration-dependent increase in intracellular cAMP levels. By plotting the cAMP concentration against the log of the Salbutamol concentration, a sigmoidal dose-response curve can be generated, from which the EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

Visualization of Pathways and Workflows

Canonical β2-Adrenergic Signaling Pathway

Salbutamol_Canonical_Pathway Salbutamol Salbutamol (Agonist) Beta2AR β2-Adrenergic Receptor (GPCR) Salbutamol->Beta2AR Binds Gs_Protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_Protein Activates AC Adenylyl Cyclase (Effector) Gs_Protein->AC Gαs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical signaling cascade initiated by Salbutamol binding.

Workflow for Assessing Anti-Inflammatory Effects

Anti_Inflammatory_Workflow Start 1. Seed HBEC in 12-well Plate Culture 2. Culture to Confluence Start->Culture Stimulate 3. Add Treatments: - Control - Cytokines (IFNγ + IL-1β) - Cytokines + Salbutamol Culture->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect Assay 6. Perform GM-CSF ELISA Assay Collect->Assay Analyze 7. Analyze Data & Compare Groups Assay->Analyze

Caption: Step-by-step workflow for the HBEC anti-inflammatory assay.

References

  • Kaur, M., et al. (2005). (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Lymperopoulos, A., et al. (2013). Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. [Link]

  • Tomlinson, P. R., et al. (1994). Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture. British Journal of Pharmacology. [Link]

  • Chen, X., et al. (2015). A schematic diagram for the β-AR signalling network. ResearchGate. [Link]

  • Kaur, M., et al. (2005). (R)-albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS. PubMed. [Link]

  • PubChem. Salbutamol. National Center for Biotechnology Information. [Link]

  • Pang, L., et al. (2005). Salbutamol Modulates the Balance of Th1 and Th2 Cytokines by Mononuclear Cells from Allergic Asthmatics. International Archives of Allergy and Immunology. [Link]

  • Kaur, M., et al. (2005). (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS. ResearchGate. [Link]

  • Bellinger, A. M., et al. (2018). Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled... ResearchGate. [Link]

  • Ibe, O. E., et al. (2008). Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation. Medical Science Monitor. [Link]

  • Wikipedia. Salbutamol. Wikimedia Foundation. [Link]

  • Tomlinson, P. R., et al. (1995). Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels. Biochemical Pharmacology. [Link]

  • Stewart, A. (1995). Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: Relationship to elevated cAMP levels. The University of Melbourne. [Link]

  • Liu, Y., et al. (2022). Measurement of intracellular cAMP levels. ResearchGate. [Link]

  • van Thienen, R., et al. (2007). Salbutamol exhibits androgenic activity in vitro. British Journal of Sports Medicine. [Link]

  • Salinaro, A., et al. (2013). Salbutamol: how does it enter smooth muscle cells? European Journal of Clinical Pharmacology. [Link]

  • Mathur, A., et al. (2010). (R)-albuterol decreases immune responses: role of activated T cells. Journal of Allergy. [Link]

  • eDrug. (2016). Salbutamol. University of Bristol. [Link]

  • van Thienen, R., et al. (2007). Salbutamol exhibits androgenic activity in vitro. PubMed. [Link]

  • Papakonstantinou, E., et al. (2011). Dexamethasone and Salbutamol Stimulate Human Lung Fibroblast Proliferation. The Open Respiratory Medicine Journal. [Link]

  • Bauer, R. N., et al. (2019). Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells. Frontiers in Immunology. [Link]

  • Bellinger, D. L., et al. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences. [Link]

  • Severn, A., et al. (1992). Effect of salbutamol and procaterol on the release of TNF-(A) and IL-6... ResearchGate. [Link]

  • Perkins, G. D., et al. (2007). In vitro and in vivo effects of salbutamol on neutrophil function in acute lung injury. Thorax. [Link]

  • de Farias, J. C., et al. (2022). Anti-inflammatory effects of salbutamol on human bronchial epithelial cells stimulated by cigarette smoke extract. ResearchGate. [Link]

  • Wikipedia. Adrenergic receptor. Wikimedia Foundation. [Link]

  • Croteau-Chonka, D. C., et al. (2023). Epigenomic response to albuterol treatment in asthma-relevant airway epithelial cells. Epigenetics. [Link]

  • ChemBK. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. ChemBK. [Link]

  • Cheméo. Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Cheméo. [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;... National Center for Biotechnology Information. [Link]

  • Domicevica, L., et al. (2024). GPCR surface creates a favorable pathway for membrane permeation of drug molecules. bioRxiv. [Link]

  • Keränen, T., et al. (2014). Salbutamol increased intracellular cAMP levels in J774 macrophages. ResearchGate. [Link]

  • Liu, X., et al. (2021). Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. Acta Pharmaceutica Sinica B. [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. National Center for Biotechnology Information. [Link]

  • Caro, C., et al. (2011). Concentration-effect curves for salbutamol measured in oocytes... ResearchGate. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]

  • Wu, T., et al. (2015). Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Tatler, A. L., & John, A. E. (2018). Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell. SpringerLink. [Link]

  • Ullmann, P., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. [Link]

  • National Center for Biotechnology Information. (2024). Albuterol. StatPearls. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol (or Albuterol in the United States), is a cornerstone in the management of respiratory diseases characterized by bronchoconstriction.[1][2] As a short-acting β2-adrenergic receptor agonist (SABA), its primary therapeutic action is the rapid relaxation of airway smooth muscle, leading to bronchodilation.[1][2][3] The development and validation of novel therapeutic strategies, including new formulations or combination therapies involving Salbutamol, necessitate robust and reproducible preclinical animal models that accurately mimic the pathophysiology of human respiratory diseases.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing various animal models in the study of Salbutamol. The focus is on providing not just procedural steps, but also the scientific rationale behind the selection of specific models and experimental designs, ensuring the generation of high-quality, translatable data.

Mechanism of Action: The β2-Adrenergic Receptor Pathway

Salbutamol exerts its pharmacological effects by selectively binding to β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade. Activation of the β2-adrenergic receptor leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels triggers the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[3] This cascade of events ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.[1][3] Additionally, elevated cAMP levels can inhibit the release of inflammatory mediators from mast cells.[1]

Salbutamol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP:s->cAMP:n Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) MLCK Myosin Light-Chain Kinase (active) PKA_active->MLCK Inactivates MLCK_inactive Myosin Light-Chain Kinase (inactive) Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to OVA_Asthma_Protocol Day0 Day 0 Sensitization (OVA/Alum i.p.) Day7 Day 7 Sensitization (OVA/Alum i.p.) Day0->Day7 Day14_17 Days 14-17 Challenge (Aerosolized OVA) Day7->Day14_17 Salbutamol Therapeutic Intervention (Salbutamol Admin) Day14_17->Salbutamol Administer before final challenge/AHR Day18_19 Days 18-19 Outcome Assessment Salbutamol->Day18_19

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of pharmaceutical formulations. This document provides a detailed protocol, the scientific rationale behind the method development, and a thorough validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Salbutamol

Salbutamol is a short-acting β2-adrenergic receptor agonist pivotal in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is directly linked to its chemical integrity. Therefore, a precise and reliable analytical method is paramount to ensure the quality, safety, and potency of salbutamol in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity.

The development of a stability-indicating HPLC method is a critical requirement of regulatory bodies.[3][4] Such a method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and formulation excipients. This application note describes a validated reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of salbutamol, even when subjected to forced degradation conditions.

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions is based on the physicochemical properties of salbutamol. As a polar compound, a reversed-phase stationary phase is suitable for its retention and separation.

  • Stationary Phase: A C18 column is a common and effective choice for the analysis of salbutamol and related compounds.[2][5] The non-polar nature of the C18 stationary phase provides adequate retention for the moderately polar salbutamol molecule when used with a polar mobile phase.

  • Mobile Phase: The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically employed. The buffer controls the pH and influences the ionization state of the analyte, thereby affecting its retention. The organic modifier, such as methanol or acetonitrile, adjusts the polarity of the mobile phase to elute the analyte with a reasonable retention time and good peak shape. In some methods, an ion-pairing agent like sodium lauryl sulfate (SLS) is added to the mobile phase to improve the retention and peak shape of ionic compounds like salbutamol.

  • Detection: Salbutamol has a chromophore that allows for its detection using an ultraviolet (UV) detector. The maximum absorbance is typically observed around 276 nm, providing good sensitivity for quantification.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of salbutamol.

Materials and Reagents
  • Salbutamol Sulphate Reference Standard (USP or EP grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade or equivalent)

  • Hydrochloric Acid (HCl, Analytical grade)

  • Sodium Hydroxide (NaOH, Analytical grade)

  • Hydrogen Peroxide (H₂O₂, 30%, Analytical grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Synergi 4µm Polar-RP 80A, 150mm x 4.6mm
Mobile Phase 75:25 (v/v) mixture of Ammonium Acetate buffer and Methanol
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm[6]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Ammonium Acetate Buffer: Prepare a suitable concentration of ammonium acetate in water and adjust the pH as required. For this method, a simple aqueous solution is often sufficient.

  • Mobile Phase Preparation: Mix the Ammonium Acetate buffer and Methanol in a 75:25 ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 12 mg of Salbutamol Sulphate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of salbutamol and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The described HPLC method has been validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][7]

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the analysis to be performed.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%< 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3][8] Salbutamol was subjected to stress conditions including acid, base, oxidation, heat, and light.

  • Acid Degradation: 0.1 M HCl at ambient temperature for 3 hours.[6][9]

  • Alkaline Degradation: 0.1 M NaOH at ambient temperature for 3 hours.[6][9]

  • Oxidative Degradation: 3% H₂O₂ at ambient temperature for 3 hours.[6][9]

  • Thermal Degradation: Heating at 100 °C for 3 hours.[6][9]

  • Photolytic Degradation: Exposure to UV light for 24 hours.[10]

The method demonstrated good resolution between the salbutamol peak and the degradation products, with no interference from excipients.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard solution over a specified concentration range.

ParameterResult
Linearity Range 0.240 ppm to 8.640 ppm[1][11]
Correlation Coefficient (r²) > 0.999[1][11]
Accuracy

Accuracy was determined by the recovery of known amounts of salbutamol spiked into a placebo matrix.

Spiked LevelMean Recovery (%)
80%99.2%
100%100.5%
120%99.8%

The mean recovery was found to be 99.58%, which is within the acceptable limits.[1][11]

Precision

Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Precision Level% RSD of Peak Areas
Repeatability (n=6) 0.65%[1][11]
Intermediate Precision (different day, different analyst) 0.99%[1][11]
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
Column Temperature (± 2 °C) No significant change

The method was found to be robust for minor changes in the experimental parameters.[1][11]

Visualized Workflows

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardSol Standard Solution Preparation StandardSol->SystemSuitability SampleSol Sample Solution Preparation Chromatography Chromatographic Run SampleSol->Chromatography SystemSuitability->Chromatography If Passed DataAcquisition Data Acquisition Chromatography->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Analysis of Salbutamol.

Forced_Degradation_Pathway cluster_stress Stress Conditions Salbutamol Salbutamol (API) Acid Acidic (HCl) Salbutamol->Acid Base Alkaline (NaOH) Salbutamol->Base Oxidation Oxidative (H₂O₂) Salbutamol->Oxidation Thermal Thermal (Heat) Salbutamol->Thermal Photo Photolytic (UV Light) Salbutamol->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Forced Degradation Pathways of Salbutamol.

Conclusion

The HPLC method detailed in this application note is simple, rapid, accurate, precise, and robust for the quantitative determination of salbutamol in pharmaceutical dosage forms. The method's stability-indicating nature has been rigorously demonstrated through forced degradation studies, making it suitable for routine quality control analysis and stability studies in compliance with regulatory requirements.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. Retrieved from [Link]

  • Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. (n.d.). Retrieved from [Link]

  • The University of Queensland. (n.d.). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. UQ eSpace. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Determination of Salbutamol Sulphate and Bromhexine Hydrochloride in Tablets by Reverse Phase Liquid Chromatography. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). A new reverse phase hplc method with fluorescent detection for the determination of salbutamol sulfate in human plasma. Retrieved from [Link]

  • A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. (2023). American Journal of Chemistry, 13(4), 97-101. Retrieved from [Link]

  • Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability study of the cough syrup. (2020). Scientia Pharmaceutica, 88(2), 24. Retrieved from [Link]

  • MDPI. (n.d.). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]

  • SciSpace. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. Retrieved from [Link]

  • STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. (2018). American Journal of Pharmatech Research, 8(6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A new RP-HPLC method development and validation for the simultanious estimation of salbutamol sulphate and theophyline in Pharmaceutical dosage form. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing Ligand Binding to the β2-Adrenergic Receptor using 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in β2-Adrenergic Receptor Research

This compound, widely known as Salbutamol or Albuterol, is a cornerstone in respiratory medicine and a pivotal tool in pharmacological research.[1][2][3] As a short-acting, selective β2-adrenergic receptor (β2AR) agonist, its primary clinical application lies in the rapid relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][4] This selectivity for the β2AR, which is predominantly expressed on airway smooth muscle cells, over the β1AR found in cardiac tissue, is a key attribute that minimizes cardiovascular side effects.[1] From a research perspective, Salbutamol serves as an invaluable reference compound for investigating the structure, function, and pharmacology of the β2AR, a prototypical G protein-coupled receptor (GPCR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Salbutamol in competitive radioligand binding assays to characterize the affinity of test compounds for the human β2-adrenergic receptor. We will delve into the underlying principles of the assay, provide detailed, field-proven protocols for membrane preparation and the binding assay itself, and offer guidance on data analysis and interpretation.

Scientific Principles: The Competitive Binding Assay

The competitive radioligand binding assay is a robust and highly sensitive technique used to determine the affinity of an unlabeled test compound for a specific receptor.[5] The principle of this assay is based on the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptor binding sites.

In the context of this application note, we will utilize a well-characterized, high-affinity radioligand that binds to the β2AR, such as [3H]-CGP 12177 or [3H]-Dihydroalprenolol (DHA).[6] In the presence of increasing concentrations of an unlabeled competitor, like Salbutamol or a novel test compound, the amount of radioligand bound to the receptor at equilibrium will decrease. This displacement is concentration-dependent and allows for the determination of the competitor's inhibitory concentration 50 (IC50), which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

The IC50 value is experimentally determined and is dependent on the concentration of the radioligand used. To obtain a true measure of the unlabeled ligand's affinity, the inhibition constant (Ki), the IC50 value is converted using the Cheng-Prusoff equation . This equation corrects for the concentration and affinity of the radioligand, providing a more absolute measure of the competitor's binding affinity.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/ Kd)

Where:

  • Ki is the inhibition constant of the unlabeled competitor.

  • IC50 is the concentration of the competitor that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow & Signaling Pathway Visualization

To aid in the conceptual understanding of the experimental process and the biological context, the following diagrams illustrate the competitive binding assay workflow and the canonical β2-adrenergic receptor signaling pathway.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells Expressing β2AR harvest 2. Harvest & Wash Cells cell_culture->harvest lyse 3. Lyse Cells in Hypotonic Buffer harvest->lyse centrifuge1 4. Low-Speed Centrifugation lyse->centrifuge1 centrifuge2 5. High-Speed Centrifugation centrifuge1->centrifuge2 wash_pellet 6. Wash Membrane Pellet centrifuge2->wash_pellet resuspend 7. Resuspend & Aliquot wash_pellet->resuspend store 8. Store at -80°C resuspend->store prepare_reagents 1. Prepare Reagents (Buffers, Ligands) store->prepare_reagents assay_setup 2. Set Up Assay Tubes (Total, NSB, Competitor) incubation 3. Incubate at Defined Temp & Time filtration 4. Rapid Filtration (GF/B filters) wash_filters 5. Wash Filters scintillation 6. Add Scintillation Cocktail counting 7. Scintillation Counting (CPM) calc_binding 1. Calculate Specific Binding counting->calc_binding plot_curve 2. Plot Competition Curve (% Specific Binding vs. [Competitor]) determine_ic50 3. Determine IC50 calc_ki 4. Calculate Ki (Cheng-Prusoff)

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

G cluster_membrane Plasma Membrane b2ar β2-Adrenergic Receptor (β2AR) g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac α-subunit activates camp cAMP ac->camp Converts agonist Salbutamol (Agonist) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Detailed Protocols

Part 1: Preparation of Crude Cell Membranes from Cultured Cells

This protocol describes the isolation of a membrane-enriched fraction from cultured cells overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

Materials and Reagents:

  • Cell Culture: CHO-K1 or HEK293 cells stably transfected with the human β2-adrenergic receptor gene.

  • Phosphate-Buffered Saline (PBS): Ice-cold, pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (at 4°C). Add fresh protease inhibitor cocktail (e.g., cOmplete™, Roche) immediately before use.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (at room temperature).

  • Equipment: Cell scrapers, refrigerated centrifuge, high-speed refrigerated centrifuge, Dounce or Potter-Elvehjem homogenizer, protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Cell Harvesting: Grow cells to confluence in appropriate culture vessels. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Collection: Scrape the cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Allow the cells to swell on ice for 15-20 minutes.

  • Homogenization: Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer or 10-15 passes with a Potter-Elvehjem homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Carefully transfer the supernatant to a pre-chilled high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Discard the final supernatant and resuspend the membrane pellet in a small volume of Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the Ki of Salbutamol using [3H]-CGP 12177 as the radioligand.

Materials and Reagents:

  • β2AR Membrane Preparation: Prepared as described in Part 1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-CGP 12177 (specific activity ~30-60 Ci/mmol). The final concentration in the assay should be at or below its Kd for the β2AR (e.g., 0.17 nM).[6]

  • Unlabeled Competitor (Salbutamol): Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Non-Specific Binding (NSB) Determinand: A high concentration of a non-selective β-antagonist, such as 10 µM Propranolol.[7]

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.

  • Equipment: 96-well plates or microcentrifuge tubes, multi-channel pipette, rapid filtration device (cell harvester), scintillation counter.

Procedure:

  • Assay Setup: The assay is typically performed in a final volume of 250 µL in triplicate. Prepare tubes/wells for:

    • Total Binding: Assay Buffer, [3H]-CGP 12177, and membrane preparation.

    • Non-Specific Binding (NSB): Assay Buffer, [3H]-CGP 12177, 10 µM Propranolol, and membrane preparation.

    • Competition: Assay Buffer, [3H]-CGP 12177, varying concentrations of Salbutamol, and membrane preparation.

  • Reagent Addition Sequence:

    • Add 50 µL of Assay Buffer (for Total Binding) or 10 µM Propranolol (for NSB) or the appropriate Salbutamol dilution.

    • Add 50 µL of [3H]-CGP 12177 solution.

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation (typically 10-50 µg of protein per well, to be optimized).

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature (or 37°C) to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters three to four times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Filter Processing: Transfer the filters to scintillation vials.

  • Scintillation Counting: Add 4-5 mL of scintillation cocktail to each vial, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of Salbutamol, calculate the percentage of specific binding: % Specific Binding = (Specific Binding at [Salbutamol] / Specific Binding in absence of Salbutamol) x 100.

    • Plot the % Specific Binding against the logarithm of the Salbutamol concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the competition curve to a one-site fit logIC50 model to determine the IC50 value of Salbutamol.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki). You will need the Kd of [3H]-CGP 12177 for the β2AR, which should be determined in a separate saturation binding experiment or obtained from the literature (approximately 0.17 nM for human β2AR in CHO-K1 cells).[6]

Quantitative Data Summary

The following table summarizes the binding affinities of Salbutamol and other relevant ligands for the human β-adrenergic receptors. This data is essential for understanding the selectivity profile of these compounds.

CompoundReceptor SubtypepKiKi (nM)Cell LineRadioligandReference
Salbutamol β25.9~1260Guinea-pig trachea-[8]
Salmeterolβ27.4~40Guinea-pig trachea-[8]
Isoprenalineβ17.33~47CHO-K1[3H]-CGP 12177[6]
Isoprenalineβ27.04~91CHO-K1[3H]-CGP 12177[6]
Propranololβ18.65~2.2CHO-K1[3H]-CGP 12177[6]
Propranololβ28.82~1.5CHO-K1[3H]-CGP 12177[6]
[3H]-CGP 12177β2-Kd = 0.17 nMCHO-K1-[6]

Note: pKi = -log(Ki). Affinity values can vary depending on the experimental conditions, cell line, and radioligand used.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this protocol, it is crucial to incorporate several controls and validation steps:

  • Saturation Binding: Before conducting competitive binding assays, a saturation binding experiment with the radioligand ([3H]-CGP 12177) should be performed to determine its Kd and the receptor density (Bmax) in your membrane preparation. This ensures the quality of your receptor source and provides an accurate Kd value for the Cheng-Prusoff equation.

  • Linearity of Protein Concentration: Confirm that the specific binding is linear within the range of membrane protein concentration used in the assay.

  • Equilibrium Confirmation: Establish that the incubation time is sufficient to reach binding equilibrium for both the radioligand and the competitor.

  • Reference Compounds: Include known reference compounds with established affinities for the β2AR (e.g., Propranolol, Isoprenaline) in your assays to validate the assay performance.

  • Data Quality: Ensure that the non-specific binding is less than 30% of the total binding and that the data points on the competition curve are well-distributed to accurately define the top, bottom, and slope of the curve.

By adhering to these principles and protocols, researchers can confidently utilize this compound as a tool to accurately characterize the binding of novel compounds to the β2-adrenergic receptor, contributing to the advancement of drug discovery and our understanding of GPCR pharmacology.

References

  • Salbutamol Result Summary. (n.d.). BioGRID. Retrieved from [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of G-protein coupled receptors. Methods in Neurosciences, 25, 366–428.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Ghanouni, P., Steenhuis, J. J., Farrens, D. L., & Kobilka, B. K. (2001). Agonist-induced conformational changes in the G-protein-coupling domain of the beta 2 adrenergic receptor.
  • Coleman, R. A., & Nials, A. T. (1989). Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea. British Journal of Pharmacology, 98(3), 728–732. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Rasmussen, S. G., Choi, H. J., Rosenbaum, D. M., Kobilka, T. S., Thian, F. S., Edwards, P. C., ... & Kobilka, B. K. (2007). Crystal structure of the human beta2 adrenergic G-protein-coupled receptor.
  • Sykes, D. A., & Charlton, S. J. (2012). Slow-dissociation of agonists from the β2-adrenoceptor is not a prerequisite for long-acting bronchodilator activity. British Journal of Pharmacology, 165(8), 2662–2674.
  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. Retrieved from [Link]

  • Callaerts-Vegh, Z., Evans, K. L., Dudli, A., Gautier, A., Vranesics, A., Goun, E., ... & Wood, J. (2004). The atypical beta-adrenoceptor agonist SR59230A is a beta1-adrenoceptor antagonist. British Journal of Pharmacology, 143(4), 433–444.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24.
  • Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Molecular Medicine, 17(3), 126–139.
  • National Center for Biotechnology Information. (n.d.). Albuterol. In StatPearls. Retrieved from [Link]

Sources

Application Notes and Protocols for Experimental Dosing of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the experimental application of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as salbutamol or albuterol. As a selective β2-adrenergic receptor agonist, its primary clinical application is in the management of bronchoconstriction.[1] However, its utility in research extends to investigating various physiological processes, including muscle metabolism and epithelial repair.[2][3] This document moves beyond standard protocols to offer an in-depth perspective on experimental design, causality, and data interpretation, ensuring scientific rigor and reproducibility. Detailed, field-proven protocols for both in vitro and in vivo applications are provided, alongside robust analytical methodologies for quantification.

Foundational Principles: Mechanism of Action and Scientific Rationale

Salbutamol exerts its effects by selectively binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of airway smooth muscle cells. This interaction initiates a well-defined signaling cascade, providing a clear and measurable pathway for experimental investigation.

The β2-Adrenergic Receptor Signaling Cascade

The binding of salbutamol to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle, resulting in bronchodilation.[1]

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binding G_Protein Gs Protein B2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Phosphorylation Cascade

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.

Experimental Design: Causality and Strategic Choices

The design of robust experiments with salbutamol hinges on a clear understanding of its pharmacokinetic and pharmacodynamic properties. The choice of model, dosage, and administration route should be directly informed by the research question.

In Vitro Experimental Considerations
  • Cell Line Selection: The choice of cell line is paramount. For studying bronchodilatory effects, primary human airway smooth muscle (HASM) cells are highly relevant.[4] For broader signaling studies or high-throughput screening, cell lines like A549 (human lung adenocarcinoma) are commonly used.[2][5] When investigating off-target effects, other cell lines, such as those expressing the androgen receptor (e.g., MCF7-AR1), may be employed.[6]

  • Dosage Rationale: In vitro concentrations should ideally correlate with physiologically relevant levels, though initial dose-response curves are essential to establish optimal concentrations for the specific cell line and endpoint. Published studies provide a strong starting point:

    • For cAMP formation in HASM cells, an EC50 of approximately 0.6 µM has been reported.[4]

    • In studies on fibroblast proliferation, concentrations ranging from 10⁻⁸ M to 10⁻⁵ M have been utilized.[7]

    • It is crucial to be aware that at higher concentrations (e.g., 100 µM), salbutamol can induce cytotoxicity in some cell types.[8]

  • Enantiomeric Purity: Commercial salbutamol is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer may have different or even opposing actions.[8] For mechanistic studies requiring high precision, the use of the pure (R)-enantiomer (Levalbuterol) is recommended to ensure consistent and specific results.[8]

In Vivo Experimental Considerations
  • Animal Model Selection: Murine models of ovalbumin (OVA)-induced allergic asthma are well-established for studying the bronchoprotective effects of salbutamol.[9] Rats are also frequently used for pharmacokinetic and toxicology studies.[10][11] The choice of species and strain should be justified based on the specific aims of the study.

  • Dosage and Administration Route: The route of administration significantly impacts the pharmacokinetic profile of salbutamol.[1]

    • Inhalation/Nebulization: This route mimics clinical use and is ideal for assessing direct effects on the airways.[12]

    • Intravenous (IV): Ensures 100% bioavailability and precise control over plasma concentrations.[12]

    • Intraperitoneal (IP) and Subcutaneous (SC): Common routes for systemic administration in rodents, with SC providing a more sustained release.[12]

Animal Model Administration Route Experimental Dosage Range Context of Use Reference
MouseIntravenous (acute)1.2 mg/kgBronchoprotection studies[9]
MouseOsmotic minipump (chronic)0.5 mg/kg/dayLong-term efficacy studies[9]
MouseSubcutaneous (chronic)5 mg/kgSystemic effects in disease models[13]
RatIntravenous/Intraperitoneal1 - 3 mgPharmacokinetic studies[10]
RatOral16 mgBioavailability studies[10]
RatSubcutaneous12.5 - 100 µg/kgMuscle contractility studies[14]

Table 1: Representative In Vivo Dosing Regimens for Salbutamol.

  • Timing of Administration: For acute bronchoprotection studies, salbutamol is typically administered 15-30 minutes prior to the bronchoconstrictor challenge to coincide with its peak effect.[1][12]

Detailed Protocols

The following protocols are presented as a foundation for experimental work. Researchers should adapt these methodologies to their specific experimental context, adhering to all institutional and regulatory guidelines for laboratory research.

Protocol 1: In Vitro Quantification of cAMP Production in A549 Cells

This protocol details a method for measuring the salbutamol-induced increase in intracellular cAMP in the A549 human lung epithelial cell line using a competitive immunoassay.

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Salbutamol stock solution (10 mM in sterile water)

  • cAMP assay kit (e.g., a competitive ELISA or HTRF-based kit)

  • 96-well cell culture plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight to allow for adherence.[15]

  • Serum Starvation (Optional): Depending on the assay, cells may be serum-starved for 2-4 hours prior to stimulation to reduce basal signaling.

  • Preparation of Salbutamol Dilutions: Prepare a serial dilution of salbutamol in serum-free media to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Cell Stimulation:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Add the salbutamol dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the salbutamol concentration to generate a dose-response curve and calculate the EC50 value.

Troubleshooting:

  • High Background: This can result from insufficient washing, non-specific antibody binding, or contaminated reagents.[16][17] Ensure fresh reagents are used and consider optimizing blocking and washing steps.[16]

  • Low Signal: Ensure the phosphodiesterase inhibitor is active and that the cell stimulation time is optimal.

Protocol 2: In Vivo Assessment of Bronchoprotection in a Murine Model

This protocol outlines a method to evaluate the efficacy of salbutamol in preventing methacholine-induced bronchoconstriction in an OVA-sensitized mouse model.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Methacholine

  • Salbutamol

  • Whole-body plethysmograph

Procedure:

  • Sensitization and Challenge:

    • Sensitize mice with intraperitoneal injections of OVA (e.g., 20 µg) emulsified in Alum on days 0 and 14.

    • Challenge the sensitized mice with aerosolized OVA (e.g., 1% in saline) for 20 minutes on days 24, 25, and 26.

  • Salbutamol Administration: 24-48 hours after the final OVA challenge, administer salbutamol via the desired route (e.g., 1.2 mg/kg, IV) 15 minutes before the methacholine challenge.[9]

  • Measurement of Airway Hyperresponsiveness (AHR):

    • Place the mouse in the whole-body plethysmograph and allow for acclimatization.

    • Record baseline airway resistance.

    • Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record airway resistance after each methacholine concentration.

  • Data Analysis: Calculate the enhanced pause (Penh) as an index of airway obstruction. Compare the dose-response curves to methacholine between the salbutamol-treated and vehicle-treated groups.

InVivo_Workflow cluster_Phase1 Phase 1: Sensitization & Challenge cluster_Phase2 Phase 2: Intervention cluster_Phase3 Phase 3: Assessment Sensitization Sensitization (OVA + Alum, IP) Challenge Challenge (Aerosolized OVA) Sensitization->Challenge 10-14 days Treatment Salbutamol Administration Challenge->Treatment 24-48 hours AHR_Measurement Methacholine Challenge & AHR Measurement Treatment->AHR_Measurement 15 minutes Data_Analysis Data Analysis AHR_Measurement->Data_Analysis

Caption: Experimental workflow for the in vivo assessment of salbutamol's bronchoprotective effects.

Analytical Quantification: LC-MS/MS Protocol

Accurate quantification of salbutamol in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[18][19]

Sample Preparation (Protein Precipitation): [20][21]

  • To 100-200 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., Salbutamol-D3).[20][21]

  • Add 300-600 µL of acetonitrile to precipitate plasma proteins.[20][21]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000-15,000 g) for 5-10 minutes.[20][21]

  • Transfer the supernatant for LC-MS/MS analysis.

Parameter Typical Conditions Reference
LC Column C18 reversed-phase (e.g., 2.1 mm x 150 mm, 5 µm)[18][21]
Mobile Phase Acetonitrile/Methanol and water with additives like ammonium acetate and formic acid[18][19]
Flow Rate 0.5 mL/min[19][21]
Ionization Mode Positive Electrospray Ionization (ESI+)[21]
Detection Mode Multiple Reaction Monitoring (MRM)[21]
MRM Transition m/z 240.2 → 148.1[18]

Table 2: Representative LC-MS/MS Parameters for Salbutamol Quantification.

Scientific Integrity and Regulatory Compliance

All preclinical research intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards as defined by regulatory bodies such as the FDA (21 CFR Part 58).[22][23] This ensures the quality, integrity, and reliability of the data. Key aspects of GLP include detailed standard operating procedures (SOPs), properly trained personnel, validated systems, and complete traceability of data.[23]

Conclusion

This guide provides a detailed and experience-driven framework for the experimental use of salbutamol. By understanding the underlying mechanism of action and carefully considering the causality behind experimental design choices, researchers can generate high-quality, reproducible data. The provided protocols serve as a robust starting point for both in vitro and in vivo investigations, while the analytical methods ensure accurate quantification for pharmacokinetic and pharmacodynamic assessments. Adherence to principles of scientific integrity and regulatory compliance is paramount for the successful translation of preclinical research.

References

  • Tan, S., et al. (2011). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Journal of Chromatographic Science, 49(9), 743-749. Available at: [Link]

  • Tan, S., et al. (2011). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Semantic Scholar. Available at: [Link]

  • Li, X., et al. (2015). A Simple and Sensitive LC-MS/MS Method for the Determination of Salbutamol: Application to a Pharmacokinetic Study in healthy Chinese Volunteers. Latin American Journal of Pharmacy, 34(5), 984-990. Available at: [Link]

  • Lopez-Pintor, E., et al. (2007). Population pharmacokinetics approach for salbutamol sulphate in rats. PAGE 16. Available at: [Link]

  • Kicman, A. T., et al. (2007). Salbutamol exhibits androgenic activity in vitro. British Journal of Sports Medicine, 41(Suppl 1), i39–i43. Available at: [Link]

  • Pang, L., et al. (1999). Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells. British Journal of Pharmacology, 128(4), 843–850. Available at: [Link]

  • Perkins, D. L., et al. (2008). In vivo and In vitro effects of salbutamol on alveolar epithelial repair in acute lung injury. Thorax, 63(7), 609-616. Available at: [Link]

  • Valenzuela, B., et al. (2006). Modelling intestinal absorption of salbutamol sulphate in rats. International Journal of Pharmaceutics, 315(1-2), 88-96. Available at: [Link]

  • Yusof, N. A., et al. (2018). Evidences for salbutamol metabolism by respiratory and liver cell lines. Drug Metabolism and Personalized Therapy, 33(3), 125-133. Available at: [Link]

  • Perkins, D. L., et al. (2008). In vivo and in vitro effects of salbutamol on alveolar epithelial repair in acute lung injury. Thorax, 63(7), 609-616. Available at: [Link]

  • Hostrup, M., et al. (2016). Beta2-adrenergic agonist salbutamol exhibits enantioselective disposition in skeletal muscle of lean young men following oral administration. British Journal of Clinical Pharmacology, 82(4), 1019-1028. Available at: [Link]

  • Ramos-Ramírez, P., et al. (2011). Dexamethasone and Salbutamol Stimulate Human Lung Fibroblast Proliferation. Archivos de Bronconeumología (English Edition), 47(12), 593-599. Available at: [Link]

  • Dolhnikoff, M., et al. (2012). Salbutamol improves markers of epithelial function in mice with chronic allergic pulmonary inflammation. European Journal of Pharmacology, 674(2-3), 484-491. Available at: [Link]

  • Piribauer, M., et al. (2023). Combinatory in vitro effects of the β2-agonists Salbutamol and Formoterol in skeletal muscle cells. ResearchGate. Available at: [Link]

  • Morgan, D. J., et al. (1986). Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. British Journal of Clinical Pharmacology, 22(5), 587–593. Available at: [Link]

  • Buttner, R. (2020). Pharm 101: Salbutamol. LITFL. Retrieved from [Link]

  • Hostrup, M., et al. (2016). Beta2-adrenoceptor agonist salbutamol increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men. The Journal of Physiology, 594(15), 4331-4347. Available at: [Link]

  • Beck, E., et al. (2020). Regulatory toxicology considerations for the development of inhaled pharmaceuticals. Pharmacology & Therapeutics, 213, 107584. Available at: [Link]

  • van der Heijden, H. F., et al. (1995). Effects of salbutamol on rat diaphragm contractility. European Respiratory Journal, 8(10), 1746-1752. Available at: [Link]

  • Al-Mansoori, S., et al. (2023). Salbutamol Attenuates Diabetic Skeletal Muscle Atrophy by Reducing Oxidative Stress, Myostatin/GDF-8, and Pro-Inflammatory Cytokines in Rats. Pharmaceuticals, 16(7), 963. Available at: [Link]

  • Piko, E., et al. (2015). Salbutamol modifies the neuromuscular junction in a mouse model of ColQ myasthenic syndrome. Human Molecular Genetics, 24(21), 6063–6075. Available at: [Link]

  • Knox, A. J., et al. (1993). Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo. Thorax, 48(4), 374–378. Available at: [Link]

  • de Souza, A. T., et al. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Brazilian Journal of Pharmaceutical Sciences, 52(1), 1-17. Available at: [Link]

  • Auxochromofours. (n.d.). GLP-Compliant Toxicology Testing | FDA Approval & Drug Safety. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Al-ani, A., & Al-shdefat, R. (2012). Formulation and In Vitro Evaluation of Salbutamol Sulphate In Situ Gelling Nasal Inserts. AAPS PharmSciTech, 13(4), 1334–1342. Available at: [Link]

  • Biocompare. (2012). Tips for Reducing ELISA Background. Retrieved from [Link]

  • BosterBio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • Barry, P. W., & O'Callaghan, C. (1996). In vitro comparison of the amount of salbutamol available for inhalation from different formulations used with different spacer devices. Thorax, 51(2), 179–182. Available at: [Link]

  • ResearchGate. (2020). What causes high background in cell based assays?. Retrieved from [Link]

  • Tomlinson, T. H., et al. (1994). Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels. British Journal of Pharmacology, 111(2), 641–647. Available at: [Link]

  • Billington, C. K., & Penn, R. B. (2013). β2-agonists. Asthma, 1, 1-15. Available at: [Link]

  • ResearchGate. (n.d.). Input physicochemical properties of salbutamol. Retrieved from [Link]

  • Arullappan, S., et al. (2020). Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound. Oncology Letters, 19(4), 3051-3058. Available at: [Link]

  • Currie, G. P., & Lee, D. K. (2005). The GOAL study: designed to favor a long-acting beta2-agonist?. American Journal of Respiratory and Critical Care Medicine, 171(9), 1060-1061. Available at: [Link]

  • ClinicalTrials.gov. (2005). Asthma Clinical Research Network (ACRN) Trial - Long-Acting Beta Agonist Response by Genotype (LARGE). Retrieved from [Link]

  • Lee, H., et al. (2021). Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition. Marine Drugs, 19(8), 461. Available at: [Link]

  • Maslaňáková, M., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. International Journal of Molecular Sciences, 23(21), 13391. Available at: [Link]

Sources

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol as a pharmacological tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) as a Pharmacological Tool

Application Note

Document ID: AN-B2AR-SBT-2026 Version: 1.0 Prepared by: Gemini Scientific For: Researchers, scientists, and drug development professionals

Introduction: The Profile of a Selective β2-Adrenergic Agonist

This compound, widely known as Salbutamol (or Albuterol in the United States), is a cornerstone pharmacological tool for investigating the β2-adrenergic system.[1][2] As a short-acting, selective β2-adrenoceptor agonist, its primary therapeutic action is the relaxation of airway smooth muscle, making it a first-line treatment for bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3][4][5] Beyond its clinical use, Salbutamol's well-defined mechanism of action and high selectivity for the β2-adrenergic receptor (β2AR) make it an invaluable reagent in both in vitro and in vivo research settings for elucidating receptor signaling pathways, screening for novel modulators, and studying respiratory and non-respiratory physiological processes.[5][6]

This guide provides a comprehensive overview of Salbutamol's mechanism, practical protocols for its use in common research applications, and critical insights into experimental design and data interpretation.

Physicochemical and Handling Properties

Precise characterization is fundamental to reproducible research. Salbutamol is typically supplied as a free base or, more commonly, as a sulfate salt, which exhibits greater water solubility.[7][8]

PropertyDataSource(s)
Chemical Name This compoundPubChem
Common Names Salbutamol, Albuterol[2]
CAS Number 18559-94-9 (Salbutamol free base)[7]
Molecular Formula C13H21NO3[7]
Molar Mass 239.32 g/mol [7]
Appearance White or nearly white crystalline powder[7]
Solubility Sparingly soluble in water, soluble in ethanol[7]
Storage Store in a tightly-closed, light-resistant container in a cool, dry place.[7]

Core Mechanism of Action: The β2AR-Gs-cAMP Pathway

Salbutamol exerts its effects by binding to β2-adrenergic receptors, which are canonical G-protein coupled receptors (GPCRs).[3][5] This interaction initiates a well-characterized intracellular signaling cascade that is central to its pharmacological activity.

The Signaling Cascade:

  • Receptor Binding & Activation: Salbutamol binds to the β2AR on the surface of target cells, such as bronchial smooth muscle cells.[3]

  • G-Protein Coupling: This binding event induces a conformational change in the receptor, promoting its coupling to the stimulatory G-protein, Gs.[3]

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme adenylate cyclase.[5][9]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[3][9]

  • Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).[3][10]

  • Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium ion concentrations and the inhibition of myosin light-chain kinase. This ultimately results in the relaxation of smooth muscle.[10]

Additionally, Salbutamol can inhibit the release of inflammatory mediators from mast cells, contributing a secondary anti-inflammatory effect.[3][5]

Salbutamol_Pathway Salbutamol Salbutamol B2AR β2-Adrenergic Receptor (β2AR) Salbutamol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway activated by Salbutamol.

Laboratory Safety, Storage, and Solution Preparation

Safety and Handling

As a bioactive compound, Salbutamol requires careful handling.

  • Hazards: May cause skin, eye, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[11] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.[12]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Stock Solution Preparation and Storage

The preparation of accurate and stable stock solutions is critical for experimental success. Salbutamol sulfate is commonly used for aqueous solutions.

Protocol: Preparing a 10 mM Salbutamol Sulfate Stock Solution

  • Pre-Requisites:

    • Salbutamol sulfate powder (Molar Mass: 576.7 g/mol for the sulfate salt)

    • High-purity water (e.g., sterile, nuclease-free water for injection or cell culture grade).

    • Sterile conical tubes (e.g., 15 mL or 50 mL).

    • Calibrated analytical balance and weighing paper.

    • Vortex mixer.

  • Calculation:

    • To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.010 L * 576.7 g/mol * 1000 = 5.767 mg

  • Procedure:

    • Aseptically weigh 5.77 mg of Salbutamol sulfate powder and transfer it to a 15 mL sterile conical tube.

    • Add 10 mL of high-purity water to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[8]

    • Optional but recommended for cell-based assays: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage:

    • Store the aliquots at -20°C for long-term storage (several months).

    • For short-term use (1-2 weeks), aliquots can be stored at 4°C.

    • Crucially: Protect the solution from light, as Salbutamol is light-sensitive.[7] Wrap tubes in aluminum foil or use amber-colored tubes.

Experimental Protocols and Applications

Salbutamol is a versatile tool for a range of pharmacological assays. Below are protocols for its most common applications.

Application: In Vitro Functional Assay of Airway Smooth Muscle Relaxation

This classic organ bath experiment provides direct functional evidence of a compound's ability to relax pre-contracted airway tissue. It is essential for characterizing bronchodilator potency (EC50).

Protocol: Guinea Pig Tracheal Ring Assay

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care protocols.

    • Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Dissect the trachea into 2-3 mm wide rings, taking care to remove adhering connective tissue.

  • Organ Bath Setup:

    • Mount each tracheal ring between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Apply an optimal resting tension (typically 1.0-1.5 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Contraction and Relaxation:

    • Induce a stable, submaximal contraction using a contractile agent such as histamine (1 µM) or methacholine (1 µM).

    • Once the contraction plateau is reached, add Salbutamol to the bath in a cumulative, logarithmic fashion (e.g., from 1 nM to 100 µM). Allow the tissue response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the initial induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the log concentration of Salbutamol.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal relaxation).

Causality and Trustworthiness: This protocol provides a self-validating system. The initial stable contraction serves as an internal control for tissue viability. A clear, dose-dependent relaxation validates the specific pharmacological effect of Salbutamol. Comparing the obtained EC50 value to literature values provides an external check on experimental accuracy.[6][13]

Organ_Bath_Workflow Start Start: Excise & Prepare Tracheal Rings Mount Mount Rings in Organ Bath Start->Mount Equilibrate Equilibrate under Resting Tension (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Histamine) Equilibrate->Contract Dose Cumulative Dosing with Salbutamol (Log Concentrations) Contract->Dose Once plateau is reached Record Record Isometric Force (Relaxation) Dose->Record At each concentration Analyze Data Analysis: Generate Dose-Response Curve & Calculate EC50 Dose->Analyze After final dose Record->Dose Next concentration End End Analyze->End

Sources

Application Notes & Protocols: A Researcher's Guide to Measuring the Effects of Salbutamol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Salbutamol's Impact

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, widely known as Salbutamol or Albuterol, is a cornerstone of respiratory medicine.[1] As a selective short-acting β2-adrenergic receptor agonist (SABA), its primary therapeutic action is the rapid relaxation of airway smooth muscle, leading to bronchodilation.[1][2] This makes it an essential rescue medication for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] For researchers and drug development professionals, accurately quantifying the concentration of Salbutamol in biological systems and measuring its downstream physiological and cellular effects are critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and the development of new respiratory therapeutics.

This comprehensive guide provides detailed methodologies for the analytical quantification of Salbutamol and for assessing its functional effects through key in vitro and in vivo assays. The protocols are designed to be robust and self-validating, incorporating insights into the scientific principles behind each step to ensure data integrity and reproducibility.

Part 1: Analytical Quantification of Salbutamol in Biological Matrices

The precise measurement of Salbutamol concentrations in matrices such as plasma and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and robustness.[3][4]

Core Principle: LC-MS/MS for Bioanalysis

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. The HPLC separates Salbutamol from other components in the biological matrix. The compound then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion (the molecular ion) is selected. This precursor ion is fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for extremely sensitive and specific quantification, even in complex biological samples.[3][4][5] The use of a stable isotope-labeled internal standard (e.g., Salbutamol-D3) is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision.[5][6]

Experimental Workflow: Salbutamol Quantification```dot

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add Internal Standard (Salbutamol-D3, 20 µL) P1->P2 P3 Protein Precipitation (Acetonitrile, 300 µL) P2->P3 P4 Vortex & Centrifuge (13,000 rpm, 10 min) P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Mass Spectrometry (MRM Detection) A3->A4 D1 Generate Calibration Curve A4->D1 D2 Quantify Salbutamol Concentration D1->D2

Caption: Salbutamol's β2-adrenergic signaling pathway.

Protocol: In Vitro Intracellular cAMP Accumulation Assay

This assay directly measures the primary second messenger in the Salbutamol signaling cascade, providing a direct readout of β2-adrenergic receptor activation. [7][8] 1. Principle: This protocol utilizes a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA), to quantify cAMP levels in cell lysates. Cells expressing the β2-adrenergic receptor are stimulated with Salbutamol, leading to cAMP production. The amount of cAMP produced is then measured and is proportional to the level of receptor activation.

2. Materials:

  • Human Airway Smooth Muscle (HASM) cells or a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-β2AR). [9]* Cell culture medium and supplements.

  • Salbutamol.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Propranolol (a non-selective beta-blocker, used as a negative control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. [8]* Commercial cAMP assay kit (e.g., ELISA or FRET-based).

3. Procedure:

  • Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Wash the cells with serum-free medium. Add medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C. This step prevents the enzymatic breakdown of cAMP and enhances the signal. [8]3. Stimulation: Add varying concentrations of Salbutamol (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include wells for a negative control (vehicle), a positive control (e.g., 10 µM Forskolin), and antagonist validation (Salbutamol + Propranolol).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification: Perform the competitive immunoassay as per the kit protocol. This typically involves adding the cell lysate to a plate pre-coated with anti-cAMP antibodies, followed by the addition of a labeled cAMP conjugate.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence). The signal is inversely proportional to the amount of cAMP in the sample. Calculate the concentration of cAMP based on a standard curve. Plot the cAMP concentration against the log of the Salbutamol concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol: In Vivo Measurement of Bronchodilator Effects in a Murine Model

This in vivo protocol assesses the functional outcome of Salbutamol administration—bronchodilation—in an animal model of airway hyperresponsiveness. [10][11][12] 1. Principle: Mice are first sensitized to an allergen (e.g., house dust mite, HDM) to induce an asthma-like phenotype. [13]Airway hyperresponsiveness is then triggered by challenging the animals with a bronchoconstricting agent like methacholine. [11]The ability of pre-administered Salbutamol to prevent or reverse this bronchoconstriction is measured using a specialized instrument that assesses lung mechanics, such as the forced oscillation technique. [11][13] 2. Materials:

  • Mice (e.g., BALB/c strain).

  • Allergen for sensitization (e.g., House Dust Mite extract).

  • Methacholine chloride.

  • Salbutamol sulfate.

  • Equipment for measuring rodent lung function (e.g., a system utilizing the forced oscillation technique). [11]* Aerosol delivery system (nebulizer).

3. Procedure:

  • Sensitization and Challenge (Induction of Asthma Phenotype):

    • Sensitize mice according to an established protocol, for example, with intraperitoneal injections of HDM on days 0 and 7, followed by intranasal or aerosol challenges on days 14-17. [13]This establishes an allergic airway inflammation and hyperresponsiveness.

  • Animal Preparation:

    • On the day of the experiment, anesthetize the mouse, intubate it, and connect it to the lung function measurement system.

  • Measurement of Bronchodilator Effect (Prophylactic Model):

    • Record baseline lung function measurements, primarily airway resistance (Rrs).

    • Administer aerosolized Salbutamol (e.g., 0.083%) or a vehicle control (saline) via a nebulizer connected to the ventilator. [13] * Immediately after, challenge the mouse with increasing concentrations of aerosolized methacholine (e.g., 10, 30, 100 mg/mL). [13] * Record the changes in airway resistance after each methacholine dose.

  • Data Analysis:

    • For each mouse, plot the airway resistance (Rrs) against the methacholine concentration.

    • Compare the dose-response curves between the Salbutamol-treated group and the vehicle control group. A significant reduction in the methacholine-induced increase in airway resistance in the Salbutamol group demonstrates its bronchodilator effect. [11]Statistical significance can be assessed using a two-way ANOVA.

Group Treatment Expected Outcome
Control Saline Vehicle + MethacholineDose-dependent increase in airway resistance.
Test Salbutamol + MethacholineSignificantly attenuated increase in airway resistance compared to control. [11]

Conclusion

The methodologies outlined in this guide provide a robust framework for investigating the effects of Salbutamol. The LC-MS/MS protocol ensures accurate bioanalytical data, which is essential for PK studies. The in vitro cAMP assay offers a direct measure of the drug's on-target cellular activity, while the in vivo bronchodilation model provides critical data on its functional efficacy in a physiologically relevant system. By carefully implementing these validated techniques, researchers can generate high-quality, reproducible data to advance the understanding of Salbutamol and aid in the development of future respiratory therapies.

References

  • Zhang D, Teng Y, Liu X, et al. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Biomed Chromatogr. 2012;26(10):1224-1229. [Link]

  • Zhang D, Teng Y, et al. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Semantic Scholar. [Link]

  • ResearchGate. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study | Request PDF. [Link]

  • Karjalainen M, Tikkanen T, Laitinen A, et al. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages. Cytokine. 2017;94:1-7. [Link]

  • Addison KJ, Morse J, Robichaud A, Daines MO, Ledford JG. A Novel in vivo System to Test Bronchodilators. J Infect Pulm Dis. 2017;3(1):10.16966/2470-3176.120. [Link]

  • Deranged Physiology. Salbutamol. [Link]

  • Li H, Wang Y, Li J, et al. A Simple and Sensitive LC-MS/MS Method for the Determination of Salbutamol: Application to a Pharmacokinetic Study in healthy Chinese Volunteers. Latin American Journal of Pharmacy. 2017;36(8):1633-1639. [Link]

  • Addison KJ, Morse J, Robichaud A, Daines MO, Ledford JG. A Novel in vivo System to Test Bronchodilators. PMC. [Link]

  • ResearchGate. A Novel in vivo System to Test Bronchodilators. [Link]

  • Auctores Journals. Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. [Link]

  • OMICS International. IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. J Mol Biomark Diagn. [Link]

  • Hostrup M, Kalsen A, Onslev J, et al. Beta2-adrenoceptor agonist salbutamol increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men. The Journal of Physiology. 2016;594(17):4945-4962. [Link]

  • Semantic Scholar. A Novel in vivo System to Test Bronchodilators. [Link]

  • University of Bristol School of Chemistry. Salbutamol Bioactivity. [Link]

  • National Center for Biotechnology Information. Beta-2 Agonists. StatPearls. [Link]

  • ResearchGate. a systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form. [Link]

  • O'Connor BJ, Aiuto LA, Scicchitano R, Barnes PJ. Speed of onset of bronchodilator response to salbutamol inhaled via different devices in asthmatics: a bioassay based on functional antagonism. Thorax. 1999;54(9):811-814. [Link]

  • Sukasame N, Nimnoo N, Suwandecha T, Srichana T. Pharmacodynamics of dry powder formulations of salbutamol for delivery by inhalation. Songklanakarin J. Sci. Technol. 2012;34(5):547-554. [Link]

  • ResearchGate. Study on detection methods for salbutamol in food and biological samples. [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • Naline E, Amsellem M, Molimard M, et al. In vitro sensitization of human bronchus by β 2 -adrenergic agonists. Journal of Allergy and Clinical Immunology. 2003;111(2):348-354. [Link]

  • Gendvilyte V, Tiso N, et al. Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability study. Acta Pharm. 2021;71(1):125-138. [Link]

  • Chazan R, Droszcz W, Maruchin JE. Pharmacodynamics of salbutamol in humans. Int J Clin Pharmacol Ther Toxicol. 1988;26(8):385-387. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Method Development & Estimation of Salbutamol Sulphate in Inhaler Dosage from by Using UV, FTIR And HPLC. [Link]

  • ResearchGate. Pharmacodynamics of Salbutamol in Pediatric Populations. [Link]

  • Pellegrino M, D'Antona G, et al. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. Endocrinology. 2012;153(10):4685-4695. [Link]

  • LITFL. Pharm 101: Salbutamol. [Link]

  • Cogo R, Caci E, et al. In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. Monaldi Arch Chest Dis. 1996;51(6):480-484. [Link]

  • Perkins DL, Kero J, et al. Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. J. Leukoc. Biol. 2007;81(3):792-801. [Link]

  • ResearchGate. Measurement of intracellular cAMP levels. [Link]

  • Tomlinson PR, Wilson JW, et al. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels. Br J Pharmacol. 1994;111(2):641-647. [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. [Link]

  • PharmaCompass. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid. [Link]

  • PubChem. 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2-hydroxybenzoic acid. [Link]

  • Discipline of Anaesthesiology, Pain Medicine & Critical Care. Bronchial Smooth Muscle Agents. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. [Link]

  • National Center for Biotechnology Information. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. PubChem. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. [Link]

  • Abrol A, Pounikar Y, et al. Salbutamol in the Management of Asthma: A Review. Pharmaceuticals (Basel). 2022;15(11):1413. [Link]

  • Anderson SD, Rodwell LT, et al. Laboratory protocol for exercise asthma to evaluate salbutamol given by two devices. Allergy. 1993;48(1):19-24. [Link]

  • Tliba O, Panettieri RA Jr. Airway smooth muscle as a target of asthma therapy: history and new directions. Br J Pharmacol. 2009;158(1):173-184. [Link]

Sources

Application of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Neurotherapeutics

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol, is a selective β2-adrenergic receptor (β2AR) agonist traditionally used in the management of bronchospasm in respiratory disorders like asthma.[1][2][3] However, a growing body of preclinical and clinical evidence has illuminated its significant potential in the field of neuroscience. This has spurred a paradigm shift, repositioning this well-established drug as a promising candidate for therapeutic interventions in a range of debilitating neurological conditions.

This comprehensive technical guide provides an in-depth exploration of the applications of Salbutamol in neuroscience. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their investigations. We will delve into its mechanisms of action, offer detailed experimental designs, and provide insights into its potential for treating neurodegenerative diseases. The information presented herein is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Core Neuroscience Applications of Salbutamol

Emerging research has identified two primary areas where Salbutamol shows significant promise: Alzheimer's Disease and Parkinson's Disease.

Alzheimer's Disease: Targeting Tau Pathology and Cerebral Perfusion

A key pathological hallmark of Alzheimer's disease is the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles, leading to neuronal dysfunction and death.[4][5] Salbutamol has been demonstrated to effectively reduce the accumulation of these insoluble tau fibers in vitro.[4][6] This suggests a direct disease-modifying potential by intervening in a critical aspect of Alzheimer's pathology.

Furthermore, diminished cerebral blood flow is an early indicator of Alzheimer's disease, contributing to cognitive decline.[1] Salbutamol has been shown to significantly improve cerebral perfusion.[1][7] A Phase 1 clinical trial in healthy volunteers demonstrated that intravenous administration of Salbutamol increased cerebral blood flow, highlighting its potential to counteract the vascular deficits observed in Alzheimer's patients.[1][7]

Parkinson's Disease: Neuroprotection and Regulation of α-Synuclein

The misfolding and aggregation of the protein α-synuclein is a central event in the pathogenesis of Parkinson's disease. Intriguingly, large-scale epidemiological studies have revealed an association between Salbutamol use and a reduced risk of developing Parkinson's disease.[8][9][10][11] The proposed mechanism for this protective effect is the ability of Salbutamol, through its action as a β2AR agonist, to regulate the expression of the α-synuclein gene (SNCA).[8][9][10]

Beyond its potential for disease prevention, Salbutamol has also demonstrated direct neuroprotective effects on dopaminergic neurons, the primary cell type lost in Parkinson's disease.[12] Studies in animal models of Parkinson's have shown that Salbutamol can protect these vulnerable neurons from degeneration.[12][13]

Mechanism of Action in the Central Nervous System

Salbutamol exerts its effects in the brain by binding to and activating β2-adrenergic receptors.[1][2][3][9][14][15][16][17] These receptors are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. The ability of Salbutamol to cross the blood-brain barrier is a critical prerequisite for its neurological effects.[18][19][20][21][22]

The key downstream effects of β2AR activation by Salbutamol in the central nervous system include:

  • Modulation of Protein Aggregation: As mentioned, Salbutamol has been shown to interfere with the aggregation of both tau and α-synuclein.[4][8]

  • Neuroprotection: Activation of β2ARs can trigger pro-survival signaling pathways within neurons, protecting them from various insults.[12][14]

  • Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurodegenerative diseases. Salbutamol has demonstrated anti-inflammatory properties, which may contribute to its neuroprotective effects.[14][23][24][25][26][27][28]

  • Increased Cerebral Blood Flow: Salbutamol can induce vasodilation of cerebral blood vessels, leading to increased blood flow and oxygen delivery to the brain.[1][7][29]

  • Upregulation of Neurotrophic Factors: β2AR agonists have been shown to stimulate the production of neurotrophic factors, which support the survival and function of neurons.[13][14]

Salbutamol Salbutamol BBB Blood-Brain Barrier Salbutamol->BBB Crosses Brain Central Nervous System BBB->Brain Beta2AR β2-Adrenergic Receptor Brain->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates Anti_inflammation Anti-inflammation Beta2AR->Anti_inflammation Protein_Aggregation Modulation of Protein Aggregation (Tau, α-synuclein) Beta2AR->Protein_Aggregation Cerebral_Blood_Flow Increased Cerebral Blood Flow Beta2AR->Cerebral_Blood_Flow cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotrophic_Factors Neurotrophic Factors (e.g., FGF20) CREB->Neurotrophic_Factors Promotes Transcription Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection Start Start Prep Prepare Reagents (Tau, Salbutamol, Inducer, ThT) Start->Prep Setup Set up 96-well plate (Tau + Salbutamol/Vehicle) Prep->Setup Initiate Initiate Aggregation (Add inducer) Setup->Initiate Incubate Incubate at 37°C (with agitation) Initiate->Incubate Measure Measure ThT Fluorescence (at time intervals) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Data (% Inhibition) Plot->Analyze End End Analyze->End

Caption: In vitro tau aggregation assay workflow.

In Vivo Protocol: Evaluating the Neuroprotective Effects of Salbutamol in a Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To assess the ability of Salbutamol to protect dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rats.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine (6-OHDA)

  • Salbutamol

  • Stereotaxic apparatus

  • Anesthetics

  • Apomorphine or amphetamine for behavioral testing

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Stereotaxic Surgery (6-OHDA Lesion):

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra.

  • Drug Administration:

    • Divide the lesioned animals into two groups: Salbutamol-treated and vehicle-treated.

    • Administer Salbutamol (e.g., via subcutaneous injection) or vehicle daily for a specified period (e.g., 2-4 weeks). [12][30]The dosage will need to be optimized, but previous studies have used doses in the range of 5 mg/kg. [30]

  • Behavioral Assessment:

    • Perform rotational behavior testing by administering apomorphine or amphetamine and counting the number of contralateral rotations. This is a measure of the extent of the dopamine lesion.

  • Histological Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse them with fixative.

    • Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra on both the lesioned and unlesioned sides.

  • Data Analysis:

    • Compare the rotational behavior between the Salbutamol-treated and vehicle-treated groups.

    • Compare the number of surviving TH-positive neurons between the two groups.

Table 1: Summary of Experimental Parameters

ParameterIn Vitro Tau AggregationIn Vivo 6-OHDA Model
Model System Cell-free recombinant tauRat model of Parkinson's Disease
Compound SalbutamolSalbutamol
Primary Endpoint Inhibition of tau fibril formationProtection of dopaminergic neurons
Key Readouts ThT fluorescenceRotational behavior, TH+ cell count
Typical Dose Micromolar concentrations~5 mg/kg/day (subcutaneous) [30]

Considerations for Drug Development

While the repurposing of Salbutamol for neurological disorders is a promising avenue, several factors need to be considered for its translation to the clinic:

  • Pharmacokinetics and Brain Penetration: Although Salbutamol crosses the blood-brain barrier, its concentration in the brain is relatively low compared to plasma levels. [20][22]Strategies to enhance its brain delivery, such as intranasal administration, are being explored and may improve its therapeutic efficacy. [22][31][32]* Dose and Formulation: The optimal dose and formulation for neurological indications will likely differ from those used for respiratory conditions. Further studies are needed to establish the dose-response relationship and to develop formulations that maximize brain exposure while minimizing peripheral side effects.

  • Clinical Trials: Rigorous, well-controlled clinical trials in patients with Alzheimer's and Parkinson's disease are essential to confirm the preclinical findings and to evaluate the safety and efficacy of Salbutamol in these populations. [9][33][34]

Conclusion

This compound (Salbutamol) represents a compelling example of drug repurposing with the potential to address the significant unmet medical needs in the field of neuroscience. Its multifaceted mechanism of action, targeting key pathological processes in both Alzheimer's and Parkinson's disease, makes it an attractive candidate for further investigation. The protocols and information provided in this guide are intended to facilitate and inspire future research that will ultimately determine the clinical utility of this promising therapeutic agent.

References

  • Lancaster University. (2020, July 1). Study shows asthma drug salbutamol's potential as Alzheimer's treatment. Retrieved from Lancaster University News. [Link]

  • The Pharmaceutical Journal. (2017, September 4). Salbutamol linked to decreased risk of Parkinson's disease. Retrieved from The Pharmaceutical Journal. [Link]

  • Alzheimer's News Today. (2021, March 22). Salbutamol, for Respiration, May Help Alzheimer's via Blood Flow in Brain. Retrieved from Alzheimer's News Today. [Link]

  • Being Patient. (2020, July 2). A Common Asthma Drug Shows Promise as a Treatment for Alzheimer's. Retrieved from Being Patient. [Link]

  • Drug Discovery and Development. (2020, July 2). Common Asthma Drug Could Treat Alzheimer's. Retrieved from Drug Discovery and Development. [Link]

  • Yahoo Life UK. (2020, July 9). Asthma drug shows promise as Alzheimer's treatment. Retrieved from Yahoo Life UK. [Link]

  • Medscape. (2017, September 6). Asthma Drug May Signal 'Radical' New Parkinson's Treatment. Retrieved from Medscape. [Link]

  • MDPI. (n.d.). Salbutamol in the Management of Asthma: A Review. Retrieved from MDPI. [Link]

  • Drug Target Review. (2021, March 16). Salbutamol significantly increases cerebral perfusion in proof-of-concept trial. Retrieved from Drug Target Review. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of salbutamol (50 mg/kg, twice-daily for 9.... Retrieved from ResearchGate. [Link]

  • Parkinson's UK. (2019, June 5). Existing drugs may help the brain protect itself against Parkinson's. Retrieved from Parkinson's UK. [Link]

  • Lancaster University Staff Intranet. (2020, July 1). Study shows asthma drug salbutamol's potential as Alzheimer's treatment. Retrieved from Lancaster University Staff Intranet. [Link]

  • C&EN Global Enterprise. (2017, September 1). Asthma drugs may reduce Parkinson's risk. Retrieved from C&EN Global Enterprise. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2017, September 1). Could an Asthma Drug Be the Way to Prevent Parkinson's?. Retrieved from The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • BNN Breaking. (2024, November 24). Asthma Drug Salbutamol Found to Impact Brain Function. Retrieved from BNN Breaking. [Link]

  • PubMed. (n.d.). Kinetics and distribution of the beta-adrenergic agonist salbutamol in rat brain. Retrieved from PubMed. [Link]

  • PubMed Central. (2014, January 19). Potential Benefits of Therapeutic Use of β2-Adrenergic Receptor Agonists in Neuroprotection and Parkinson's Disease. Retrieved from PubMed Central. [Link]

  • PubMed. (n.d.). Effect of salbutamol on regional cerebral oxygen consumption, flow and capillary and arteriolar perfusion. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Effects of early albuterol (salbutamol) administration on the development of posttraumatic stress symptoms. Retrieved from PubMed Central. [Link]

  • MDPI. (n.d.). Beta2-Adrenergic Suppression of Neuroinflammation in Treatment of Parkinsonism, with Relevance for Neurodegenerative and Neoplastic Disorders. Retrieved from MDPI. [Link]

  • Pacific Radiology. (2021, April 27). Asthma Drug for Neurodegeneration. Retrieved from Pacific Radiology. [Link]

  • PubMed. (2022, December). [Role of β2-Adrenergic Receptor Agonist in the Cognitive Impairment Associated with Neurodegenerative Diseases]. Retrieved from PubMed. [Link]

  • Lochmüller Lab. (2019, April 3). New Publication: Salbutamol modifies the neuromuscular junction in a mouse model of ColQ myasthenic syndrome. Retrieved from Lochmüller Lab. [Link]

  • PubMed Central. (2020, January 2). Spatial Distribution of (R)-salbutamol in Rat Brain Following Nasal and Intravenous Administration Using DESI-MS. Retrieved from PubMed Central. [Link]

  • PubMed Central. (n.d.). Salbutamol modifies the neuromuscular junction in a mouse model of ColQ myasthenic syndrome. Retrieved from PubMed Central. [Link]

  • NEALS. (2023, May 16). Effect of Salbutamol on Walking Capacity in Ambulatory ALS Patients. Retrieved from NEALS. [Link]

  • PubMed Central. (n.d.). Effects of salbutamol on the inflammatory parameters and angiogenesis in the rat air pouch model of inflammation. Retrieved from PubMed Central. [Link]

  • NIH. (2015, July 9). Inhaled Pharmacotherapy and Stroke Risk in Patients with Chronic Obstructive Pulmonary Disease: A Nationwide Population Based Study Using Two-Stage Approach. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Effect of salbutamol and procaterol on the release of TNF-(A) and IL-6.... Retrieved from ResearchGate. [Link]

  • bioRxiv. (2024, January 17). Beta2-Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders. Retrieved from bioRxiv. [Link]

  • IOS Press Content Library. (2022, April 18). Targeting the Beta-2-Adrenergic Receptor and the Risk of Developing Alzheimer's Disease: A Retrospective Inception Cohort Study. Retrieved from IOS Press Content Library. [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved from Study.com. [Link]

  • PubMed. (n.d.). Anti-inflammatory and antinociceptive effects of salbutamol on acute and chronic models of inflammation in rats: involvement of an antioxidant mechanism. Retrieved from PubMed. [Link]

  • Pediatric Oncall. (n.d.). Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from Pediatric Oncall. [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action - Lesson. Retrieved from Study.com. [Link]

  • Austin Publishing Group. (2022, May 31). Therapeutic Effect of Salbutamol Enantiomer (R-Salbutamol) by Intranasal Administration on Rat Parkinsonian Model. Retrieved from Austin Publishing Group. [Link]

  • PubMed Central. (n.d.). Anti-Inflammatory and Antinociceptive Effects of Salbutamol on Acute and Chronic Models of Inflammation in Rats: Involvement of an Antioxidant Mechanism. Retrieved from PubMed Central. [Link]

  • NCBI Bookshelf. (2024, January 10). Albuterol. Retrieved from NCBI Bookshelf. [Link]

  • PubMed. (2020, January 2). Spatial Distribution of (R)-salbutamol in Rat Brain Following Nasal and Intravenous Administration Using DESI-MS. Retrieved from PubMed. [Link]

  • YouTube. (2016, June 22). Albuterol Nursing Considerations, Side Effects and Mechanism of Action Pharmacology for Nurses. Retrieved from YouTube. [Link]

Sources

Application Notes and Protocols for the Study of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in Cardiac Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Cardiac Profile of a Putative β-Adrenergic Agonist

4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, a compound structurally analogous to well-characterized β-adrenergic agonists such as salbutamol and the non-selective agonist isoproterenol, presents a compelling subject for investigation in cardiac research. Also identified as Salbutamol EP Impurity F, its chemical architecture suggests a potential interaction with β-adrenergic receptors (β-ARs), which are pivotal in the regulation of cardiac function and implicated in the pathophysiology of heart disease. The tert-butyl group on the amine is a known feature that can enhance β2-selectivity[1].

The sympathetic nervous system's influence on the heart is primarily mediated through β-ARs. The human heart expresses both β1 and β2-adrenergic receptors, with β1-ARs being predominant[2]. Stimulation of these receptors initiates a cascade of signaling events, most notably the activation of the Gs protein, leading to adenylyl cyclase activation, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[3][4]. This signaling pathway modulates cardiac contractility, heart rate, and metabolism. However, chronic β-adrenergic stimulation is a well-established driver of maladaptive cardiac remodeling, including hypertrophy and the progression to heart failure[5][6].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cardiac effects of this compound. Given the limited specific data on this compound, the protocols herein are adapted from established models utilizing the potent, non-selective β-agonist isoproterenol as a reference. This approach allows for a robust characterization of the compound's potential as a β-adrenergic modulator in both in vitro and in vivo cardiac models.

Part 1: Foundational Knowledge - The β-Adrenergic Signaling Axis in Cardiomyocytes

Understanding the intricate signaling network governed by β-ARs is fundamental to interpreting experimental outcomes. Chronic stimulation of these receptors, particularly the β1 subtype, is known to induce hypertrophic gene expression and cardiomyocyte growth. In contrast, β2-AR signaling can have protective or even anti-hypertrophic effects under certain conditions[7].

Signaling Pathway of β-Adrenergic Receptor-Induced Cardiac Hypertrophy

G cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_nucleus Nucleus β-AR β-Adrenergic Receptor Gs Gs Protein β-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates α subunit Gβγ Gβγ Gs->Gβγ Releases βγ subunits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK1/2 ERK1/2 GATA4 GATA4 ERK1/2->GATA4 Activates Gβγ->ERK1/2 Activates Hypertrophic Genes Hypertrophic Gene Expression CREB->Hypertrophic Genes GATA4->Hypertrophic Genes Agonist 4-[2-(tert-butylamino) -1-hydroxyethyl]phenol (or Isoproterenol) Agonist->β-AR Binds

Caption: β-Adrenergic receptor signaling cascade leading to cardiac hypertrophy.

Part 2: In Vitro Modeling of Cardiac Hypertrophy

Primary cultures of neonatal rat ventricular cardiomyocytes (NRVMs) are a well-established model for studying the cellular mechanisms of cardiac hypertrophy. These cells respond to hypertrophic stimuli by increasing in size, protein synthesis, and re-expressing fetal genes.

Protocol 2.1: Isolation and Culture of Neonatal Rat Ventricular Cardiomyocytes

This protocol is adapted from established methodologies for NRVM isolation[7][8].

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

  • Trypsin (0.07%) and Collagenase Type II (0.05%) in HBSS

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS)

  • Fibronectin-coated culture plates

Procedure:

  • Tissue Harvest: Euthanize neonatal rat pups in accordance with institutional guidelines. Excise the hearts and place them in ice-cold HBSS.

  • Ventricle Isolation: Under a dissecting microscope, remove the atria and large vessels. Mince the ventricular tissue into small fragments.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a digestion solution of trypsin and collagenase.

    • Incubate at 37°C with gentle agitation for 8-10 minute intervals.

    • After each interval, collect the supernatant containing dissociated cells and add it to an equal volume of cold DMEM with 10% FBS to inactivate the enzymes.

    • Repeat the digestion process until the tissue is fully dissociated.

  • Cardiomyocyte Enrichment:

    • Pool the cell suspensions and centrifuge at a low speed (~200 x g) for 5 minutes.

    • Resuspend the cell pellet in DMEM with 10% FBS.

    • To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated flask for 45-60 minutes to allow for the preferential attachment of fibroblasts.

    • Collect the non-adherent cell suspension, which is enriched with cardiomyocytes.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the cardiomyocytes on fibronectin-coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2.2: Induction and Assessment of Cardiomyocyte Hypertrophy

Experimental Workflow

G start Day 0: Isolate and Plate NRVMs day1 Day 1: Allow cells to attach and start beating start->day1 day2 Day 2: Change to serum-free medium day1->day2 day3 Day 3: Treat with 4-[2-(tert-butylamino) -1-hydroxyethyl]phenol or Isoproterenol (10 µM) for 24-48h day2->day3 analysis Day 4/5: Hypertrophy Assessment day3->analysis cell_size Cell Size Measurement (Immunofluorescence) analysis->cell_size protein Protein Synthesis ([3H]-Leucine Incorporation) analysis->protein gene Gene Expression (qRT-PCR for ANP, BNP, β-MHC) analysis->gene

Caption: Workflow for in vitro cardiac hypertrophy assay.

Procedure:

  • After 24-48 hours of culture, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.

  • Prepare stock solutions of this compound and isoproterenol (positive control) in an appropriate vehicle (e.g., sterile water or DMSO).

  • Treat the cardiomyocytes with a range of concentrations of the test compound (e.g., 1 nM to 100 µM) or isoproterenol (typically 10 µM) for 24-48 hours[9]. Include a vehicle-only control group.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix the cells and perform immunofluorescence staining for a cardiomyocyte-specific marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.

    • Protein Synthesis Assay: During the final hours of treatment, add [3H]-leucine to the culture medium. After incubation, lyse the cells and measure the incorporation of radiolabeled leucine into newly synthesized proteins using a scintillation counter.

    • Gene Expression Analysis: Isolate total RNA from the cardiomyocytes and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

ParameterMethodExpected Outcome with Pro-Hypertrophic Agent
Cell SizeImmunofluorescence & Image AnalysisIncreased cell surface area
Protein Synthesis[3H]-Leucine IncorporationIncreased radiolabel incorporation
Gene ExpressionqRT-PCRUpregulation of ANP, BNP, β-MHC mRNA

Part 3: Functional Assays in Cardiomyocytes

Beyond static measures of hypertrophy, it is crucial to assess the functional consequences of β-adrenergic stimulation.

Protocol 3.1: Measurement of Cardiomyocyte Contractility

The contractile properties of single cardiomyocytes can be assessed using video-based edge detection systems[10][11].

Procedure:

  • Plate NRVMs on laminin-coated glass-bottom dishes.

  • After the desired treatment period, place the dish on the stage of an inverted microscope equipped with a high-speed camera.

  • Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Record video clips of contracting cells and analyze them using software that tracks cell edge displacement to determine parameters such as:

    • Peak shortening (% of resting cell length)

    • Maximal velocity of shortening (+dL/dt)

    • Maximal velocity of relengthening (-dL/dt)

Protocol 3.2: Assessment of Intracellular Calcium Transients

β-adrenergic stimulation enhances intracellular calcium cycling, which is a key determinant of contractility[3][5][12].

Procedure:

  • Load the treated cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Mount the cells on a fluorescence microscopy setup equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

  • Electrically stimulate the cells and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Analyze the calcium transients to determine:

    • Transient amplitude (peak fluorescence)

    • Time to peak

    • Decay kinetics (tau)

Functional ParameterMethodExpected Effect of β-Adrenergic Agonist
ContractilityVideo Edge-DetectionIncreased peak shortening and velocities of shortening/relengthening
Calcium TransientsFluorescence MicroscopyIncreased transient amplitude and faster decay

Part 4: In Vivo Modeling of Cardiac Hypertrophy

To assess the systemic effects of this compound, an in vivo model of cardiac hypertrophy is essential. Chronic administration of isoproterenol to rodents is a widely used and reproducible model of β-adrenergic-driven cardiac hypertrophy[13][14].

Protocol 4.1: Isoproterenol-Induced Cardiac Hypertrophy in Rats

Experimental Workflow

G start Week 0: Acclimatize Male Sprague-Dawley Rats treatment Weeks 1-2: Daily subcutaneous injections: - Vehicle Control - Isoproterenol (5 mg/kg) - Test Compound (various doses) start->treatment monitoring During Treatment: Monitor body weight and general health treatment->monitoring endpoint End of Week 2: Terminal Procedure monitoring->endpoint echo Echocardiography (optional, before termination) endpoint->echo harvest Harvest hearts and other organs endpoint->harvest analysis Hypertrophy Assessment harvest->analysis hw_bw Heart Weight to Body Weight Ratio analysis->hw_bw histo Histology (H&E, Masson's Trichrome) analysis->histo gene_protein Gene and Protein Expression analysis->gene_protein

Caption: Workflow for in vivo cardiac hypertrophy model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride

  • This compound

  • Sterile saline

  • Osmotic minipumps (optional, for continuous delivery)

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into treatment groups: Vehicle control (saline), Positive control (isoproterenol, 5 mg/kg/day, subcutaneous), and Test compound groups (various doses of this compound).

  • Administer daily subcutaneous injections for 14 days. Alternatively, for more consistent plasma levels, use osmotic minipumps.

  • Monitor animal health and body weight throughout the study.

  • At the end of the treatment period, perform terminal procedures.

  • Assessment of Cardiac Hypertrophy:

    • Gravimetric Analysis: Euthanize the animals, excise the hearts, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).

    • Histology: Fix the hearts in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's Trichrome staining to evaluate fibrosis.

    • Molecular Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze hypertrophic markers as described in the in vitro protocol.

ParameterMethodExpected Outcome with Isoproterenol
Heart SizeHW/BW and HW/TL RatiosIncreased ratios
Cardiomyocyte SizeH&E Staining & MorphometryIncreased cardiomyocyte cross-sectional area
FibrosisMasson's Trichrome StainingIncreased interstitial collagen deposition
Gene/Protein ExpressionqRT-PCR / Western BlotUpregulation of ANP, BNP, β-MHC

Part 5: Data Interpretation and Troubleshooting

  • Dose-Response Relationship: It is critical to establish a full dose-response curve for this compound to determine its potency (EC50) and efficacy relative to isoproterenol.

  • Receptor Selectivity: While the tert-butyl group often confers β2-selectivity, this must be empirically determined. Comparative studies using selective β1 (e.g., CGP 20712A) and β2 (e.g., ICI 118,551) antagonists can elucidate the receptor subtype(s) through which the test compound mediates its effects. Salbutamol generally shows less cardiac stimulation than the non-selective isoproterenol, suggesting a degree of β2 selectivity[12][13][15].

  • Toxicity and Off-Target Effects: Monitor for any signs of toxicity in vivo. Assess key safety parameters, as off-target effects can confound the interpretation of cardiac-specific actions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound in established cardiac research models. By systematically assessing its effects on cardiomyocyte hypertrophy, contractility, and calcium handling, and corroborating these findings in an in vivo model, researchers can elucidate the pharmacological profile of this compound. This will contribute to a deeper understanding of its potential as a modulator of β-adrenergic signaling and its implications for cardiac physiology and disease.

References

  • Warrell, D. A., Robertson, D. G., Howes, J. N., Conolly, M. E., Paterson, J. W., Beilin, L. J., & Dollery, C. T. (1970). Comparison of cardiorespiratory effects of isoprenaline and salbutamol in patients with bronchial asthma. British Medical Journal, 1(5688), 65–70. [Link]

  • Choo, K. L., & Lee, T. Y. (1971). Bronchodilator and cardiac effects of isoprenaline, orciprenaline, and salbutamol aerosols in asthma. Archives of Disease in Childhood, 46(248), 502–507. [Link]

  • Yousefi, K., Vatanpour, H., & Ghorbani, A. (2018). Investigating β-adrenergic-induced cardiac hypertrophy through computational approach: classical and non-classical pathways. Journal of theoretical biology, 447, 103–114. [Link]

  • Lorenz, K., & Schmitt, J. P. (2012). β-Adrenergic receptor stimulation causes cardiac hypertrophy via a Gβγ/Erk-dependent pathway. Cardiovascular research, 95(4), 486–496. [Link]

  • Warrell, D. A., Robertson, D. G., Howes, J. N., Conolly, M. E., Paterson, J. W., Beilin, L. J., & Dollery, C. T. (1970). Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol in Patients with Bronchial Asthma. The BMJ, 1(5688), 65-70. [Link]

  • Warrell, D. A., et al. (1970). Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol in Patients with Bronchial Asthma. Semantic Scholar. [Link]

  • Lorenz, K., & Schmitt, J. P. (2012). β-Adrenergic receptor stimulation causes cardiac hypertrophy via a Gβγ/Erk-dependent pathway. Cardiovascular Research, 95(4), 486-496. [Link]

  • Fu, J., Gao, J., Pi, R., & Liu, P. (2006). An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat. Yakugaku Zasshi, 126(10), 877-882. [Link]

  • Iranami, H., et al. (2014). Internalized β2-Adrenergic Receptors Oppose PLC-Dependent Hypertrophic Signaling. Circulation Research, 115(8), 736-747. [Link]

  • Rosenbaum, D. M., et al. (2006). Alterations of β-adrenergic signaling and cardiac hypertrophy in transgenic mice overexpressing TGF-β1. American Journal of Physiology-Heart and Circulatory Physiology, 290(5), H1943-H1953. [Link]

  • Liénart, M., et al. (2020). Sustained Downregulation of Vascular Smooth Muscle Acta2 After Transient Angiotensin II Infusion: A New Model of “Vascular Memory”. Frontiers in Cardiovascular Medicine, 7, 584988. [Link]

  • Wang, Y., et al. (2022). Network Pharmacology and In Vitro Experimental Verification Reveal the Mechanism of the Hirudin in Suppressing Myocardial Hypertrophy. Evidence-Based Complementary and Alternative Medicine, 2022, 9983404. [Link]

  • Mosqueira, D., Lis-Slimak, K., & Denning, C. (2019). Protocol for evaluating hypertrophy by flow cytometry. ResearchGate. [Link]

  • Zlabinger, K., et al. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Cells, 9(8), 1903. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 144(3), 317–322. [Link]

  • Granéli, C., et al. (2020). Cardiac hypertrophy in a dish: a human stem cell based model. Scientific Reports, 10(1), 1-13. [Link]

  • Sharma, M., & Singal, P. K. (2024). Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. Journal of Translational Medicine, 22(1), 1-21. [Link]

  • Fan, Y., et al. (2021). Overview of the workflow used to characterize cardiomyocyte growth. ResearchGate. [Link]

  • Rockman, H. A., et al. (1994). In vivo murine cardiac hypertrophy: A novel model to identify genetic signaling mechanisms that activate an adaptive physiological response. Circulation, 89(3), 1180-1187. [Link]

  • van der Velden, J., et al. (2025). Experimental Models of Hypertrophic Cardiomyopathy: A Systematic Review. JACC: Basic to Translational Science, 10(4), 511-546. [Link]

  • Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024. (n.d.). [No specific publisher].
  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. PubChem. [Link]

  • Salbutamol EP Impurity F. SynZeal. [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. PubChem. [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. PubChem. [Link]

  • Octopamine. Wikipedia. [Link]

  • noradrenaline. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Weichert, D., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Nature Communications, 11(1), 5332. [Link]

  • European Pharmacopoeia (EP) Reference Standards. EDQM. [Link]

  • Wirth, B., et al. (2022). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. eNeuro, 9(5), ENEURO.0152-22.2022. [Link]

  • Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). α- and β-Adrenergic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for dissolving 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol, in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the expertise to overcome solubility challenges and ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common questions encountered when preparing Salbutamol solutions in DMSO for in vitro studies.

Q1: What is the expected solubility of Salbutamol in DMSO?

A1: The solubility of Salbutamol free base in DMSO is approximately 5 mg/mL.[1][2] It's important to distinguish between the free base and the sulfate salt. Salbutamol sulfate is freely soluble in water but only slightly soluble in ethanol, whereas the free base is sparingly soluble in water but more soluble in organic solvents like DMSO and ethanol.[2]

Q2: My Salbutamol isn't dissolving in DMSO at room temperature. What are the initial troubleshooting steps?

A2: If you're facing solubility issues, begin with these fundamental checks:

  • Verify the Form: Ensure you are using Salbutamol free base, as the sulfate salt has poor solubility in DMSO.[2]

  • DMSO Quality: Use high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power.[3]

  • Mechanical Agitation: Vortex the solution vigorously for several minutes to facilitate dissolution.[4]

Q3: I've dissolved the Salbutamol, but it precipitates when I dilute the DMSO stock in my aqueous cell culture medium. Why does this happen and how can I prevent it?

A3: This phenomenon, known as "crashing out," occurs because Salbutamol, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your culture medium. When the DMSO concentration drops sharply upon dilution, the compound precipitates.[3] To prevent this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium, vortex gently, and then add this to your final volume.[4]

  • Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[1]

  • Pre-warm the Medium: Always use cell culture media pre-warmed to 37°C for your dilutions, as solubility is often temperature-dependent.[4]

Q4: Can I heat the DMSO to dissolve my Salbutamol?

A4: Gentle warming can be an effective strategy. It is recommended to warm the solution in a 37°C water bath.[2][4] However, be cautious, as excessive heat can potentially degrade the compound. The melting point of Salbutamol is in the range of 157-160°C, and thermal decomposition begins at temperatures above 180°C.

Q5: How should I store my Salbutamol stock solution in DMSO?

A5: For long-term stability, Salbutamol free base as a crystalline solid should be stored at -20°C, where it can be stable for at least four years.[2] Once dissolved in DMSO, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[4] Store these aliquots at -20°C or -80°C.[1]

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent solubility issues with Salbutamol in DMSO.

Issue 1: Incomplete Dissolution of Salbutamol in DMSO

If initial attempts to dissolve Salbutamol in DMSO are unsuccessful, follow this workflow to systematically address the problem.

G start Start: Salbutamol not dissolving in DMSO check_form 1. Verify Compound Form Is it Salbutamol Free Base? start->check_form check_dmso 2. Check DMSO Quality Is it high-purity, anhydrous DMSO? check_form->check_dmso Yes fail Issue Persists: Consider Co-solvent or Alternative Solvent check_form->fail No (Use Free Base) vortex 3. Mechanical Agitation Vortex vigorously for 2-3 minutes check_dmso->vortex Yes check_dmso->fail No (Use fresh, anhydrous DMSO) sonicate 4. Apply Sonication Use a water bath sonicator for 5-10 minutes vortex->sonicate Still Undissolved success Success: Compound Dissolved vortex->success Dissolved warm 5. Gentle Warming Incubate at 37°C for 10-15 minutes sonicate->warm Still Undissolved sonicate->success Dissolved reassess 6. Re-evaluate Concentration Is the target concentration below 5 mg/mL? warm->reassess Still Undissolved warm->success Dissolved reassess->success Yes reassess->fail No (Reduce concentration)

Sources

Technical Support Center: 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol/Albuterol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, the active pharmaceutical ingredient widely known as Salbutamol or Albuterol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with this selective β2-adrenergic receptor agonist. This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and success of your experiments.

Section 1: Synthesis & Process-Related Impurities

The synthesis of Salbutamol is a multi-step process where precise control is critical to maximize yield and minimize the formation of process-related impurities.[1][2] Understanding potential side reactions is key to troubleshooting synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: We are identifying several unexpected byproducts in our Salbutamol synthesis. What are the most common impurities and how can they be minimized?

A1: Impurity generation is a frequent issue, often stemming from the reactivity of the starting materials and intermediates. The most common impurities include:

  • Tertiary Amine Byproducts: Over-alkylation of the secondary amine can lead to the formation of tertiary amines, with some routes reporting byproducts up to 12%.[1]

    • Causality: This occurs during the reductive amination step with tert-butylamine. Excess alkylating agent or suboptimal reaction conditions can drive the reaction past the desired secondary amine.

    • Preventative Strategy: Employ precise stoichiometric control of tert-butylamine and the ketone intermediate. Optimization of reaction time and temperature is crucial to favor mono-alkylation.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, leading to a high impurity burden.[1] A color change in the reaction mixture may indicate the formation of oxidative impurities like quinones.

    • Causality: Unprotected phenolic groups are easily oxidized, especially in the presence of certain reagents or atmospheric oxygen under basic conditions.

    • Preventative Strategy: The use of a protecting group for the phenolic hydroxyl, such as a benzyl group, is a common strategy. This group can be removed in a later step (e.g., via hydrogenation) to yield the final product.[3]

  • Starting Material Impurities: Impurities present in the starting materials, such as 4-hydroxyacetophenone or its precursors, can carry through the synthesis or react to form new byproducts.[4][5][6][7]

    • Causality: An impurity like 3-(2-bromoacetyl)-2-hydroxybenzaldehyde in a starting material can lead to structurally related impurities in the final product.[4]

    • Preventative Strategy: Rigorous purification and characterization of all starting materials are essential. Use reference standards for known impurities to screen starting material batches.[4]

A variety of other process-related impurities have been identified and synthesized for use as reference standards, including dimers and products with modifications at the β-carbon.[1][5][7]

Q2: Our synthesis yield is consistently low. Which reaction parameters are most critical for optimization?

A2: Low yields often point to suboptimal reaction conditions or degradation of intermediates. Key parameters to control include:

  • Temperature: Friedel-Crafts acylation steps, for instance, often require low temperatures (e.g., -10°C) to control the reactivity of reagents like bromoacetyl chloride and prevent side reactions.[1]

  • pH Control: During substitution reactions involving tert-butylamine, maintaining a controlled pH (typically 8–9) is vital for optimizing the reaction rate and minimizing byproduct formation.[1]

  • Anhydrous Conditions: Certain reagents, particularly acyl chlorides like bromoacetyl chloride, are highly unstable in the presence of moisture.[1] Ensuring strictly anhydrous conditions during these steps is critical to prevent reagent decomposition and loss of yield.

Section 2: Purification, Crystallization & Polymorphism

The final physical form of Salbutamol, particularly its sulfate salt, is critical for its performance in pharmaceutical formulations. Issues with crystal habit and polymorphism are common hurdles.

Frequently Asked Questions (FAQs)

Q1: Our crystallized Salbutamol Sulfate consists of long, needle-like crystals that have poor flow and handling properties. How can we improve the crystal morphology?

A1: This is a well-documented challenge. Needle-like crystals often result from rapid, uncontrolled crystallization. The goal is to control the crystallization process to produce more uniform, equant, or spherical particles.[8][9]

  • Causality: The inherent crystal habit of Salbutamol Sulfate favors needle-like growth. This morphology leads to poor powder properties, affecting downstream processes like formulation and manufacturing.[8]

  • Troubleshooting Protocol: Antisolvent Spherical Crystallization

    • Solvent/Antisolvent Selection: Dissolve Salbutamol Sulfate in a good solvent (e.g., water) to create a concentrated solution (e.g., 0.2 g/mL).[8][9] Select an antisolvent in which the compound is poorly soluble (e.g., ethanol, n-propanol, n-butanol).[8]

    • Controlled Addition: Introduce the aqueous drug solution into a larger volume of the stirred antisolvent using a peristaltic pump at a controlled, slow addition rate.[8]

    • Parameter Optimization: Systematically investigate the effects of temperature, solute concentration, antisolvent-to-solvent ratio, addition rate, and stirring speed. Studies have shown that an n-butanol-water system at 25°C with a 9:1 antisolvent/solvent ratio can produce compact, uniform spherulites.[8][9] This process promotes a spherulitic growth pattern, where plate-like crystals branch out to form spheres.[8]

Q2: We have observed batch-to-batch variability in our solid-state characterization (e.g., PXRD). Are there known polymorphs or solvates of Salbutamol Sulfate?

A2: Yes, Salbutamol Sulfate is known to exhibit polymorphism and form solvates, which can significantly impact its physical and chemical properties.

  • Causality: Different crystallization conditions (solvent, temperature, saturation) can lead to the formation of different crystal lattices (polymorphs) or the incorporation of solvent molecules into the lattice (solvates).[8] For example, using sec-butanol as an antisolvent has been shown to produce a new solvate with a 1:1 stoichiometric ratio of sec-butanol to Salbutamol Sulfate.[8]

  • Identification & Control: It is crucial to characterize each batch using techniques like Powder X-ray Diffraction (PXRD). Different polymorphic forms of Levosalbutamol (the (R)-enantiomer) have been characterized by distinct PXRD patterns.[3] For instance:

    • Form I: Peaks at 10.8, 11.9, 13.0, 18.3, 28.5 ±0.2 degrees 2θ.[3]

    • Form II: Peaks at 8.7, 9.6, 15.2, 15.7, 19.1, 27.2, 30.7 ±0.2 degrees 2θ.[3]

    • Form III: Peaks at 5.5, 6.9, 7.3, 18.7 ±0.2 degrees 2θ.[3] Controlling the crystallization process as described in the previous question is the primary method for targeting a specific, stable polymorphic form.

Section 3: Analytical Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for analyzing Salbutamol. However, its basic nature presents common chromatographic challenges.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: My Salbutamol peak consistently shows significant tailing in my reversed-phase HPLC method. What is causing this and how do I fix it?

A1: Peak tailing is the most common issue for basic compounds like Salbutamol on silica-based columns (e.g., C18).[10][12][13]

  • Causality: Silanol Interactions: Salbutamol has a secondary amine group (pKa ≈ 9.2).[13] At typical mobile phase pH values, this group is protonated (cationic). Residual acidic silanol groups (Si-OH) on the silica stationary phase surface can form strong secondary ionic interactions with the positively charged Salbutamol molecule.[12][13] This leads to a portion of the analyte being retained longer, causing the peak to tail.[13] Column degradation over time can expose more silanol sites, worsening the problem.[13]

  • Troubleshooting Workflow:

    G Start Peak Tailing Observed for Salbutamol Strategy1 Strategy 1: Adjust Mobile Phase pH Lower pH to 2-3 with Phosphoric Acid or TFA. Start->Strategy1 Strategy2 Strategy 2: Use Silanol Masking Agent Add 0.1% Triethylamine (TEA) to mobile phase. Start->Strategy2 Strategy3 Strategy 3: Change Column Use a modern, end-capped column designed for basic compounds. Start->Strategy3 Result1 Silanol groups are protonated, reducing ionic interaction. Strategy1->Result1 Result2 TEA preferentially interacts with silanol sites, masking them from Salbutamol. Strategy2->Result2 Result3 End-capping chemically shields most residual silanol groups. Strategy3->Result3 End Symmetric Peak Achieved Result1->End Result2->End Result3->End

    Caption: HPLC troubleshooting workflow for Salbutamol peak tailing.

    • Strategy 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2-3 with an acid like phosphoric acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing the ionic interaction with cationic Salbutamol.[13]

    • Strategy 2: Use a Silanol Masking Agent: Adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) masks the active silanol sites.[10][13] The TEA preferentially binds to the silanols, preventing Salbutamol from interacting with them and thereby improving peak symmetry.[11][12][13]

    • Strategy 3: Choose an Appropriate Column: Use a modern, high-purity, end-capped column. End-capping is a process that chemically bonds a non-polar group to the residual silanols, effectively shielding them.[13] Columns specifically designed and marketed for the analysis of basic compounds are highly recommended.

Q2: I'm observing broad or split peaks. What are the likely causes?

A2: While less common than tailing, broad or split peaks can indicate several issues.

IssuePotential CauseTroubleshooting Steps
Broad Peaks Sample Overload: Injecting too high a concentration saturates the stationary phase.[13]Dilute the sample and re-inject.
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.[13]Whenever possible, dissolve the sample in the mobile phase.
Column Inefficiency: An old, degraded, or poorly packed column.[13]Replace the column.
Split Peaks Disruption in Column Bed: A void or channel in the column packing, often from physical shock or pressure spikes.[13]Replace the column. This is typically irreversible.
Partially Clogged Frit: Contamination blocking the inlet frit of the column.Try back-flushing the column (disconnect from detector first). If unsuccessful, replace the column.
Section 4: Stability & Sample Preparation

Salbutamol is susceptible to degradation under various conditions.[14][15] Ensuring sample integrity during preparation and storage is paramount for accurate results.

Frequently Asked Questions (FAQs)

Q1: My Salbutamol recovery is unexpectedly low after sample preparation. What are the primary causes of degradation?

A1: Low recovery is almost always due to chemical instability. The main degradation pathways are:

  • pH Extremes: Salbutamol is highly unstable in both strongly acidic and alkaline conditions.[14][15] The maximum degradation rate is observed around pH 9.[15][16]

  • Oxidation: The phenol group makes the molecule sensitive to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[14][15] This is a major concern, especially in biological matrices.

  • High Temperature: Elevated temperatures accelerate all chemical degradation pathways.[14][17]

  • Light Exposure: While a lesser factor, prolonged exposure to light can contribute to degradation.[14]

Q2: What is the optimal pH range for preparing and storing Salbutamol solutions?

A2: The region of maximum stability for Salbutamol in aqueous solution is between pH 3 and 4 .[14][15][16] It is critical to avoid pH extremes, especially alkaline conditions (pH > 8), where degradation is most rapid.

Q3: My aqueous Salbutamol samples are turning a faint pink/brown color upon standing. What does this indicate?

A3: A color change is a classic visual indicator of oxidative degradation .[14]

  • Causality: The phenolic moiety of Salbutamol is oxidized to form colored quinone-type structures.[14] This is a strong sign that sample integrity has been compromised.

  • Preventative Strategy: Review your sample preparation and storage protocol for sources of oxidation. Consider preparing solutions fresh, using deoxygenated solvents (by sparging with nitrogen), and storing samples under an inert atmosphere (e.g., argon or nitrogen). Protect samples from light by using amber vials.[14]

Q4: Are there any common excipients or solvents that can accelerate Salbutamol degradation?

A4: Yes, certain chemicals can negatively interact with Salbutamol:

  • Ethanol at Acidic pH: In acidic solutions, ethanol can react with Salbutamol to form ethyl ether degradation products.[14][18] This acid-catalyzed dehydration is more pronounced at lower pH and becomes a major degradation pathway in solutions with high ethanol concentrations (>30%).[18]

  • Phosphate Buffers: Some studies have shown that phosphate buffers can accelerate the breakdown of Salbutamol.[14][15]

  • Sugars (e.g., Glucose, Fructose): Sugars can increase the degradation rate, which is relevant for syrup formulations.[14][15]

Sources

Technical Support Center: Optimizing 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing assays involving 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, a compound widely known as Salbutamol or Albuterol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this potent β2-adrenergic receptor agonist. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and integrity of your experimental results.

Introduction to this compound

This compound is a short-acting β2-adrenergic receptor agonist primarily used for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease.[1] Its mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, which activates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation.[2][3] Accurate quantification and functional characterization of this compound are critical in both pharmaceutical development and preclinical research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preparation of this compound for various assays.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the fundamental properties of Salbutamol is crucial for accurate assay design. It is a white or nearly white crystalline powder.[4] Its solubility varies, being sparingly soluble in water but soluble in ethanol.[4] The compound is sensitive to light and high temperatures, and its stability in aqueous solutions is pH-dependent, with maximum stability observed between pH 3 and 4.[5][6]

Q2: How should I prepare stock solutions of this compound?

For consistent results, it is recommended to prepare a high-concentration primary stock solution in a solvent where it is freely soluble, such as ethanol or methanol.[4] For aqueous-based assays, subsequent dilutions should be made in the appropriate assay buffer or deionized water. Given its pH-dependent stability, ensure the final pH of your working solutions is within a stable range (ideally pH 3-4) if they are to be stored for any length of time.[6] Always protect solutions from light.

Q3: What are the common assay types used for this compound?

The most common analytical methods include High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment.[7][8] Enzyme-Linked Immunosorbent Assays (ELISA) are frequently used for detecting and quantifying the compound in biological samples.[9][10] For functional characterization, cell-based assays measuring downstream signaling events, such as cAMP accumulation, are standard.[11][12]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone for the quantification of this compound. However, its basic nature can lead to chromatographic challenges.

Poor peak shape is a frequent issue when analyzing basic compounds like Salbutamol on silica-based columns.[13][14]

  • Cause 1: Silanol Interactions (Peak Tailing): Salbutamol, being a basic compound, can interact with residual acidic silanol groups on the C18 column's silica surface.[13][15] This secondary interaction leads to significant peak tailing.

  • Solution 1a: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2-3 with an acid like phosphoric acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their interaction with the positively charged Salbutamol.[13]

  • Solution 1b: Use a Mobile Phase Additive: Incorporating a "silanol masking agent" such as triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask the active silanol sites, improving peak symmetry.[8][13]

  • Solution 1c: Column Selection and Pre-conditioning: Utilize a modern, high-purity, end-capped column specifically designed for basic compounds.[13] Pre-conditioning the column with TEA can also significantly improve peak shape.[8][14]

  • Cause 2: Sample Overload (Peak Fronting): Injecting a sample that is too concentrated can saturate the stationary phase.[13]

  • Solution 2: Dilute the sample to a lower concentration and re-inject.

  • Cause 3: Incompatible Injection Solvent (Peak Fronting or Splitting): If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Solution 3: Whenever possible, dissolve the sample in the mobile phase itself.

Inconsistent retention times can compromise the reliability of your data.

  • Cause 1: Insufficient Column Equilibration: The column may not have been properly equilibrated with the mobile phase.

  • Solution 1: Ensure a minimum of 10-15 column volumes of the mobile phase is passed through the column before the first injection.[16]

  • Cause 2: Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or solvent evaporation can alter its composition.

  • Solution 2: Prepare fresh mobile phase daily, filter, and thoroughly degas it.[16] For isocratic methods, pre-mixing solvents is recommended.[16]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant temperature.[16]

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a robust starting point for the analysis of this compound.

  • Column: C18, 5 µm, 4.6 x 150 mm (or a similar column designed for basic compounds).

  • Mobile Phase: A mixture of ammonium acetate buffer and methanol (e.g., 75:25 v/v).[1] The pH should be adjusted to the acidic range (e.g., pH 3.5) with an appropriate acid.

  • Flow Rate: 1.0 mL/min.[17]

  • Injection Volume: 20 µL.[8]

  • Detection: UV at 225 nm or 230 nm.[7][8]

  • Column Temperature: 30°C.

Guide 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying Salbutamol in various biological matrices.

A weak signal or a non-linear standard curve can arise from several factors.

  • Cause 1: Improper Reagent Preparation or Storage: Reagents may have been prepared incorrectly, stored at the wrong temperature, or expired.

  • Solution 1: Bring all reagents to room temperature before use.[10][18] Dilute concentrated buffers and solutions accurately as per the kit manual.[9][19] Store reagents at the recommended temperature (typically 2-8°C).[9]

  • Cause 2: Inefficient Washing: Incomplete removal of unbound reagents can lead to high background and poor signal-to-noise ratio.

  • Solution 2: Ensure complete aspiration of wash buffer from the wells after each wash step. Tapping the inverted plate on a clean paper towel can help remove residual liquid.[9]

  • Cause 3: Matrix Effects: Components in the sample matrix (e.g., proteins, lipids in serum or tissue homogenates) can interfere with antibody-antigen binding.

  • Solution 3: Follow the sample preparation guidelines in the kit manual, which often include centrifugation, extraction, or dilution steps to minimize matrix effects.[9][18] It may be necessary to further optimize sample dilution.

Inconsistent results between replicate wells compromise data precision.

  • Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.

  • Solution 1: Use calibrated pipettes and ensure thorough mixing of all solutions before pipetting.[20] Change pipette tips for each standard and sample.[18]

  • Cause 2: Inconsistent Incubation Conditions: Variations in temperature or incubation time across the plate.

  • Solution 2: Ensure the plate is incubated in a stable temperature environment and for the specified duration. Use a plate sealer to prevent evaporation.[9]

Data Summary: Typical ELISA Kit Parameters

ParameterTypical ValueSource
Detection Range0.1 - 8.1 ng/mL (ppb)[9]
Sensitivity≤ 0.1 ng/mL[9]
Sample TypesUrine, Serum, Tissue, Feed[9][10]
Recovery Rate80 - 101%[9]
Guide 3: Cell-Based Functional Assays

These assays are crucial for determining the biological activity of this compound as a β2-adrenergic receptor agonist.

Observing a diminished or absent response to Salbutamol can be perplexing.

  • Cause 1: Unhealthy or Over-Confluent Cells: The physiological state of the cells is paramount for a robust response.

  • Solution 1: Always use healthy, viable cells within a low passage number.[20] Do not allow cells to become over-confluent in culture flasks before seeding for the assay.[20]

  • Cause 2: Suboptimal Cell Seeding Density: The number of cells per well can significantly impact the assay window.

  • Solution 2: Optimize the cell seeding density during assay development to achieve a maximal signal-to-background ratio.[20]

  • Cause 3: Receptor Desensitization: Prolonged exposure to agonists can lead to receptor downregulation or desensitization.

  • Solution 3: Ensure that cells are not pre-exposed to other β-agonists present in some media supplements. A serum-starvation step before the assay may be necessary.

A high basal signal can mask the specific agonist-induced response.

  • Cause 1: Basal cAMP Production: Some cell types have high endogenous adenylyl cyclase activity.

  • Solution 1: The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, can help to preserve the cAMP signal and increase the assay window.

  • Cause 2: Media Components: Certain components in the culture media may stimulate the signaling pathway.

  • Solution 2: Perform the assay in a serum-free or simplified buffer to reduce background stimulation.

Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a general workflow for optimizing compound concentration.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor pathway.

Concentration_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells 1. Prepare Healthy Cells (Optimize Seeding Density) Treat_Cells 3. Treat Cells with Compound Dilutions Prep_Cells->Treat_Cells Prep_Compound 2. Prepare Serial Dilutions of Salbutamol Prep_Compound->Treat_Cells Incubate 4. Incubate for Optimized Duration Treat_Cells->Incubate Assay 5. Perform Assay (e.g., cAMP detection) Incubate->Assay Measure 6. Measure Signal Assay->Measure Plot 7. Plot Dose-Response Curve Measure->Plot Calculate 8. Calculate EC50 Plot->Calculate

Caption: General workflow for optimizing Salbutamol concentration in cell-based assays.

References

  • Benchchem. (2025). Technical Support Center: Salbutamol HPLC Analysis. BenchChem.
  • Benchchem. (2025). Application Notes and Protocols: Salbutamol ELISA Kit for Research Use. BenchChem.
  • A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. (2023). International Journal of Applied Pharmaceutics.
  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Innoprot GPCR functional assays.
  • Gholizadeh-Hashjin, A., Hamishehkar, H., & Monajjemzadeh, F. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Analytical Science & Technology, 35(5), 189-196.
  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448.
  • Gholizadeh-Hashjin, A., Hamishehkar, H., & Monajjemzadeh, F. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay.
  • Benchchem. (n.d.). This compound. BenchChem.
  • Gholizadeh-Hashjin, A., Hamishehkar, H., & Monajjemzadeh, F. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. DSpace.
  • Reddot Biotech. (n.d.). Salbutamol (SAL) ELISA Kit. Reddot Biotech.
  • Che, T., et al. (2016). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 7(10), 948-953.
  • METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. (2025).
  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution.
  • UC Biodevices. (n.d.). 50010009 Salbutamol ELISA kit. UC Biodevices.
  • Abcam. (2022). AB302934 – Salbutamol ELISA Kit. Abcam.
  • Assay Genie. (n.d.). Technical Manual SAL (Salbutamol) ELISA Kit. Assay Genie.
  • Hakes, L. B. (n.d.). Aspects of the stability of salbutamol sulphate in aqueous solution.
  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. ChemBK.
  • Small, K. M., & Liggett, S. B. (2001). The β2-adrenergic receptor-ROS signaling axis: an overlooked component of β2AR function? American Journal of Physiology-Lung Cellular and Molecular Physiology, 281(6), L1329-L1332.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

Sources

preventing degradation of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this molecule in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The stability of Salbutamol is paramount for accurate and reproducible research, whether for analytical standard preparation, formulation development, or in-vitro/in-vivo studies. Its phenolic group and catechol-like structure make it particularly susceptible to degradation. This guide will walk you through the primary causes of degradation and provide actionable strategies for prevention.

Frequently Asked Questions (FAQs)
Q1: My Salbutamol solution is changing color (e.g., turning pink/brown). What is happening?

This is the most common indicator of Salbutamol degradation. The discoloration is primarily due to oxidation. The phenol group in the Salbutamol molecule is easily oxidized, especially in the presence of oxygen, light, and certain metal ions. This process can form colored quinone-type structures and other degradation products. This oxidative degradation is a well-known characteristic of phenolic compounds and is often referred to as autoxidation.[1]

Q2: What are the main factors that cause Salbutamol to degrade in solution?

Salbutamol degradation is a multi-factorial issue. The primary environmental and chemical factors you must control are:

  • Oxygen: The presence of dissolved oxygen is a critical driver for oxidative degradation.[1][2]

  • pH: Salbutamol's stability is highly dependent on the pH of the solution.[1][2]

  • Light: Exposure to light, particularly UVB, can induce photodegradation.[3][4]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[5][6]

  • Solution Components: Excipients like buffers and sugars can have unpredictable, and sometimes detrimental, effects on stability.[1][2][6]

Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Rapid Degradation in a Neutral or Basic Aqueous Buffer
  • Problem: You've prepared a Salbutamol solution in a phosphate buffer at pH 7.4 for a cell-based assay, but you observe rapid discoloration and loss of potency.

  • Root Cause Analysis: Salbutamol exhibits minimum stability around pH 9 and is significantly less stable at neutral pH compared to acidic conditions.[1][2] Furthermore, phosphate buffers have been shown to accelerate the breakdown of Salbutamol, whereas acetate buffers may have a stabilizing effect.[1][2][7] The combination of a non-optimal pH and a catalytic buffer species is the likely cause.

  • Corrective Action Plan:

    • pH Adjustment: The maximum stability for racemic Salbutamol is consistently reported to be in the pH range of 3 to 4.[1] For experimental setups that cannot tolerate such low pH, a study on R-salbutamol suggests pH 6 is a more stable condition than more acidic or basic environments and is better tolerated for biological applications.[5][6]

    • Buffer Selection: Switch from a phosphate buffer to an acetate buffer, which has been shown to be more stabilizing.[1][2]

    • Antioxidant Addition: Incorporate an antioxidant, such as sodium metabisulfite or ascorbic acid, into your buffer to scavenge dissolved oxygen and inhibit oxidation.

    • De-gassing: Before adding Salbutamol, de-gas the buffer by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.

Scenario 2: Inconsistent Results from Stock Solutions Stored in the Light
  • Problem: You are using a Salbutamol stock solution for creating a standard curve, but you notice drift and poor reproducibility over a few days, even when stored in the refrigerator. The solution is stored in a clear glass vial on the lab bench.

  • Root Cause Analysis: Salbutamol is sensitive to light, particularly UVB radiation.[3] Light exposure can initiate photochemical reactions, leading to the formation of at least seven different degradation products.[4] This photodegradation occurs across a wide pH range (3 to 12) and will compromise the integrity of your stock solution.[3]

  • Corrective Action Plan:

    • Light Protection: Always prepare and store Salbutamol solutions in amber glass vials or wrap clear vials completely in aluminum foil.[8][9][10]

    • Storage Conditions: Store stock solutions at refrigerated temperatures (e.g., 5°C ± 3°C) to slow the rate of any residual degradation.[8][9]

    • Preparation Frequency: For highly sensitive assays, prepare fresh stock solutions daily from solid material. If storing for longer periods (up to 30 days), ensure the solution is protected from light and refrigerated.[8][10]

Logical Flow: Key Factors in Salbutamol Degradation

Salbutamol Salbutamol in Solution Oxygen Oxygen (Autoxidation) Salbutamol->Oxygen pH Sub-optimal pH (e.g., pH > 6) Salbutamol->pH Light Light Exposure (UVB) Salbutamol->Light Temp Elevated Temperature Salbutamol->Temp Excipients Incompatible Excipients (e.g., Phosphate, Glucose) Salbutamol->Excipients Degradation Degradation Products (Loss of Potency, Color Change) Oxygen->Degradation pH->Degradation Light->Degradation Temp->Degradation Excipients->Degradation

Caption: Key environmental and chemical factors leading to Salbutamol degradation.

Experimental Protocols & Best Practices
Protocol 1: Preparation of a Stabilized Aqueous Salbutamol Stock Solution

This protocol details the preparation of a 1 mg/mL Salbutamol stock solution with enhanced stability for general research use.

Materials:

  • Salbutamol Sulfate powder

  • Citrate or Acetate buffer (0.1 M)

  • High-purity water

  • pH meter

  • Inert gas (Nitrogen or Argon) with sparging tube

  • Amber glass volumetric flasks and vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate or acetate buffer solution.

  • Deoxygenation: Place the desired volume of buffer in a flask and sparge with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • pH Adjustment: Adjust the pH of the deoxygenated buffer to between 3.5 and 4.0 using citric acid/sodium citrate or acetic acid/sodium acetate.[1][2] This pH range provides maximum stability for the molecule.

  • Weighing: Accurately weigh the required amount of Salbutamol Sulfate powder. Remember to account for the salt form if you are targeting a specific concentration of the free base.

  • Dissolution: Quantitatively transfer the powder to an amber volumetric flask. Add a small amount of the pH-adjusted, deoxygenated buffer to dissolve the powder completely. Sonicate briefly if necessary.

  • Final Volume: Bring the solution to the final volume with the buffer. Mix thoroughly.

  • Filtration & Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage vial. Seal the vial tightly.

  • Storage: Store the solution at 5°C ± 3°C, protected from light.[8][9] For long-term storage, aliquoting and freezing may be considered, but freeze-thaw stability should be validated.

Protocol 2: Stability Indicating HPLC Method for Salbutamol Quantification

To accurately assess stability, you need an analytical method that can separate the intact drug from its degradation products. A simple isocratic HPLC-UV method is described below. Note: This is a starting point; optimization may be required for your specific equipment and sample matrix.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 5 µm, 150 x 4.6 mm
Mobile Phase 0.05% Triethylamine (TEA) solution adjusted to pH 5.5 with acetic acid : Methanol:Acetonitrile (50:50 v/v) in a gradient. A simpler isocratic method could be a buffer:acetonitrile mixture (e.g., 815:185 v/v) with a pH of 3.7.[11]
Flow Rate 1.0 mL/min
Detection UV at 277 nm[12] or 278 nm[13]
Column Temp. 35°C[12]

| Injection Vol. | 10 µL |

Rationale:

  • A C18 column provides good retention for Salbutamol.

  • The mobile phase composition is chosen to achieve good separation between the polar Salbutamol molecule and its potentially less polar degradation products.

  • Detection at 277-278 nm is near the absorbance maximum for Salbutamol, providing good sensitivity.[12][13]

  • Using a stability-indicating method is non-negotiable for degradation studies. Assays like simple spectrophotometry can overestimate the remaining drug content because degradation products may also absorb at the same wavelength.[1][2]

Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the stability profile of your molecule and to validate that your analytical method is "stability-indicating."

Start Prepare Salbutamol Solution (e.g., 100 µg/mL) Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Stressors Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidative (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (UV Lamp) Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Peak Purity & Mass Balance (Confirm Method Specificity) Analysis->Results

Caption: Workflow for a forced degradation study of Salbutamol.

Summary of Stability Parameters

The table below summarizes the key parameters and recommended conditions for maximizing the stability of Salbutamol in solution, based on available literature.

ParameterOptimal ConditionRationale & References
pH 3.0 - 4.0 Provides maximum stability for racemic Salbutamol.[1] For biological compatibility, pH 6 may be a viable alternative for the R-enantiomer.[5][6]
Temperature Refrigerated (2-8°C) Slows the kinetics of all degradation pathways.[8][9]
Oxygen Minimize/Exclude Salbutamol is highly sensitive to oxygen. De-gas solvents and consider using antioxidants.[1][2]
Light Protect from Light Use amber vials or foil wrapping to prevent photodegradation.[8][9][10]
Buffer Type Acetate or Citrate Phosphate buffers have been shown to accelerate degradation.[1][2]
Excipients Avoid Reducing Sugars Sugars like glucose and fructose can accelerate degradation, especially at non-optimal pH.[1][2][5][6]
References
  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath. [Link]

  • Hakes, L. B., Corby, T. C., & Meakin, B. J. (1979). THE STABILITY OF SALBUTAMOL SOLUTION. Journal of Pharmacy and Pharmacology. [Link]

  • Kinet-Poleur, A., et al. (2019). Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. PubMed. [Link]

  • Li, Y., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. J-Stage. [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega. [Link]

  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath Research Portal. [Link]

  • Li, Y., et al. (2017). Study of pH stability of R-salbutamol sulfate aerosol solution and its antiasthmatic effects in guinea pigs. J-Stage. [Link]

  • Kinet-Poleur, A., et al. (2019). 3PC-028 Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. European Journal of Hospital Pharmacy. [Link]

  • Patel, R. B., et al. (2024). Albuterol. StatPearls - NCBI Bookshelf. [Link]

  • Cornejo, M., et al. (2011). Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions. PubMed. [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. [Link]

  • Li, Y., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. PubMed. [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. PubMed. [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic degradation mechanism of pharmaceutical agent salbutamol using Mn-doped TiO 2 nanoparticle under visible light irradiation. ResearchGate. [Link]

  • Cornejo, M., et al. (2011). Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions. ResearchGate. [Link]

  • Kinet-Poleur, A., et al. (2019). 3PC-028 Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. PMC - NIH. [Link]

  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. ProQuest. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Česká a Slovenská farmacie. [Link]

  • Bezruk, I., et al. (2020). (PDF) Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem. [Link]

  • Kumar, A., & Sharma, G. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research. [Link]

  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Patel, K., & Patel, M. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Patel, A. H., et al. (2021). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. SciSpace. [Link]

  • El-Gindy, A., et al. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals. [Link]

  • Hakes, L. B., Corby, T. C., & Meakin, B. J. (1979). THE STABILITY OF SALBUTAMOL SOLUTION. Semantic Scholar. [Link]

  • Sadowska-Bartosz, I., et al. (2014). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. NIH. [Link]

  • Patel, A. H., et al. (2021). METHOD DEVELOPMENT AND FORCE DEGRADATION STUDIES FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL SULFATE, ETOFYLLINE AND BROMHEXINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. PubChem. [Link]

  • Learn Medicine by Dr. Nikita. (2023, March 27). Mechanism of Action of Salbutamol (MOA of Albuterol / Ventolin). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2-hydroxybenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. PubChem. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Welcome to the technical support center for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the off-target effects of this potent β2-adrenergic receptor agonist during experimentation. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both robust and interpretable.

Section 1: Understanding the Basis of Off-Target Effects (FAQs)

This section addresses the fundamental questions regarding Salbutamol's mechanism and its propensity for off-target activity.

Q1: What is the primary mechanism of action of Salbutamol?

Salbutamol is a short-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] Its therapeutic effect, primarily bronchodilation, is achieved by binding to β2-ARs on the smooth muscle cells of the airways.[3] This binding event initiates a G-protein-coupled receptor (GPCR) signaling cascade. The associated Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the inhibition of myosin phosphorylation and a decrease in intracellular calcium ions, ultimately causing smooth muscle relaxation.[2]

Salbutamol_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor (β2-AR) Salbutamol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Prevents Contraction

Caption: Salbutamol's primary β2-adrenergic signaling pathway.

Q2: Why does Salbutamol, a selective β2-agonist, have off-target effects?

The selectivity of Salbutamol is not absolute. While its chemical structure, particularly the tertiary butyl group, confers a higher affinity for the β2-AR subtype, this selectivity is dose-dependent.[2][5] At higher systemic concentrations, Salbutamol can bind to and activate other adrenergic receptor subtypes, most notably β1-adrenergic receptors (β1-AR), which are highly expressed in cardiac tissue.[5][6] This cross-reactivity is the primary driver of its most common off-target effects. Some studies also classify Salbutamol as a partial agonist, which can behave differently in states of low versus high adrenergic tone.[7][8]

Q3: What are the most common off-target effects observed in experimental settings?

The most frequently encountered off-target effects are a direct consequence of activating adrenergic receptors in tissues other than bronchial smooth muscle. These effects are critical to monitor in both in vitro and in vivo models.

Off-Target Effect Affected System Primary Receptor(s) Involved Underlying Mechanism
Tachycardia & Palpitations Cardiovascularβ1-AR (primarily), β2-ARDirect stimulation of β1-AR in the sinoatrial node of the heart increases heart rate.[9] β2-AR stimulation can cause peripheral vasodilation, leading to a reflex tachycardia.[10][11]
Skeletal Muscle Tremor Musculoskeletalβ2-ARDirect stimulation of β2-ARs on skeletal muscle fibers, which alters muscle spindle function and ion channel conductance.[12][13][14]
Hypokalemia Metabolicβ2-ARActivation of the Na+/K+-ATPase pump in skeletal muscle, leading to an increased uptake of potassium from the bloodstream into cells.[5][11][15]
Nervousness & Headache Central Nervous Systemβ2-ARSystemic exposure can lead to the stimulation of adrenergic receptors in the CNS.[2][15]
Q4: How does the route of administration influence the severity of off-target effects?

The route of administration is a critical determinant of systemic exposure and, therefore, the magnitude of off-target effects.

  • Inhalation: This is the most efficient route for targeting the lungs. It maximizes local drug concentration at the site of action while minimizing systemic absorption, thereby reducing the incidence and severity of side effects.[5][16]

  • Oral/Systemic: Oral, intravenous, or intraperitoneal administration leads to broader systemic distribution before reaching the target tissue.[5] This results in a higher likelihood of activating off-target receptors throughout the body, often requiring higher overall doses to achieve the desired effect at the target site, which further exacerbates off-target issues.[16]

Section 2: Troubleshooting Guide: Experimental Design & Interpretation

This section provides actionable advice for specific issues encountered during research.

Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Arrhythmia) in my in vivo model.
  • Possible Cause 1: Off-target β1-adrenergic receptor activation.

    • Causality: The observed tachycardia is likely due to Salbutamol binding to cardiac β1-ARs at the concentration used. Your experimental model may be particularly sensitive, or the dose may be in the upper range of the therapeutic window.

    • Recommended Action: Quantify the selectivity of your Salbutamol batch. Perform in vitro competitive binding and functional assays (see Protocols 3.1 and 3.2) using cell lines expressing human β1-AR and β2-AR. This will provide a quantitative selectivity ratio (e.g., Ki β1 / Ki β2) and a functional potency comparison (EC50 β1 / EC50 β2). This data is crucial for interpreting in vivo results.

  • Possible Cause 2: High systemic concentration.

    • Causality: Even with β2 selectivity, high plasma concentrations will lead to significant β1-AR occupancy. The route of administration may be delivering a large systemic bolus.

    • Recommended Action:

      • Dose-Response Curve: Generate a full dose-response curve for both the desired therapeutic effect (e.g., bronchodilation in a relevant model) and the off-target effect (heart rate). This will define the therapeutic window for your specific model and administration route.

      • Compare Administration Routes: If feasible for your model, compare systemic (e.g., IV, IP) versus localized (e.g., nebulized, intratracheal) administration. This can demonstrate a significant reduction in cardiovascular side effects with localized delivery.[17]

Issue 2: Observing Skeletal Muscle Tremors in my in vivo studies.
  • Possible Cause: On-target effect of β2-receptors in skeletal muscle.

    • Causality: This is a known class effect of β2-agonists and not a result of receptor cross-reactivity.[12] β2-ARs are abundant in skeletal muscle, and their activation directly causes tremors.[13]

    • Recommended Action:

      • Quantify Tremor: Use accelerometry or observational scoring to quantify the tremor across the same dose-response range used to assess the primary therapeutic effect.

      • Dissociate Effects: The goal is to find a dose that provides a significant therapeutic effect with minimal tremor. While tremor and bronchodilation are both mediated by β2-ARs, the dose-response relationships may differ, allowing for a therapeutic window.

      • Experimental Control: For mechanistic studies aiming to isolate the central vs. peripheral effects of your intervention, you could consider co-administration with a peripherally restricted β-blocker as a negative control to confirm the tremor is peripherally mediated.

Issue 3: Inconsistent results or high variability in cellular assays.
  • Possible Cause: Variable receptor expression levels in cell lines.

    • Causality: Many standard cell lines have inconsistent or low endogenous expression of adrenergic receptors. Passage number and culture conditions can cause receptor density to fluctuate, leading to high experimental variability.

    • Recommended Action: Utilize recombinant cell lines that are engineered for stable, high-level expression of a single human adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing β2-AR). This is the gold standard for receptor pharmacology.

      • Validation Step: Always validate receptor expression in your chosen cell model via qPCR for mRNA levels or Western Blot/Flow Cytometry for protein levels. This self-validating step ensures your assay system is consistent and reliable.

Cell_Assay_Workflow Start High Variability Observed Select Select Recombinant Cell Line (e.g., CHO-β2-AR) Start->Select Validate Validate Receptor Expression Select->Validate qPCR qPCR (mRNA) Validate->qPCR Transcript Level WB Western Blot (Protein) Validate->WB Protein Level Assay Perform Functional Assay (e.g., cAMP) qPCR->Assay WB->Assay Analyze Analyze Data Assay->Analyze Result Consistent & Reproducible Results Analyze->Result

Caption: Workflow for ensuring consistent cell-based assay results.

Section 3: Protocols for Assessing and Minimizing Off-Target Effects

These protocols provide a framework for quantitatively assessing the selectivity profile of Salbutamol.

Protocol 3.1: In Vitro Selectivity Profiling: Radioligand Binding Assay

This experiment determines the binding affinity (Ki) of Salbutamol for different adrenergic receptor subtypes.

  • Objective: To quantify the affinity of Salbutamol for β1-AR and β2-AR.

  • Materials:

    • Cell membranes from recombinant cell lines stably expressing either human β1-AR or β2-AR.

    • Radioligand (e.g., [3H]-CGP 12177, a non-selective antagonist).

    • Non-specific binding control (e.g., high concentration of Propranolol).

    • Salbutamol (test compound) at a range of concentrations.

    • Assay buffer, scintillation fluid, filter plates, scintillation counter.

  • Methodology:

    • Prepare serial dilutions of Salbutamol.

    • In a 96-well filter plate, combine cell membranes (β1-AR or β2-AR), a fixed concentration of the radioligand, and either buffer, non-specific control, or a concentration of Salbutamol.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly wash the plate to separate bound from free radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of Salbutamol.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Interpretation: The ratio of Ki values (Ki β1 / Ki β2) provides the selectivity index. A higher index indicates greater selectivity for the β2-AR.

Protocol 3.2: Functional Selectivity Assessment: cAMP Accumulation Assay

This experiment measures the functional potency (EC50) and efficacy (Emax) of Salbutamol at different receptor subtypes.

  • Objective: To determine if Salbutamol functionally activates β1-AR at concentrations near its effective dose for β2-AR.

  • Materials:

    • Live whole cells from recombinant lines (e.g., CHO-β1-AR and CHO-β2-AR).

    • Salbutamol at a range of concentrations.

    • Isoproterenol (a non-selective full agonist, for positive control).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with the PDE inhibitor in stimulation buffer.

    • Add serial dilutions of Salbutamol or Isoproterenol to the wells.

    • Incubate to allow for cAMP production (e.g., 30 minutes at 37°C).

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response).

  • Interpretation: Compare the EC50 values for β1-AR and β2-AR to get a functional selectivity ratio. Compare the Emax of Salbutamol to that of the full agonist Isoproterenol to confirm its partial agonist nature at each receptor.[7]

Section 4: Advanced Strategies and Future Directions

While optimizing dose and administration route are the primary methods for minimizing off-target effects with an existing compound, it is valuable for researchers to be aware of advanced and future strategies.

  • Computational Profiling: In silico methods, such as ligand-based and structure-based screening, can predict the off-target binding profile of a compound against a large panel of receptors before any wet-lab experiments are conducted.[18][19][20] This can help prioritize which off-targets to screen for in vitro.

  • Rational Drug Design: The insights gained from studying Salbutamol's selectivity have informed the design of next-generation β2-agonists. Strategies include modifying functional groups to enhance interactions with specific residues in the β2-AR binding pocket while creating steric hindrance in the β1-AR pocket.[21]

  • Novel Drug Delivery Systems: Research into targeted drug delivery, such as using nanomaterials or antibody-drug conjugates, aims to concentrate a therapeutic agent at the desired site of action, thereby drastically reducing the systemic concentrations required and minimizing off-target toxicities.[22][23]

By systematically applying these principles and protocols, researchers can effectively characterize, understand, and minimize the off-target effects of Salbutamol, leading to more precise and reliable experimental outcomes.

References
  • eDrug. (2016). Salbutamol.
  • Bylund, D. B., Eikenberg, D. C., Hieble, J. P., Langer, S. Z., Lefkowitz, R. J., Minneman, K. P., Molinoff, P. B., Ruffolo, R. R., & Trendelenburg, A. U. (1994). Subtypes of alpha 1- and alpha 2-adrenergic receptors. PubMed.
  • Piascik, M. T., & Perez, D. M. (1994). α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Circulation Research. [Link]

  • Patsnap Synapse. (2024).
  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors.
  • Pediatric Oncall.
  • JoVE. (2023). Adrenergic Receptors (Adrenoceptors)
  • Stiles, G. L., Caron, M. G., & Lefkowitz, R. J. (1984).
  • Slideshare. Salbutamol.
  • Risks of salbutamol use. (n.d.).
  • Wikipedia. Salbutamol. [Link]

  • NHS. (2022). Side effects of salbutamol inhalers.
  • Li, K., et al. (2022). Cardiovascular system side-effects of salbutamol: A systematic review and meta-analysis. Frontiers in Pharmacology.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Burggraaf, J., et al. (2001).
  • Burggraaf, J., et al. (2001). Cardiovascular side effects of inhaled salbutamol in hypoxic asthmatic patients.
  • Lipworth, B. J., et al. (2002). Pharmacokinetics and systemic β2-adrenoceptor-mediated responses to inhaled salbutamol. British Journal of Clinical Pharmacology.
  • Du, Y., et al. (2019). Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. The FASEB Journal.
  • Lipworth, B. J., et al. (1995). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. Thorax.
  • AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs.
  • Baker, S. N., & Baker, M. R. (2012). Beta-Adrenergic Modulation of Tremor and Corticomuscular Coherence in Humans. PLOS ONE.
  • Wilson, J. T., et al. (2017). Reducing off-target drug accumulation by exploiting a type-III interferon response. Journal of Controlled Release.
  • Drugs.com. (2025).
  • GoodRx. (2023). 10 Albuterol Inhaler Side Effects: Shakiness, Nervousness, and More.
  • Liu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies.
  • Tiwari, A., & Juhasz, A. (2024). Albuterol.
  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Computer Science & Systems Biology.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology.
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors.
  • Healthline. (2023). Albuterol Aerosol Inhaler: Safety and how to handle side effects. [Link]

  • Cazzola, M., et al. (2022). Salbutamol in the Management of Asthma: A Review. Pharmaceuticals.
  • Mayo Clinic. (2023). Albuterol side effects: Can I avoid them?
  • Cazzola, M., et al. (2011). Tremor and β(2)-adrenergic agents: is it a real clinical problem? Pulmonary Pharmacology & Therapeutics.
  • Cazzola, M., et al. (2011). Tremor and β2-adrenergic agents: Is it a real clinical problem?
  • Benchchem. This compound.
  • Alvarsson, J., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry.
  • Xiao, Y. F., et al. (1994). Role of β1- and β2-adrenergic receptors in regulation of Cl− and Ca2+ channels in guinea pig ventricular myocytes.
  • Li, K., et al. (2024). Safety outcomes of salbutamol: A systematic review and meta-analysis.
  • Gavin Publishers. (2020). The Challenge with Salbutamol: Benefit as Treatment Modality and Detrimental Effects of Overuse.
  • The Royal Australian College of General Practitioners (RACGP). (2014). It is time to stop prescribing oral salbutamol.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • PharmaCompass. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid.
  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects of CRISPR-Cas9. YouTube.
  • Vanga, S. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D.

Sources

Technical Support Center: Protocol Modifications for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) Experiments

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist,

Welcome to the technical support center dedicated to 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, known commercially as Salbutamol or Albuterol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during in-vitro and cell-based assays with this potent β2-adrenergic receptor agonist. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to design robust, self-validating protocols and troubleshoot effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides the foundational knowledge required for successful experimentation.

Q1: What are the different forms of Salbutamol and which should I use? A1: Salbutamol is typically available in two forms for research: the base and the sulfate salt.[1]

  • Salbutamol Base (C₁₃H₂₁NO₃): Sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[1][2] This form is ideal for creating highly concentrated stock solutions.

  • Salbutamol Sulfate ((C₁₃H₂₁NO₃)₂·H₂SO₄): Freely soluble in water and aqueous buffers (e.g., PBS), making it the common choice for direct preparation of working solutions for cell culture experiments.[1]

Your choice depends on your experimental needs. For most cell-based assays, using the sulfate salt dissolved in a buffer is the most direct approach.

Q2: How do I properly prepare and store a Salbutamol stock solution? A2: Proper preparation and storage are critical to ensure consistent results. Degradation of your primary stock is a leading cause of experimental variability.

Protocol 1: Preparation of Salbutamol Sulfate Aqueous Stock (10 mM)
  • Weighing: Accurately weigh the desired amount of Salbutamol sulfate powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of sterile, nuclease-free water or PBS (pH 7.2) to reach your target concentration.

  • Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.[1]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: Aqueous solutions are best used fresh.[1] While some studies show stability for up to 30 days in specific conditions (0.9% NaCl, 5°C, protected from light), for cell culture it is highly recommended to prepare fresh solutions or store aliquots at -20°C for no more than a few weeks to avoid degradation.[1][3] The solid, crystalline form of Salbutamol is stable for years when stored at -20°C.[1]

Q3: What are the primary causes of Salbutamol degradation in my experiments? A3: Salbutamol's chemical structure, specifically its phenol group, makes it susceptible to degradation.[4] The main factors are:

  • pH Extremes: Salbutamol is most stable in a slightly acidic environment (pH 3-4).[4][5] It is highly susceptible to degradation in alkaline conditions (pH > 8), with a region of maximum degradation around pH 9.[4][5]

  • Oxidation: The phenol group is sensitive to oxidation, a process that can be catalyzed by trace metal ions in your media or buffers and exposure to atmospheric oxygen.[4] This is a significant concern in complex biological matrices.

  • Light and Temperature: While lesser factors, prolonged exposure to light and elevated temperatures will accelerate all chemical degradation pathways.[4]

Parameter Recommendation Rationale
pH Maintain solution pH between 4 and 7.Maximum stability is at pH 3-4[4][5]; however, this may not be physiologically compatible. Neutral pH is a reasonable compromise. Avoid alkaline conditions.
Oxygen Exposure Minimize headspace in storage tubes; consider using antioxidants.The phenol group is prone to oxidation.[4]
Light Exposure Store solutions in amber tubes or wrap tubes in foil.Protects from photodegradation.[4]
Temperature Store stock solutions at -20°C or -80°C. Keep on ice when in use.Reduces the rate of all chemical degradation pathways.[4]

Section 2: Troubleshooting Experimental Failures

This section is formatted to directly address specific problems you may encounter.

Q4: My cells are not responding to Salbutamol, or the response is highly variable. What's wrong? A4: This is a common issue that can stem from either the compound, the experimental setup, or the cells themselves.

Potential Causes & Protocol Modifications:

  • Cause 1: Compound Degradation. As discussed, Salbutamol is unstable. An inactive compound will elicit no response.

    • Modification: Always prepare fresh working solutions from a properly stored, frozen aliquot of your stock solution for each experiment. Avoid using aqueous solutions that have been stored at 4°C for more than a day.[1]

  • Cause 2: Presence of the (S)-enantiomer. Commercial Salbutamol is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is the active β2-agonist, while the (S)-enantiomer may have different or even opposing biological effects, such as increasing intracellular calcium.[6][7] This can create inconsistent or confounding results.

    • Modification: For highly sensitive or mechanistic studies, consider using the pure (R)-enantiomer, Levalbuterol, to ensure a specific and consistent β2-adrenergic response.[6]

  • Cause 3: Incorrect Solvent or Precipitation. If using Salbutamol base dissolved in an organic solvent like DMSO, adding a high concentration of this stock directly to aqueous media can cause the compound to precipitate.

    • Modification: Ensure the final concentration of the organic solvent is minimal, typically well below 0.5% (v/v).[1] Perform serial dilutions: first dilute the stock into a small volume of medium, vortex, and then add this to your final culture volume.[1] Crucially, always include a vehicle control (media with the same final concentration of the solvent) to differentiate drug effects from solvent-induced artifacts.[1]

  • Cause 4: Low Receptor Expression. The target cell line may not express sufficient levels of the β2-adrenergic receptor (ADRB2) to produce a measurable signal.

    • Modification: Confirm ADRB2 expression in your cell line via RT-qPCR, Western blot, or by reviewing literature. If expression is low, you may need to switch to a different cell line (e.g., HEK293 overexpressing ADRB2, A431, Calu-3) or use a more sensitive downstream assay.[8]

Q5: My dose-response curve is flat or shifted to the right. Why? A5: This classic pharmacological problem often points towards receptor desensitization, especially with agonists.

Potential Causes & Protocol Modifications:

  • Cause: Receptor Desensitization (Tachyphylaxis). Prolonged or repeated exposure to an agonist like Salbutamol causes the cell to become less responsive.[8][9] This is a multi-step biological process:

    • Uncoupling: Within minutes, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the binding of β-arrestin. This sterically hinders the G-protein from binding, uncoupling the receptor from its downstream signaling partner, adenylyl cyclase.[10]

    • Internalization: β-arrestin binding promotes the sequestration of receptors from the cell surface into endosomes.[10]

    • Downregulation: With chronic exposure (hours to days), the total number of receptors in the cell is reduced through lysosomal degradation.

    • Modification 1 (Reduce Exposure Time): For acute signaling studies (e.g., cAMP accumulation), stimulate cells for a short, defined period (e.g., 5-30 minutes). The maximal effect of Salbutamol is often seen within 60-90 minutes, but desensitization begins much earlier.[8][11]

    • Modification 2 (Allow for Resensitization): If your protocol requires pre-treatment, ensure a sufficient washout period to allow receptors to resensitize (recycle back to the membrane). The time required is cell-type dependent and may need to be empirically determined.[8]

    • Modification 3 (Manage Serum): Components in fetal bovine serum (FBS) can sometimes activate GPCRs and induce a basal level of desensitization. For acute signaling assays, it is common practice to serum-starve cells for a few hours or overnight prior to stimulation.

Q6: I'm observing unexpected cytotoxicity or decreased cell viability after treatment. Is Salbutamol toxic? A6: While generally used for its therapeutic effects, Salbutamol can induce apoptosis or reduce viability in certain cell types, particularly at higher concentrations or over long exposure times.[6]

Potential Causes & Protocol Modifications:

  • Cause: Supra-physiological Concentrations. The concentration required to elicit a signaling response is often much lower than one that might cause off-target effects or cellular stress. Cytotoxic effects in human airway smooth muscle cells, for example, were seen at 100-300 µM after 48 hours.[6]

    • Modification 1 (Perform a Dose-Response and Time-Course): Determine the optimal concentration and exposure time for your desired effect while minimizing cytotoxicity. Start with a wide range of concentrations (e.g., 1 nM to 100 µM).

    • Modification 2 (Assess Cell Health): Run parallel assays for viability (e.g., Trypan Blue, MTT, or live/dead staining) alongside your functional assay to ensure the observed effects are not due to widespread cell death.

  • Cause: Cell-Type Specific Effects. The response to Salbutamol is highly dependent on the cell line and its specific signaling network.[6]

    • Modification: Thoroughly review the literature for known effects of Salbutamol on your specific cell model. What is anti-proliferative in one cell type might be apoptotic in another.[6][12]

Section 3: Key Experimental Protocols & Visualizations

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol provides a framework for quantifying the direct downstream effect of Salbutamol activation of the β2-adrenergic receptor.

Materials:

  • Cells expressing β2-adrenergic receptors (e.g., HEK293-ADRB2, A549, Calu-3).

  • Salbutamol Sulfate.

  • Forskolin (positive control, directly activates adenylyl cyclase).

  • Propranolol or ICI 118551 (β-adrenergic antagonists, negative control).

  • Serum-free cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Pre-treatment: Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells 30 minutes prior to stimulation. For antagonist controls, add Propranolol (10 µM) at this step.

  • Stimulation: Add varying concentrations of Salbutamol to the appropriate wells. Include wells for:

    • Vehicle Control (buffer only)

    • Positive Control (e.g., 10 µM Forskolin)

    • Salbutamol + Antagonist

  • Incubation: Incubate for a short, defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis & Detection: Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Read the plate and calculate cAMP concentrations based on the standard curve. Plot the dose-response curve for Salbutamol and determine the EC₅₀ value.

Visualizing the Salbutamol Signaling Pathway

Salbutamol_Pathway salbutamol Salbutamol b2ar b2ar salbutamol->b2ar Binds ac ac atp atp

Visualizing a Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Inconsistent or No Response q_fresh Is stock solution prepared fresh? start->q_fresh a_fresh_no Action: Prepare fresh stock. Re-run experiment. q_fresh->a_fresh_no No q_controls Do controls (Vehicle, FSK) work as expected? q_fresh->q_controls Yes a_fresh_no->q_fresh Retry a_controls_no Issue is likely with cells or assay kit. Check viability & kit. q_controls->a_controls_no No q_desens Is exposure time > 30 minutes or cells pre-treated? q_controls->q_desens Yes a_desens_yes Action: Reduce stimulation time. Incorporate washout step. q_desens->a_desens_yes Yes end_ok Problem likely resolved. q_desens->end_ok No a_desens_yes->q_desens Retry

References

  • Technical Support Center: Salbutamol Solubility for In Vitro Experiments. Benchchem.
  • Technical Support Center: Improving the Efficiency of Salbutamol Nebulization for Preclinical Research. Benchchem.
  • Salbutamol Stability & Sample Preparation: A Technical Guide. Benchchem.
  • Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLOS One. Available from: [Link]

  • Agonist-directed desensitization of the β2-adrenergic receptor. PubMed - NIH. Available from: [Link]

  • Salbutamol | C13H21NO3 | CID 2083. PubChem - NIH. Available from: [Link]

  • Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. European Journal of Hospital Pharmacy. Available from: [Link]

  • Salbutamol. Deranged Physiology. Available from: [Link]

  • This compound. Benchchem.
  • Aspects of the stability of salbutamol sulphate in aqueous solution. The University of Bath's research portal. Available from: [Link]

  • beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. PubMed. Available from: [Link]

  • Desensitization of the Isolated Beta 2-adrenergic Receptor by Beta-Adrenergic Receptor Kinase, cAMP-dependent Protein Kinase, and Protein Kinase C Occurs via Distinct Molecular Mechanisms. PubMed. Available from: [Link]

  • Cumulative and Single-dose Design to Assess the Bronchodilator Effects of β2-Agonists in Individuals with Asthma. American Journal of Respiratory and Critical Care Medicine. Available from: [Link]

  • β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages. PubMed. Available from: [Link]

  • Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells. Journal of Leukocyte Biology. Available from: [Link]

  • Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects. YouTube. Available from: [Link]

  • Preventing Salbutamol-induced cytotoxicity in cell-based assays. Benchchem.
  • Pharm 101: Salbutamol. LITFL. Available from: [Link]

  • Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. PubMed Central. Available from: [Link]

  • Effect of (R)‐salbutamol on the switch of phenotype and metabolic pattern in LPS‐induced macrophage cells. PMC. Available from: [Link]

  • Dose-response curve to salbutamol during acute and chronic treatment w. COPD. Available from: [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. ChemBK. Available from: [Link]

  • Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture. PubMed. Available from: [Link]

  • Different conformational responses of the β 2 -adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. Oxford Academic. Available from: [Link]

  • Loss of cAMP signaling in hBSMc following chronic β2 adrenoceptor... ResearchGate. Available from: [Link]

  • SALBUTAMOL HFA. Available from: [Link]

Sources

enhancing the stability of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing Salbutamol Stock Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for enhancing the stability of stock solutions of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol. Drawing from established scientific principles and field-proven methodologies, this document will help you navigate common challenges to ensure the integrity, potency, and reliability of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Salbutamol instability in prepared stock solutions?

A1: The principal cause of degradation is oxidation . The phenol group within the Salbutamol structure is highly susceptible to oxidation, especially in aqueous solutions. This process, often called autoxidation, can be catalyzed by dissolved oxygen, trace metal ions, light, and elevated temperatures.[1][2] Oxidation leads to the formation of colored degradation products, such as quinones, which results in a visible color change (pink to brown) and a loss of pharmacological activity.[2]

Q2: What is the optimal pH for maximizing the stability of an aqueous Salbutamol solution?

A2: Studies have consistently shown that Salbutamol exhibits maximum stability in the acidic pH range of 3 to 4 .[1][3] Conversely, the rate of degradation increases significantly in neutral to alkaline conditions, with a region of minimum stability observed around pH 9.[1][3] While some research on specific isomers like R-salbutamol has found good stability at a neutralized pH of 6, which can be beneficial for inhalation solutions to prevent bronchoconstriction, the general consensus for racemic Salbutamol stock solutions favors an acidic environment to minimize oxidation.[4][5][6]

Q3: Which solvent should I choose for my primary stock solution?

A3: The choice of solvent depends on the intended downstream application and desired concentration.

  • For high concentration, long-term storage: Anhydrous Dimethyl Sulfoxide (DMSO) is often preferred due to its excellent solubilizing capacity and lower reactivity with oxygen compared to aqueous systems.

  • For aqueous-based assays: Preparing the stock in an acidic aqueous buffer (e.g., citrate buffer, pH 3.5-4.0) is ideal as it mirrors the conditions of maximum stability and avoids solvent-exchange steps.[3] However, be aware that some buffer salts, like phosphate, have been shown to accelerate degradation, whereas acetate may have a stabilizing effect.[1][3]

  • Ethanol: While Salbutamol is soluble in ethanol, it should be used with caution, especially at very low pH, as it can lead to the formation of ethyl ether degradation products.[2]

Q4: How should I properly store my Salbutamol stock solution?

A4: To maximize shelf-life, stock solutions should be stored with the following precautions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods (days to a week), provided other stabilizing measures are in place.[2][7][8]

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[1][9] Photodegradation can occur, particularly in the presence of UV light.[10][11]

  • Atmosphere: For maximum stability in aqueous solutions, consider purging the solvent with an inert gas like argon or nitrogen before dissolution and flushing the headspace of the vial before sealing. This minimizes the dissolved oxygen available for oxidation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My aqueous Salbutamol solution has turned pink/yellow/brown.
  • Underlying Cause: This is a definitive visual indicator of oxidative degradation.[2] The phenolic group of Salbutamol has been oxidized to form colored quinone-type structures. This reaction is accelerated by exposure to oxygen, light, and a pH outside the optimal 3-4 range.[1][3]

  • Immediate Action: Discard the solution. Its potency is compromised, and the degradation products could interfere with your experiment.

  • Preventative Workflow:

    • Control pH: Prepare your solution using an acidic buffer (e.g., 10 mM Sodium Citrate, pH 4.0).

    • Remove Oxygen: Use solvents that have been deoxygenated by sparging with nitrogen or argon gas for 15-20 minutes.

    • Add Antioxidants: Incorporate a chemical antioxidant into your buffer before adding Salbutamol. (See Protocol 1).

    • Protect from Light: Store the solution in an amber vial at 2-8°C for short-term use or ≤ -20°C for long-term storage.[9]

Problem 2: I'm observing a loss of potency or high variability in my bioassay results.
  • Underlying Cause: This is a common consequence of using a degraded or unstable stock solution. Even without a visible color change, significant degradation (>10%) can occur, leading to inconsistent concentrations of the active compound. Another possibility is precipitation of the compound in your assay media.

  • Validation & Solution:

    • Confirm Stability: If you have access to analytical instrumentation, verify the concentration of a freshly prepared solution versus your stored solution using a stability-indicating HPLC method.[12][13]

    • Adopt Best Practices: Prepare a concentrated primary stock in a stabilizing medium (e.g., acidic, antioxidant-containing buffer). Aliquot this stock into single-use vials and store at -80°C.

    • Prepare Fresh Dilutions: For each experiment, thaw a new aliquot and prepare fresh working dilutions in your assay buffer immediately before use. Do not store dilute aqueous solutions for extended periods.

Problem 3: My stock solution appears cloudy or contains visible precipitate.
  • Underlying Cause: This indicates that the concentration of Salbutamol has exceeded its solubility limit in the chosen solvent system. This can be triggered by using a suboptimal solvent, attempting too high of a concentration, or a drop in temperature during storage.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37°C and vortex gently. If the precipitate redissolves, it was likely due to cold storage. Be aware that repeated warming can accelerate degradation.

    • Sonication: Brief sonication in a water bath can help redissolve stubborn precipitates.

    • Re-evaluation of Solvent/Concentration: If the precipitate does not redissolve, the solution must be remade. Consider either reducing the target concentration or switching to a solvent with higher solubilizing power, such as DMSO for the primary stock.

Data Summary & Key Parameters

The following table summarizes the critical parameters for preparing and storing Salbutamol solutions.

ParameterRecommendationRationale & Scientific Basis
pH (Aqueous) 3.0 - 4.0Provides maximum stability by minimizing the rate of oxygen-sensitive degradation.[1][3]
Solvent Primary Stock: DMSO or Acidic Buffer (pH 3-4) Working Sol.: Assay-compatible bufferDMSO offers high solubility. Acidic buffers directly address the primary instability factor (oxidation).[3]
Antioxidants Sodium Metabisulfite (0.01-0.1% w/v) or Ascorbic Acid (0.05-0.1% w/v)Act as sacrificial agents that are more readily oxidized than Salbutamol, thus protecting the active compound.[14][15][]
Chelating Agents Disodium EDTA (0.01-0.05% w/v)Sequesters trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[2]
Storage Temp. Long-term: ≤ -20°C (preferably -80°C) Short-term: 2-8°CLower temperatures significantly slow the kinetics of all chemical degradation pathways.[2]
Light Protect from light (Amber Vials)Salbutamol is sensitive to UVB light, and exposure can lead to photodegradation.[1][10]
Atmosphere Deoxygenated solvents; Inert gas headspace (Argon/Nitrogen)Directly removes molecular oxygen, a key reactant in the primary degradation pathway.[1][3]

Visual Logic & Workflow Diagrams

Troubleshooting Decision Tree

This diagram outlines a logical flow for diagnosing and solving common issues with Salbutamol stock solutions.

Troubleshooting start Start: Observe Issue with Stock Solution issue What is the issue? start->issue color_change Color Change (Pink/Brown) issue->color_change Visual variability Assay Variability / Potency Loss issue->variability Performance precipitate Cloudy / Precipitate issue->precipitate Physical discard Oxidation Confirmed. Discard Solution. color_change->discard Yes hplc Verify Concentration with Stability-Indicating HPLC variability->hplc Yes warm Gently Warm (37°C) & Vortex precipitate->warm Yes reprepare Implement Stabilized Protocol: 1. Use Acidic Buffer (pH 3-4) 2. Add Antioxidant (e.g., Na-metabisulfite) 3. Deoxygenate Solvent 4. Protect from Light discard->reprepare aliquot Adopt Best Practices: - Aliquot concentrated stock - Store at -80°C - Prepare fresh dilutions daily hplc->aliquot dissolved Does it redissolve? warm->dissolved remake Concentration > Solubility. Remake at lower concentration or switch to DMSO. dissolved->remake No use_carefully Use cautiously. Avoid repeated temp cycles. dissolved->use_carefully Yes

Caption: Troubleshooting workflow for Salbutamol solution stability.

Oxidative Degradation Pathway

This diagram illustrates the primary mechanism of Salbutamol degradation.

Degradation cluster_main Oxidative Degradation Pathway cluster_prevention Prevention Strategies Salbutamol Salbutamol (Phenol form) Radical Phenoxyl Radical (Intermediate) Salbutamol->Radical Oxidizing Agent (O2, Metal Ions, Light) Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation / Rearrangement Antioxidant Antioxidants (e.g., Ascorbic Acid) Antioxidant->Salbutamol Sacrificially Oxidized InertGas Inert Atmosphere (N2 / Ar) InertGas->Salbutamol Removes O2 LowpH Acidic pH (3-4) LowpH->Salbutamol Stabilizes Phenol

Caption: Simplified pathway of Salbutamol oxidation and prevention.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Salbutamol Stock Solution (10 mM)

This protocol is designed to produce a 10 mM aqueous stock solution with enhanced stability, suitable for further dilution into experimental assays.

Materials:

  • Salbutamol Sulfate (MW: 576.7 g/mol )

  • Citric Acid Monohydrate

  • Trisodium Citrate Dihydrate

  • Sodium Metabisulfite

  • High-purity, deionized water

  • Argon or Nitrogen gas supply

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of Citric Acid and a 0.1 M solution of Trisodium Citrate.

    • Mix the two solutions, monitoring with a calibrated pH meter, until the final pH is 4.0 ± 0.05.

  • Deoxygenate the Buffer:

    • Transfer the required volume of citrate buffer to a clean glass flask.

    • Sparge the buffer by bubbling Argon or Nitrogen gas through it for at least 20 minutes to remove dissolved oxygen.

  • Add Stabilizers:

    • To the deoxygenated buffer, add Sodium Metabisulfite to a final concentration of 0.1% (w/v). For example, add 100 mg to 100 mL of buffer.

    • Optional: Add Disodium EDTA to a final concentration of 0.01% (w/v).

    • Stir gently under a blanket of inert gas until fully dissolved. This is now your "Stabilized Vehicle Solution."

  • Weigh Salbutamol Sulfate:

    • Calculate the required mass for your target volume and concentration. For 10 mL of a 10 mM stock, you will need: 0.010 L * 0.010 mol/L * 576.7 g/mol = 0.05767 g = 57.7 mg

    • Weigh the powder accurately using an analytical balance.

  • Dissolution:

    • Transfer the weighed Salbutamol Sulfate to a sterile amber vial.

    • Add the Stabilized Vehicle Solution to the vial to reach the final desired volume.

    • Vortex gently until the powder is completely dissolved.

  • Storage:

    • Flush the headspace of the vial with Argon or Nitrogen gas before tightly sealing the cap.

    • Label the vial clearly with the compound name, concentration, date, and your initials.

    • For long-term storage, prepare single-use aliquots and store them at -80°C.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a basic framework for a stability-indicating HPLC method to quantify Salbutamol concentration over time. Method optimization may be required based on available equipment.[13][17]

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., Synergi 4µm Polar-RP, 150 x 4.6 mm)[13][17]

  • Ammonium Acetate

  • Methanol (HPLC grade)

  • High-purity water

Chromatographic Conditions (Example):

  • Mobile Phase: 75:25 (v/v) Ammonium Acetate Buffer (e.g., 0.1% w/v in water) : Methanol[13][17]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm or 278 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of known Salbutamol concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Initial Analysis (T=0): Immediately after preparing your stock solution, dilute a sample to fall within the range of your calibration curve and inject it into the HPLC system. Record the peak area. This is your baseline concentration.

  • Incubate Samples: Store your stock solution under the conditions you wish to test (e.g., 4°C protected from light, room temperature on the benchtop, etc.).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw a sample from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the concentration at each time point using the calibration curve.

    • Express the stability as a percentage of the initial (T=0) concentration.

    • A solution is typically considered stable if the concentration remains above 90% of the initial value.[7][8]

References

  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath. [Link]

  • Reszka, K. J., et al. (2009). Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity. American Journal of Respiratory Cell and Molecular Biology, 42(5), 595-604. [Link]

  • Klymenko, A. A., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 69(5-6), 211-217. [Link]

  • Wang, Y., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Biological & Pharmaceutical Bulletin, 40(9), 1547-1555. [Link]

  • Reszka, K. J., et al. (2009). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. Drug Metabolism and Disposition, 37(6), 1269-1278. [Link]

  • Wang, Y., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. PubMed. [Link]

  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

  • Al-Sabha, W. (2015). Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-239. [Link]

  • Canonica, S., et al. (2011). Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions. Water Research, 45(19), 6484-6492. [Link]

  • Slideshare. (n.d.). Pharmaceutical Antioxidants. [Link]

  • Khan, I. A., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(20), 17891–17903. [Link]

  • Wang, Y., et al. (2017). Study of pH stability of R-salbutamol sulfate aerosol solution and its antiasthmatic effects in guinea pigs. J-Stage. [Link]

  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. UQ eSpace, The University of Queensland. [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic degradation mechanism of pharmaceutical agent salbutamol using Mn-doped TiO 2 nanoparticle under visible light irradiation. ResearchGate. [Link]

  • Hakes, L. B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's research portal. [Link]

  • Montañez, M., et al. (2013). Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions. ResearchGate. [Link]

  • Khan, I. A., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. Semantic Scholar. [Link]

  • Ramesh, A., & Devi, S. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. [Link]

  • Google Patents. (n.d.).
  • CD Formulation. (n.d.). Antioxidants. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of Salbutamol catalyzed by Tp. [Link]

  • de Oliveira, G. G., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(2), 215-223. [Link]

  • Hakes, L., Corby, T. C., & Meakin, B. (1979). THE STABILITY OF SALBUTAMOL SOLUTION. Semantic Scholar. [Link]

  • Ballesteros, L. F., et al. (2017). Encapsulation of antioxidant phenolic compounds extracted from spent coffee grounds by freeze-drying and spray-drying. Food and Bioproducts Processing, 104, 57-65. [Link]

  • Lou, D., et al. (2014). Stability of Albuterol in Continuous Nebulization. ResearchGate. [Link]

  • Dr.Oracle. (2025). What is the recommended preparation protocol for salbutamol (albuterol) plus glucose-free (GF) syrup?. [Link]

  • ResearchGate. (n.d.). Reaction oxidation of salbutamol (adapted from Goyal et al., 2007). [Link]

  • Jelić, D., et al. (2023). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 12(15), 2933. [Link]

  • PubChem. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. [Link]

  • Pro, C., et al. (2019). Sterility and Stability Testing of Preservative-free Albuterol. The Journal of Pediatric Pharmacology and Therapeutics, 24(3), 211-214. [Link]

  • Pro, C., et al. (2019). Sterility and Stability Testing of Preservative-free Albuterol. PubMed. [Link]

  • SAJA. (n.d.). BUTALIN 0.5% Solution for Nebulizer “Salbutamol 5mg/mL”. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Pro, C., et al. (2019). (PDF) Sterility and Stability Testing of Preservative-free Albuterol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Encapsulation of phenolic compounds within nano/microemulsion systems: A Review. [Link]

  • ResearchGate. (n.d.). Mechanism of salbutamol oxidation, CV (scan rate: 100 mV/s) and DPV.... [Link]

  • U.S. Food & Drug Administration. (n.d.). Albuterol Sulfate Inhalation Solution. [Link]

  • Santos, J., et al. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. [Link]

  • Wang, Y., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. ResearchGate. [Link]

  • PubChem. (n.d.). 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. [Link]

  • PharmaCompass. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid. [Link]

  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. [Link]

  • PubChem. (n.d.). 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. [Link]

  • Wang, Y., et al. (2017). An aerosol formulation of R-salbutamol sulfate for pulmonary inhalation. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) and Structurally Similar Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, widely known as salbutamol (or albuterol), and its structural and functional analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin the clinical performance of these critical respiratory therapeutics. We will explore their mechanisms of action, comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies for their evaluation.

Introduction: The Central Role of Beta-2 Adrenergic Agonists

Salbutamol is a cornerstone in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a short-acting beta-2 adrenergic agonist (SABA), it provides rapid relief of symptoms by relaxing the smooth muscle of the airways. This effect is mediated through its selective binding to the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade involving the Gs protein, adenylyl cyclase, and an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4][5][6] The subsequent activation of protein kinase A (PKA) leads to bronchodilation. The clinical utility of any β2-agonist is determined by a delicate balance of its affinity and selectivity for the β2-AR over the β1-AR (predominant in cardiac tissue) to minimize side effects, and its pharmacokinetic profile which dictates its therapeutic niche as either a rapid-acting reliever or a long-acting controller medication.

G1 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Salbutamol Salbutamol B2AR β2-Adrenergic Receptor Salbutamol->B2AR Binding Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activation PKA_active PKA (Active) PKA_inactive->PKA_active Bronchodilation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Bronchodilation Phosphorylation Cascade

Figure 1: The Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Pharmacological Profiles

This section provides a head-to-head comparison of salbutamol with another SABA, terbutaline, and two long-acting beta-agonists (LABAs), salmeterol and formoterol. Their distinct chemical structures directly influence their therapeutic characteristics.

CompoundChemical StructureReceptor Selectivity (β2 vs β1)Onset of ActionDuration of ActionLipophilicity (LogP)
Salbutamol 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol~29-fold5-15 min4-6 hours-1.3
Terbutaline 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diolModerate5-15 min4-6 hoursN/A
Salmeterol 2-(hydroxymethyl)-4-[1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl]phenol>1000-fold10-20 min≥12 hours3.6
Formoterol N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamideHigh1-3 min≥12 hours0.04

Table 1: Comparative analysis of key pharmacological parameters of selected beta-2 adrenergic agonists.[1][7][8][9][10]

The prolonged duration of action of salmeterol and formoterol is attributed to their higher lipophilicity, allowing them to partition into the cell membrane and form a depot from which the drug can continuously engage with the receptor.[8] Salmeterol's long side chain is thought to anchor it to an "exosite" on the receptor, contributing to its long duration of action.[10] Formoterol, while also lipophilic, has a faster onset of action, a characteristic that is concentration-dependent.[11]

Experimental Protocols for Comparative Assessment

The following are detailed protocols for key in vitro and ex vivo assays used to characterize and compare the pharmacological properties of beta-2 adrenergic agonists.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity and selectivity of salbutamol and its analogs for β1- and β2-adrenergic receptors.

Materials:

  • Cell membrane preparations from cell lines stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-CGP 12177, a non-selective antagonist).

  • Test compounds (salbutamol, terbutaline, salmeterol, formoterol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., high concentration of propranolol).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly separate bound from free radioligand by filtration through the glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • The selectivity is determined by the ratio of the Ki values for the β1 and β2 receptors.[12][13][14][15][16]

G2 Start Start Prepare Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare Incubate Incubate Membranes, Radioligand, and Test Compound Prepare->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay for Functional Potency and Efficacy

This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the beta-2 agonists.

Materials:

  • A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay medium.

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a PDE inhibitor in assay medium.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for a specified time at 37°C to allow for cAMP production.

  • Lyse the cells (if required by the assay kit).

  • Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen kit.

  • Plot the cAMP response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).[17][18][19][20][21]

G3 Start Start Plate_Cells Plate β2-AR Expressing Cells Start->Plate_Cells Pre_treat Pre-treat with PDE Inhibitor Plate_Cells->Pre_treat Add_Agonist Add Serial Dilutions of Agonist Pre_treat->Add_Agonist Incubate Incubate to Stimulate cAMP Production Add_Agonist->Incubate Measure_cAMP Measure Intracellular cAMP Incubate->Measure_cAMP Analyze Determine EC50 and Emax Measure_cAMP->Analyze End End Analyze->End

Figure 3: Workflow for a cAMP Accumulation Assay.

Ex Vivo Guinea Pig Tracheal Ring Assay for Bronchodilator Activity

This assay provides a physiologically relevant model to assess the relaxant effects of compounds on airway smooth muscle.

Objective: To measure the bronchodilatory potency and efficacy of beta-2 agonists on pre-contracted tracheal tissue.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit or Tyrode's physiological salt solution.

  • A contractile agent (e.g., histamine, methacholine, or carbachol).

  • An organ bath system with isometric force transducers.

  • Test compounds.

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Carefully clean the trachea of connective tissue and cut it into rings of 3-5 mm in length.

  • Suspend the tracheal rings in an organ bath containing the physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension (e.g., 1-1.5 g).

  • Induce a stable contraction with a contractile agent.

  • Once a stable plateau of contraction is achieved, add the test compounds in a cumulative manner.

  • Record the relaxation of the tracheal rings.

  • Express the relaxation as a percentage of the maximal contraction induced by the contractile agent.

  • Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 and Emax.[22][23][24][25][26]

Conclusion

The comparative analysis of salbutamol and its analogs underscores the successful application of medicinal chemistry principles to tailor the pharmacological properties of drugs for specific clinical needs. While salbutamol remains an indispensable tool for the acute relief of bronchospasm, the development of LABAs with enhanced lipophilicity has transformed the long-term management of chronic respiratory diseases. The choice between these agents is ultimately dictated by the clinical scenario, balancing the need for rapid onset of action with the requirement for sustained bronchodilation. The experimental methodologies detailed herein provide a robust framework for the continued discovery and characterization of novel beta-2 adrenergic agonists with improved therapeutic profiles.

References

  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... - ResearchGate. Available at: [Link]

  • Optimum molecular structure of salbutamol, terbutaline, salmeterol, and... - ResearchGate. Available at: [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • A schematic diagram for the β-AR signalling network. The β-AR... - ResearchGate. Available at: [Link]

  • Chemical structures of salmeterol, formoterol, indacaterol, and emerging once-daily long-acting b 2-agonists. - ResearchGate. Available at: [Link]

  • Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Chemical structures of formoterol and salmeterol. Formoterol is a pure... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Adrenergic receptor - Wikipedia. Available at: [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. Available at: [Link]

  • In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine. Available at: [Link]

  • In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC - NIH. Available at: [Link]

  • Salbutamol | C13H21NO3 | CID 2083 - PubChem - NIH. Available at: [Link]

  • Multiple mechanisms of reflex bronchospasm in guinea pigs | Journal of Applied Physiology. Available at: [Link]

  • Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - NIH. Available at: [Link]

  • Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC - NIH. Available at: [Link]

  • Data Sheet - BPS Bioscience. Available at: [Link]

  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - MDPI. Available at: [Link]

  • Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells... - ResearchGate. Available at: [Link]

  • Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PubMed Central. Available at: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available at: [Link]

  • Pharmacological similarities and differences between beta(2)-agonists - ResearchGate. Available at: [Link]

  • Calculated Log P (cLogP) values calculated for the β 2 -AR agonists and... - ResearchGate. Available at: [Link]

  • Salmeterol | C25H37NO4 | CID 5152 - PubChem - NIH. Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - NIH. Available at: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. Available at: [Link]

  • Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - SciSpace. Available at: [Link]

  • The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors - ResearchGate. Available at: [Link]

  • Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes - PMC - NIH. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Analytical Rigor for a Widely Used β2-Adrenergic Agonist

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol (or Albuterol in the United States), is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a short-acting β2-adrenergic receptor agonist, its primary mechanism of action involves binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates smooth muscle relaxation and bronchodilation.[1][3] Given its widespread therapeutic use, the precision and reliability of experimental data related to Salbutamol are of paramount importance for drug development, quality control, and clinical efficacy.

This guide provides an in-depth comparison of common experimental methodologies for the analysis of Salbutamol. More critically, it delineates the principles and protocols for the cross-validation of these methods. In the landscape of pharmaceutical research, cross-validation is not merely a procedural formality; it is the bedrock of data integrity, ensuring that results are reproducible, reliable, and consistent across different analytical platforms, laboratories, or even different analysts.[4] This is essential for regulatory compliance and for building a robust, trustworthy data package for any therapeutic agent.[4][5]

Comparative Landscape: Salbutamol and Its Alternatives

While Salbutamol is a first-line rescue medication, the field of respiratory therapeutics is continually evolving. Understanding the analytical challenges and performance characteristics of Salbutamol requires a contextual awareness of its alternatives.

Compound/Therapy Class Key Characteristics Common Analytical Approaches
Salbutamol (Albuterol) Short-Acting β2-Agonist (SABA)Rapid onset of action (within 15 minutes), duration of 2-6 hours.[1]HPLC, LC-MS/MS, GC-MS, UV-Vis Spectroscopy, In Vitro Bioassays.[6][7][8]
Levalbuterol SABA (R-enantiomer of Salbutamol)Claimed to have a better side-effect profile (e.g., less tachycardia) in some patients compared to racemic Salbutamol.[9]Chiral HPLC, LC-MS/MS.
Formoterol Long-Acting β2-Agonist (LABA)Rapid onset of action similar to Salbutamol but with a longer duration (up to 12 hours).[9][10]HPLC, LC-MS/MS.[11]
Salmeterol Long-Acting β2-Agonist (LABA)Slower onset of action than Formoterol, with a duration of 12 hours. Used for maintenance therapy.[9]HPLC, LC-MS/MS.[8]
Budesonide/Formoterol Combination (ICS/LABA)A single inhaler containing an inhaled corticosteroid (Budesonide) and a LABA. Shown to be more effective than Salbutamol alone for mild asthma.[9][12]HPLC, LC-MS/MS for simultaneous quantification.
Ipratropium Bromide Short-Acting Muscarinic Antagonist (SAMA)Different mechanism of action (blocks acetylcholine receptors). Can be used alone or in combination with Salbutamol.[9]HPLC with electrochemical or UV detection.

Signaling Pathway of β2-Adrenergic Agonists

To appreciate the functional assays used in cross-validation, it is essential to understand the downstream effects of receptor activation.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Salbutamol Salbutamol Salbutamol->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling cascade initiated by Salbutamol binding to the β2-adrenergic receptor.

The Imperative of Cross-Validation

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, instruments, or even different validated methods.[4][13] This is critical when:

  • Transferring a method from a development lab to a quality control (QC) lab.[14]

  • Comparing data from a new, potentially more efficient method with historical data from an established method.

  • Pooling data from multiple research sites in a large-scale study.[5]

  • Regulatory submissions where inter-laboratory reproducibility must be demonstrated.[4]

The core principle is to establish a documented, statistical comparison of results to ensure that any observed differences are within predefined acceptance criteria.[13][15]

G start Start: Need to Compare Analytical Results protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare Homogenous Sample Batch (e.g., Spiked Matrix, Finished Product) protocol->samples labA Laboratory/Method A: Analyze Samples samples->labA labB Laboratory/Method B: Analyze Samples samples->labB compare Compare Datasets (e.g., using t-test, F-test, equivalence testing) labA->compare labB->compare criteria Results Meet Predefined Acceptance Criteria? compare->criteria pass Success: Methods are Correlated. Data is Interchangeable. criteria->pass Yes fail Fail: Investigate Discrepancies (OOS Investigation) criteria->fail No

Caption: General workflow for comparative testing in analytical method cross-validation.

Core Experimental Protocols for Salbutamol Analysis

A robust cross-validation study relies on having well-characterized, validated primary methods. Below are detailed protocols for common analytical techniques used for Salbutamol.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[1][16] It separates Salbutamol from its impurities and degradation products, allowing for accurate quantification. A stability-indicating method is crucial to ensure that the reported concentration corresponds only to the intact drug.[17]

Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Instrument: HPLC system with a UV detector.[17]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. A common composition is a 60:35:05 v/v ratio of Methanol:Water:Acetate Buffer, with the buffer pH adjusted to 6.3.[17]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 277 nm.[18]

    • Column Temperature: 35 °C.[18]

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve Salbutamol Sulphate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample (e.g., from a tablet formulation or bulk drug) in the mobile phase to achieve a theoretical concentration within the linear range of the method (e.g., 40 µg/mL).[19]

    • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area should be less than 2.0%.

  • Forced Degradation (to prove stability-indicating capability):

    • Acid Hydrolysis: Expose the sample solution to 0.1 M HCl at ambient temperature for 3 hours.[18][19]

    • Alkaline Hydrolysis: Expose the sample solution to 0.1 M NaOH at ambient temperature for 3 hours.[18][19]

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at ambient temperature for 3 hours.[18][19]

    • Thermal Degradation: Heat the sample solution at 100 °C for 3 hours.[18]

    • Analysis: Analyze these stressed samples to ensure that degradation product peaks are well-resolved from the main Salbutamol peak.

  • Data Analysis:

    • Quantify Salbutamol in the sample by comparing its peak area to that of the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of Salbutamol in complex biological matrices like plasma or urine.[20][21] The use of Multiple Reaction Monitoring (MRM) provides a high degree of confidence in analyte identification and quantification.[8]

Protocol: LC-MS/MS for Salbutamol in Biological Media

  • Chromatographic and Mass Spectrometric System:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][21]

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[21]

    • Mobile Phase A: 0.1% formic acid in water.[21]

    • Mobile Phase B: Methanol with 0.1% formic acid.[21]

    • Gradient Elution: A suitable gradient to separate Salbutamol from matrix components.

    • Ionization Mode: Positive ESI.[8]

    • MRM Transitions: Monitor for specific precursor → product ion transitions for Salbutamol (e.g., m/z 240.2 → 148.1) and an internal standard (e.g., Salbutamol-d9).[21]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Purpose: To clean up the sample and concentrate the analyte.[8][20]

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water.

    • Loading: Load the pre-treated biological sample (e.g., hydrolyzed urine).[11]

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute Salbutamol with a solvent mixture (e.g., methanol containing a small percentage of ammonia).

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Data Analysis:

    • Construct a calibration curve using standards prepared in the same biological matrix.

    • Quantify Salbutamol by the ratio of its peak area to the internal standard's peak area.

In Vitro Bioassay for Bronchodilator Effect

Causality: While chromatographic methods quantify the amount of the drug, a bioassay measures its functional effect. This is crucial for confirming biological activity and for comparing different formulations or analogues. A co-culture model using airway epithelial and smooth muscle cells provides a more biologically relevant system than single-cell assays.[22][23]

Protocol: Co-Culture Bioassay for cAMP Response

  • Cell Culture System:

    • Epithelial Layer: Culture Calu-3 human bronchial epithelial cells on transwell inserts until they form a confluent, air-interfaced layer. This mimics the airway epithelial barrier.[22]

    • Smooth Muscle Layer: Culture primary human airway smooth muscle (ASM) cells in the wells of the base-plate beneath the transwell inserts.[22]

  • Experimental Procedure:

    • Treatment: Expose the co-culture system to various concentrations of Salbutamol (e.g., 10⁻⁹ to 10⁻⁵ M) applied to the apical side of the Calu-3 cells.[22] Include appropriate vehicle controls.

    • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37 °C.[22]

    • Cell Lysis: After incubation, remove the transwell inserts and lyse the ASM cells in the base-plate to release intracellular components.

  • cAMP Quantification:

    • Method: Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a similar competitive immunoassay.

    • Analysis: Measure the concentration of cAMP in the ASM cell lysates.

  • Data Analysis:

    • Plot the cAMP concentration against the Salbutamol concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (the concentration of drug that gives half-maximal response) to determine potency.

Cross-Validation in Practice: A Comparative Study Design

To cross-validate the results from HPLC-UV and LC-MS/MS, a comparative testing approach is most common.[13]

G cluster_A Method A (e.g., Validated HPLC-UV) cluster_B Method B (e.g., New LC-MS/MS) A_Linearity Linearity (r² > 0.99) A_Precision Precision (RSD < 2%) A_Accuracy Accuracy (98-102% Recovery) B_Linearity Linearity (r² > 0.99) B_Precision Precision (RSD < 15% at LLOQ) B_Accuracy Accuracy (85-115% Recovery) Samples Identical Sample Set (N ≥ 12) Covering Low, Med, High Conc. Analysis_A Analyze with Method A Samples->Analysis_A Analysis_B Analyze with Method B Samples->Analysis_B Results_A Dataset A Analysis_A->Results_A Results_B Dataset B Analysis_B->Results_B Stats Statistical Comparison - Paired t-test (Mean Difference) - Bland-Altman Plot (Agreement) - Correlation Coefficient Results_A->Stats Results_B->Stats

Caption: Logical relationship in a comparative testing study for cross-validation.

Data Comparison and Acceptance Criteria

When comparing results from two methods, the goal is to demonstrate that they are statistically equivalent.

Parameter Method A (HPLC-UV) Method B (LC-MS/MS) Cross-Validation Acceptance Criteria
Linearity (r²) > 0.999> 0.995Both methods must be linear over the intended range.
Precision (%RSD) ≤ 2.0%≤ 15.0%Not directly compared, but must be within validated limits for each method.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%Not directly compared, but must be within validated limits for each method.
Mean Assay Results Mean ± SDMean ± SDThe mean result from Method B should be within ±5-10% of the mean result from Method A. A paired t-test should show no significant difference (p > 0.05).
Correlation --The correlation coefficient (r) between the two datasets should be > 0.95.

Conclusion

The cross-validation of experimental results for this compound is a scientifically rigorous process that underpins the reliability of all subsequent research and development decisions. It is not sufficient to simply have a validated method; one must prove that this method produces results that are consistent and interchangeable with other validated techniques. By employing a multi-faceted analytical approach—combining high-resolution chromatography (HPLC), high-sensitivity mass spectrometry (LC-MS/MS), and functionally relevant bioassays—and by subjecting the resulting data to stringent statistical comparison, researchers and drug development professionals can build a foundation of trust and confidence in their findings. This comprehensive approach ensures data integrity, facilitates seamless method transfer between laboratories, and ultimately supports the delivery of safe and effective medicines.

References

  • Tran, J. A., & Bleecker, E. R. (2016). Mass spectrometric analysis of agonist effects on posttranslational modifications of the beta-2 adrenoceptor in mammalian cells. PubMed.
  • De Letter, E. A., et al. (1996). Gas chromatographic-mass spectrometric determination of beta 2-agonists in postmortem blood: application in forensic medicine. Journal of Chromatography B: Biomedical Applications.
  • Dr. Oracle. (2025). What are the alternatives to albuterol (salbutamol)? Dr.Oracle.
  • BenchChem. (n.d.). This compound. Benchchem.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • BenchChem Technical Support Team. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories. BenchChem.
  • Polettini, A., et al. (1996). Determination of beta 2-agonists in hair by gas chromatography/mass spectrometry. Journal of Mass Spectrometry.
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
  • Logoyda, L. (n.d.). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie.
  • Auctores Journals. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals.
  • International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development & Estimation of Salbutamol Sulphate in Inhaler Dosage from by Using UV, FTIR And HPLC. International Journal of Pharmaceutical Sciences.
  • Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1990). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis.
  • Narkhede, M. B. (2023). A systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form. ResearchGate.
  • Scholars Middle East Publishers. (n.d.). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers.
  • Zhai, A. (2011). Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection Using Agilent BondElut PCX Solid-Phase Extraction Cartridges, Agilent Poroshell 120 column and Liquid Chromatography-Tandem Mass Spectrometry. Agilent Technologies.
  • Sule, S. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. Creative Commons.
  • FDA. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. FDA.
  • ResearchGate. (2024). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. ResearchGate.
  • International Journal of Pharmacy and Technology. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. International Journal of Pharmacy and Technology.
  • Pulmonary. (2025). A 2-in-1 inhaler proves more effective than salbutamol for mild pediatric asthma. Pulmonary.
  • Hughes, D., Woodcock, A., & Walley, T. (n.d.). Review of therapeutically equivalent alternatives to short acting β2 adrenoceptor agonists delivered via chlorofluorocarbon-containing inhalers. Thorax.
  • Tyagi, et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research.
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate.
  • SciSpace. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. SciSpace.
  • Hakes, L. B., Corby, T. C., & Meakin, B. J. (n.d.). THE STABILITY OF SALBUTAMOL SOLUTION. School of Pharmacy and Pharmacology, University of Bath.
  • Chitlange, S. S., Chaturvedi, K. K., & Wankhede, S. B. (2011). Development and Validation of Spectrophotometric and HPLC Method for the Simultaneous Estimation of Salbutamol Sulphate and Prednisolone in Tablet Dosage Form. Journal of Analytical & Bioanalytical Techniques.
  • Forbes, B., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Journal of Aerosol Medicine and Pulmonary Drug Delivery.
  • ResearchGate. (n.d.). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle | Request PDF. ResearchGate.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis.
  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. ChemBK.
  • Mayo Clinic Connect. (2024). Natural Substitutes for Albuterol. Mayo Clinic Connect.
  • National Institutes of Health. (n.d.). Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial. National Institutes of Health.
  • Kamin, W., et al. (2011). In vitro validation of a Respimat® adapter for delivery of inhaled bronchodilators during mechanical ventilation. Journal of Aerosol Medicine and Pulmonary Drug Delivery.
  • Trends in Sciences. (2022). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. Trends in Sciences.
  • Mahasur, A. A., & B. K., S. (2014). A comparative study of efficacy and safety of arformoterol and salbutamol nebulization as rescue therapy in acute non-severe asthma. Lung India.
  • PubChem. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. PubChem.
  • National Center for Biotechnology Information. (n.d.). A Novel in vivo System to Test Bronchodilators. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. PubChem.
  • National Center for Biotechnology Information. (2021). In vitro tools for orally inhaled drug products—state of the art for their application in pharmaceutical research and industry and regulatory challenges. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. BenchChem.
  • ResearchGate. (n.d.). Clinical Use of Adrenergic Receptor Ligands in Acute Care Settings. ResearchGate.
  • Ninja Nerd. (2022). Autonomic Pharmacology | Adrenergic Agonists. YouTube.
  • Patsnap Synapse. (2024). What are adrenergic receptor agonists and how do they work?. Patsnap Synapse.

Sources

Introduction: The Phenylethanolamine Pharmacophore and its Therapeutic Legacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol Analogs as β2-Adrenergic Receptor Agonists

The this compound scaffold represents a cornerstone in respiratory medicine. This chemical structure is the foundation for a class of drugs known as β2-adrenergic receptor agonists, which are indispensable for the management of bronchospastic disorders like asthma and chronic obstructive pulmonary disease (COPD). The parent compound and its analogs function by selectively targeting the β2-adrenergic receptors located on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation, providing rapid relief from symptoms of wheezing and shortness of breath.[1]

The therapeutic efficacy of these agents is not monolithic; subtle modifications to the core phenylethanolamine structure give rise to a spectrum of analogs with distinct pharmacological profiles. The development of these analogs has been a story of medicinal chemistry refinement, aiming to optimize receptor selectivity, potency, and duration of action while minimizing off-target effects, primarily cardiovascular stimulation mediated by β1-adrenergic receptors.[2] This guide provides a comparative analysis of key analogs, including the short-acting agents Salbutamol (Albuterol) and Terbutaline, and the long-acting agents Salmeterol and Formoterol. We will delve into their structure-activity relationships (SAR), compare their pharmacological performance with supporting data, and provide detailed experimental protocols for their evaluation.

Structure-Activity Relationships (SAR): Engineering Receptor Selectivity and Duration of Action

The pharmacological profile of a phenylethanolamine analog is intimately dictated by its chemical structure. Maximal direct-acting sympathomimetic activity is observed in β-phenylethylamine derivatives that possess a catechol-like system and a (1R)-hydroxyl group on the ethylamine side chain.[2] Modifications at two primary sites—the aromatic ring and the N-terminal group—are crucial for tuning the drug's properties.

  • The Aromatic Ring: The nature of the substituents on the phenyl ring influences metabolic stability and receptor interaction. The catecholamines (like norepinephrine) are susceptible to rapid inactivation by the enzyme catechol-O-methyltransferase (COMT). Replacing the meta-hydroxyl group of a catechol with a hydroxymethyl group, as in Salbutamol, or rearranging the hydroxyl groups to a resorcinol structure, as in Terbutaline, confers resistance to COMT-mediated metabolism, thereby extending the drug's duration of action.[3][4]

  • The N-Alkyl Substituent: The size and lipophilicity of the substituent on the amino group are critical determinants of receptor selectivity. Increasing the bulk of the N-substituent generally decreases α-adrenergic activity and enhances β-adrenergic activity.[2][5] The presence of a large N-tert-butyl group is a key feature that imparts β2-selectivity to compounds like Salbutamol and Terbutaline.[2] Further elongation and increased lipophilicity of this substituent, as seen in Salmeterol and Formoterol, contribute to a significantly longer duration of action. This is thought to be due to the lipophilic tail anchoring the molecule in the cell membrane, creating a local depot near the receptor.[6]

Caption: Key modification sites on the phenylethanolamine scaffold.

Comparative Pharmacological Profiles of Key Analogs

The clinical utility of β2-agonists is directly linked to their pharmacological characteristics. Short-acting β2-agonists (SABAs) like Salbutamol and Terbutaline are used for acute symptom relief ("relievers" or "rescue" therapy) due to their rapid onset of action.[7] Long-acting β2-agonists (LABAs) like Salmeterol and Formoterol have a prolonged duration of action, making them suitable for maintenance therapy ("controllers") to prevent bronchoconstriction.[8]

FeatureSalbutamol (Albuterol)TerbutalineFormoterolSalmeterol
Class SABASABALABALABA
Key Structural Feature 3-hydroxymethyl, 4-hydroxy phenyl3,5-dihydroxy phenyl (resorcinol)N-formylamino group, ether linkageLong, lipophilic N-substituent tail
Receptor Selectivity Selective β2Selective β2High β2 selectivity[9]High β2 selectivity[9]
Intrinsic Activity Full AgonistFull AgonistFull Agonist[6]Partial Agonist[6]
Onset of Action Rapid (~5 minutes)[6]Rapid (~5-10 minutes)Rapid (~5 minutes)[10]Slow (15-20 minutes)[10]
Duration of Action 4-6 hours[4]4-6 hours~12 hours[6]~12 hours[6]
Primary Clinical Use Acute relief of bronchospasm[7]Acute relief of bronchospasm[11]Maintenance therapy, symptom relief[10]Maintenance therapy[8]

Note: SABA = Short-Acting β2-Agonist; LABA = Long-Acting β2-Agonist.

Formoterol is unique among LABAs in that it combines a long duration of action with a rapid onset, similar to SABAs.[10] In contrast, Salmeterol's slower onset makes it unsuitable for acute symptom relief.[10] The distinction between full and partial agonism is also significant; a full agonist like Formoterol can elicit a maximal response from the receptor, while a partial agonist like Salmeterol produces a submaximal response even at saturating concentrations.[6]

The β2-Adrenergic Receptor Signaling Pathway

The therapeutic effect of these analogs is mediated through the canonical Gs-coupled GPCR signaling pathway.

  • Agonist Binding: The drug binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[12]

  • PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[13]

  • Downstream Effects: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm Agonist β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Phosphorylates Targets

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This is a cell-based functional assay that measures the ability of an agonist to stimulate the production of the second messenger cAMP. [14] Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds.

Principle: Agonist activation of Gs-coupled receptors like the β2-AR leads to an increase in intracellular cAMP levels. [14]This assay quantifies the amount of cAMP produced by cells in response to stimulation with various concentrations of an agonist. Detection is often performed using competitive immunoassays with fluorescence (e.g., HTRF) or luminescence readouts. [15][16] Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells with β2-AR).

    • Seed the cells into 96- or 384-well microplates and allow them to adhere overnight. [16]

  • Compound Preparation and Cell Stimulation:

    • Prepare serial dilutions of the test compounds (agonists) in stimulation buffer. This buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. [16] * Remove the culture medium from the cells and wash once with PBS.

    • Add the stimulation buffer containing the PDE inhibitor and pre-incubate for 15-30 minutes. [16] * Add the serially diluted compounds to the respective wells. Include a control for basal cAMP level (buffer only) and a positive control (e.g., Isoprenaline).

    • Incubate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation. [16]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided with the specific cAMP assay kit (e.g., HTRF, GloSensor). [16][17] * Add the detection reagents. In a competitive immunoassay format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced. [15][16] * Incubate as per the kit manufacturer's instructions to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence ratio or luminescence) using a compatible plate reader. [1] * Generate a cAMP standard curve using known concentrations of cAMP to convert the raw signal into cAMP concentrations. [1] * Plot the calculated cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC50 (half-maximal effective concentration) and Emax (maximum response). [16]

cAMP_Workflow A Seed Receptor-Expressing Cells in Microplate B Pre-incubate with PDE Inhibitor A->B C Stimulate with Serial Dilutions of Agonist B->C D Lyse Cells & Add Detection Reagents C->D E Incubate D->E F Read Plate (e.g., HTRF, Luminescence) E->F G Calculate EC50 & Emax from Dose-Response Curve F->G

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion

The this compound pharmacophore has given rise to a critical class of medicines for respiratory diseases. The comparative analysis of its analogs—from the rapid-acting Salbutamol and Terbutaline to the long-acting Formoterol and Salmeterol—reveals a clear correlation between chemical structure and pharmacological function. Strategic modifications to the aromatic ring and the N-alkyl substituent have enabled the fine-tuning of metabolic stability, receptor selectivity, and duration of action. The evaluation of these properties, underpinned by robust experimental methodologies like receptor binding and cAMP functional assays, continues to guide the development of more refined and effective β2-adrenergic receptor agonists for the improved management of asthma and COPD.

References

  • van der Woude, H. J., & Postma, D. S. (2004). Long-acting beta2-agonists: comparative pharmacology and clinical outcomes. Allergy and Asthma Proceedings, 25(1), 1-8. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Kaiser, C., et al. (1976). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 19(3), 335-341. [Link]

  • Cisbio Bioassays. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). HTRF Technology. [Link]

  • Slideshare. (n.d.). BRONCHODILATORS -SALBUTAMOL AND TERBUTALINE. [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Assay Protocol. [Link]

  • Legge, J. S., Gaddie, J., & Palmer, K. N. (1971). Comparison of two oral selective beta2-adrenergic stimulant drugs in bronchial asthma. British Medical Journal, 1(5750), 637-639. [Link]

  • Lecca, D., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(4), 923-936. [Link]

  • European Respiratory Society. (2018). Comparison between anticholinergic and beta-2 agonist treatments by using pletismography and impulse oscillometry. ERS Publications. [Link]

  • Wood, C. S., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (171). [Link]

  • Gibson, G. J., & Tattersfield, A. E. (1977). Comparison of terbutaline and salbutamol aerosols. The Australian and New Zealand Journal of Medicine, 7(1), 13-15. [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1978). Receptor Binding Studies in Adrenergic Pharmacology. Raven Press. [Link]

  • Cazzola, M., et al. (2012). Beta-Adrenergic Agonists. Molecules, 17(1), 85-120. [Link]

  • Johnson, M. (2001). Pharmacological similarities and differences between beta(2)-agonists. Journal of Allergy and Clinical Immunology, 108(4 Suppl), S148-S154. [Link]

  • ASK DIS. (2015). Comparison: Terbutaline vs Salbutamol for Bronchospasm. Drug Information Service. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. School of Chemistry. [Link]

  • Al-Dhubiab, B. E. (2012). Sympathomimetic Agents. IntechOpen. [Link]

  • Pharmapproach. (2020). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

  • Gupta, A., et al. (2008). Comparison of terbutaline and salbutamol inhalation in children with mild or moderate acute exacerbation of asthma. Journal of Asthma, 45(6), 521-524. [Link]

  • Jerrard, M. G., et al. (1979). The effects of salbutamol and terbutaline on physiological tremor, bronchial tone and heart rate. British Journal of Clinical Pharmacology, 7(6), 579-584. [Link]

  • Kaiser, C., et al. (1975). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 18(7), 674-683. [Link]

  • Sykes, D. A., & Charlton, S. J. (2014). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 171(16), 3804-3817. [Link]

  • Cannavo, A., et al. (2017). Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade. Journal of Cardiovascular Pharmacology, 69(1), 1-8. [Link]

Sources

A Technical Guide to Confirming the Binding Specificity of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the binding specificity of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, a critical precursor in the synthesis of β2-adrenergic receptor agonists. As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to receptor binding analysis.

Introduction: The Significance of Binding Specificity

This compound is a key intermediate in the synthesis of widely used bronchodilators, most notably Salbutamol.[1][2] Its structural similarity to Salbutamol strongly suggests a high affinity and selectivity for the β2-adrenergic receptor. The structure-activity relationship (SAR) for β2-agonists indicates that the tert-butyl group on the amine and the hydroxyl group on the ethyl side chain are crucial for this selectivity.[3][4] However, rigorous experimental confirmation of its binding profile is essential for any novel therapeutic application or for its use as a reference compound in drug discovery programs.

This guide will compare this compound with a panel of standard β-adrenergic ligands to elucidate its specificity. These include the non-selective β-agonist isoproterenol, the non-selective β-antagonist propranolol, the β1-selective antagonist atenolol, and the highly β2-selective antagonist ICI 118,551.

Core Principle: A Multi-Faceted Approach to Validation

To definitively characterize the binding specificity of a compound, a two-pronged approach is necessary:

  • Direct Binding Assays: To quantify the affinity of the compound for the target receptor subtypes (β1 and β2).

  • Functional Assays: To measure the downstream cellular response following receptor binding, confirming agonistic or antagonistic activity.

This dual strategy ensures that the observed binding translates into a measurable biological effect, providing a comprehensive and trustworthy characterization.

Comparative Ligand Panel

A carefully selected panel of well-characterized ligands is crucial for contextualizing the binding data of the test compound.

CompoundClassPrimary Target(s)Expected Outcome in Assays
This compound Test Compound (Expected β2-Agonist)Primarily β2-adrenergic receptorHigh affinity for β2, lower for β1; stimulates cAMP production.
Isoproterenol Non-selective β-Agonistβ1 and β2-adrenergic receptors[5]High affinity for both β1 and β2; potent stimulator of cAMP production.
Salbutamol Selective β2-Agonistβ2-adrenergic receptor[1]High affinity for β2, significantly lower for β1; stimulates cAMP production.
Propranolol Non-selective β-Antagonistβ1 and β2-adrenergic receptors[6][7]High affinity for both β1 and β2; blocks agonist-induced cAMP production.
Atenolol Selective β1-Antagonistβ1-adrenergic receptor[8][9]Higher affinity for β1 than β2; selectively blocks β1-mediated effects.
ICI 118,551 Selective β2-Antagonistβ2-adrenergic receptor[10]Exceptionally high affinity for β2, very low for β1; selectively blocks β2-mediated effects.

Experimental Workflows

Part 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor.[11] This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep1 Cell Culture (e.g., CHO or HEK293 expressing human β1 or β2 receptors) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Isolation of Membrane Fraction prep2->prep3 assay1 Incubate Membranes with: - Radioligand (e.g., [3H]-DHA) - Varying concentrations of  this compound  or other competing ligands prep3->assay1 sep1 Rapid Vacuum Filtration (to separate bound from free radioligand) assay1->sep1 sep2 Scintillation Counting (to quantify bound radioactivity) sep1->sep2 analysis1 Generate Competition Curves sep2->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2 analysis3 Calculate Ki Values (using Cheng-Prusoff equation) analysis2->analysis3

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human β1- or β2-adrenergic receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (containing either β1 or β2 receptors).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, a non-selective β-antagonist).

      • A range of concentrations of the unlabeled test compound (this compound) or other competing ligands.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand to generate competition curves.

    • Determine the IC50 value (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Binding Affinity (Ki) Data

CompoundKi (nM) for β1-ARKi (nM) for β2-ARSelectivity (β1/β2)
This compound (as Salbutamol) ~1700~58~29-fold for β2[1]
Isoproterenol ~62~136~0.45 (non-selective)
Propranolol 1.80.8~2.25 (non-selective)
Atenolol High (selective for β1)LowSelective for β1
ICI 118,551 1201.2100-fold for β2[10]
Part 2: cAMP Functional Assay

This assay measures the functional consequence of receptor binding by quantifying the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[1][3]

Signaling Pathway: β2-Adrenergic Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound (Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binding g_protein Gs Protein (αβγ) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Gαs activation atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

Caption: β2-Adrenergic Receptor Signaling Pathway.

Detailed Protocol: cAMP Functional Assay

  • Cell Preparation:

    • Use the same cell lines (CHO or HEK293 expressing β1 or β2 receptors) as in the binding assay.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation:

    • Wash the cells with a suitable buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test agonist (this compound, isoproterenol, or salbutamol).

    • For antagonist studies, pre-incubate the cells with the antagonist (propranolol, atenolol, or ICI 118,551) before adding a fixed concentration of an agonist.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

    • For antagonists, determine the shift in the agonist's EC50 in the presence of the antagonist to calculate the antagonist's potency (pA2 or Ki).

Expected Functional Assay Results

  • This compound and Salbutamol will show a potent, dose-dependent increase in cAMP in cells expressing β2 receptors, with a significantly weaker response in cells expressing β1 receptors.

  • Isoproterenol will potently increase cAMP in both β1- and β2-expressing cells.

  • Propranolol will block the cAMP increase induced by all agonists in both cell types.

  • Atenolol will preferentially block the isoproterenol-induced cAMP increase in β1-expressing cells.

  • ICI 118,551 will preferentially block the cAMP increase induced by all agonists in β2-expressing cells.

Synthesizing the Evidence for Specificity

The specificity of this compound is confirmed by integrating the data from both the binding and functional assays. A high binding affinity (low Ki) for the β2 receptor, coupled with a potent, dose-dependent stimulation of cAMP production in β2-expressing cells, provides conclusive evidence of its activity as a selective β2-adrenergic agonist. Comparing its selectivity ratio (Ki β1 / Ki β2) and functional potency (EC50) to the panel of reference compounds will rigorously define its place within the landscape of β-adrenergic ligands.

Conclusion

This guide outlines a robust, self-validating experimental strategy to confirm the binding specificity of this compound. By employing both radioligand binding and functional cAMP assays with a comprehensive panel of reference compounds, researchers can generate high-quality, reliable data. This rigorous approach is fundamental for advancing our understanding of its pharmacological profile and for its potential development in therapeutic applications.

References

  • BioGrid. Salbutamol Result Summary. [Link]

  • PharmaXChange. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Wikipedia. Discovery and development of beta2 agonists. [Link]

  • Open Access Journals. Propranolol and its Mechanism of Action. [Link]

  • National Center for Biotechnology Information. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. [Link]

  • Wikipedia. Propranolol. [Link]

  • Dr. Oracle. What is the mechanism of action of Propranolol (beta blocker)?. [Link]

  • University of Wisconsin-Eau Claire. 4.14 Beta-1 and 2 Antagonists (nonselective) – Nursing Pharmacology-2e. [Link]

  • National Center for Biotechnology Information. Isoproterenol - StatPearls. [Link]

  • Trends in Sciences. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. [Link]

  • BindingDB. BindingDB PrimarySearch_ki. [Link]

  • Bio-Techne. ICI 118,551 hydrochloride | Adrenergic _2 Receptors. [Link]

  • Wikipedia. ICI-118,551. [Link]

  • ResearchGate. Signaling pathways used by adrenergic receptors. Gs could activate.... [Link]

  • National Center for Biotechnology Information. Involvement of beta-1 and beta-2 adrenergic receptors in the antidepressant-like effects of centrally administered isoproterenol. [Link]

  • National Center for Biotechnology Information. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Researcher.Life. Is atenolol a beta-1 selective blocker? - R Discovery. [Link]

  • National Center for Biotechnology Information. The role of beta1 and beta2 adrenoceptors in isoproterenol-induced drinking. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β.... [Link]

  • YouTube. Atenolol Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses. [Link]

  • Pharmacy Freak. Mechanism of Action of Atenolol. [Link]

  • National Center for Biotechnology Information. and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. [Link]

  • National Center for Biotechnology Information. The selectivity of β-adrenoceptor agonists at human β1-, β2. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

Sources

A Guide to the Independent Replication of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent replication of preclinical studies on 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, commonly known as Salbutamol or Albuterol. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to validate and build upon existing research. By offering a detailed roadmap, from chemical synthesis to in vivo evaluation, this document aims to enhance the reproducibility and robustness of scientific findings in the field of beta-2 adrenergic receptor pharmacology.

The Imperative of Independent Replication in Pharmacology

In the landscape of drug discovery and development, the ability to independently replicate key findings is the cornerstone of scientific integrity. For a widely used therapeutic agent like Salbutamol, which has been a mainstay in the treatment of asthma and other respiratory diseases for decades, ensuring the reproducibility of its pharmacological data is paramount.[1][2] Discrepancies in reported efficacy, selectivity, or safety can arise from subtle variations in experimental procedures. This guide seeks to minimize such variability by providing standardized, detailed protocols and highlighting critical parameters that can influence experimental outcomes.

I. Chemical Synthesis and Characterization: Establishing a Pure Starting Material

The foundation of any robust pharmacological study is the purity and well-characterized nature of the compound of interest. Several synthetic routes to Salbutamol have been reported, with the choice often depending on the starting materials and desired scale.[3][4] A common and well-documented approach begins with 4-hydroxyacetophenone.[3]

Experimental Protocol: Synthesis of Salbutamol from 4-Hydroxyacetophenone

This multi-step synthesis involves the introduction of a hydroxymethyl group, bromination, amination, and finally, reduction.

Step 1: Chloromethylation and Hydroxylation of 4-Hydroxyacetophenone [3]

  • To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture at 50°C for 5 hours. This step introduces the chloromethyl group.

  • After the reaction, add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate the hydroxylation, yielding 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

    • Causality: The initial chloromethylation is a crucial step to introduce a reactive handle on the aromatic ring, ortho to the hydroxyl group, which will eventually become the hydroxymethyl substituent of Salbutamol. The subsequent hydrolysis with calcium carbonate is a milder method to form the hydroxymethyl group, minimizing side reactions.

Step 2: Bromination of the Benzylic Alcohol [3]

  • The benzylic alcohol from the previous step is converted to a bromide. An Appel reaction using triphenylphosphine and carbon tetrabromide or N-bromosuccinimide is a common method.

    • Causality: Bromination of the benzylic alcohol activates this position for nucleophilic substitution by the amine in the next step. The Appel reaction is a reliable method for this transformation under relatively mild conditions.

Step 3: Amination with Tert-butylamine [3]

  • The brominated intermediate is reacted with tert-butylamine. This introduces the key tert-butylamino group.

    • Causality: The bulky tert-butyl group is a critical structural feature of Salbutamol that contributes to its selectivity for the beta-2 adrenergic receptor over the beta-1 receptor, thereby reducing cardiac side effects.[5]

Step 4: Reduction of the Carbonyl Group [3]

  • The resulting amino ketone is reduced to the corresponding alcohol to yield Salbutamol. Sodium borohydride in ethanol at 15-20°C is a suitable reducing agent for this step.

    • Causality: The reduction of the ketone to a secondary alcohol is the final step in forming the 1-hydroxyethyl side chain, which is essential for its pharmacological activity. Sodium borohydride is a selective reducing agent that will not affect other functional groups in the molecule under these conditions.

Purification and Characterization

Purity is paramount for obtaining reliable biological data. The synthesized Salbutamol should be purified and thoroughly characterized.

Purification:

  • Recrystallization: Crude Salbutamol sulfate can be purified by dissolving it in purified water and then adding acetone to induce crystallization.[6]

  • Column Chromatography: For smaller scale preparations or to remove stubborn impurities, silica gel column chromatography can be employed.

Characterization:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential to determine the purity of the final compound. A typical method might use a C18 column with a mobile phase of ammonium acetate buffer and methanol.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of Salbutamol. The expected chemical shifts and coupling constants should be compared with reference spectra.[9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Figure 1: Simplified workflow for the synthesis of Salbutamol.

II. In Vitro Evaluation: Quantifying Potency and Selectivity

In vitro assays are critical for determining the pharmacological profile of the synthesized Salbutamol before proceeding to more complex in vivo studies. The primary target of Salbutamol is the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[10]

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist like Salbutamol initiates a signaling cascade that leads to smooth muscle relaxation.[11]

Beta2_Signaling Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Gs_protein Gs Protein Activation Beta2AR->Gs_protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Figure 2: Salbutamol-induced β2-adrenergic receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of Salbutamol for the beta-2 adrenergic receptor by competing with a radiolabeled ligand.[12][13]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of the synthesized Salbutamol.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of Salbutamol that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of cyclic AMP (cAMP).[14]

  • Cell Culture: Plate cells expressing the beta-2 adrenergic receptor (e.g., CHO-K1) in a 96-well plate.

  • Agonist Stimulation: Treat the cells with varying concentrations of Salbutamol for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the Salbutamol concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of Salbutamol that produces 50% of the maximal response).

III. In Vivo Evaluation: Assessing Bronchodilator Efficacy

In vivo models are essential for evaluating the physiological effects of Salbutamol. The guinea pig is a commonly used animal model for studying bronchoconstriction and the effects of bronchodilators.[15][16]

Experimental Protocol: Methacholine-Induced Bronchoconstriction in Guinea Pigs[17][18]
  • Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.

  • Baseline Measurements: Measure baseline airway resistance.

  • Bronchoconstriction Induction: Administer an aerosolized solution of methacholine to induce bronchoconstriction, monitoring the increase in airway resistance.

  • Salbutamol Administration: Once a stable level of bronchoconstriction is achieved, administer the synthesized Salbutamol, typically via inhalation or intravenous injection.[15]

  • Measurement of Bronchodilation: Continuously measure airway resistance to determine the extent and duration of the bronchodilator effect of Salbutamol.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at various doses of Salbutamol to determine its in vivo potency.

IV. Comparative Analysis with Alternative Beta-2 Adrenergic Agonists

A critical aspect of replicating and extending previous research is to compare the performance of the synthesized Salbutamol with other known beta-2 adrenergic agonists. This provides context for the experimental results and ensures that the synthesized compound exhibits the expected pharmacological profile.

CompoundTypeOnset of ActionDuration of ActionRelative Potency (vs. Salbutamol)
Salbutamol SABARapid4-6 hours1
Levosalbutamol SABARapid4-6 hours~2x (therapeutically)[17][18]
Formoterol LABARapid~12 hoursHigher
Salmeterol LABASlow~12 hoursHigher

SABA: Short-acting beta-2 agonist; LABA: Long-acting beta-2 agonist.

V. Ensuring Trustworthiness and Scientific Integrity

To ensure the trustworthiness of the replication study, a self-validating system should be inherent in the experimental design.

  • Positive and Negative Controls: In all biological assays, include appropriate positive (e.g., a reference standard of Salbutamol) and negative (vehicle) controls.

  • Dose-Response Relationships: Establishing a clear dose-response relationship for the synthesized Salbutamol in both in vitro and in vivo assays is crucial for validating its biological activity.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the findings.

  • Transparency in Reporting: Report all experimental details, including any deviations from the described protocols, to allow for a thorough evaluation of the study by the scientific community.

By adhering to the detailed protocols and principles outlined in this guide, researchers can confidently undertake independent replication studies of Salbutamol, contributing to a more robust and reliable body of scientific knowledge.

References

  • Miyata, T., et al. (1994). In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. The Journal of Pharmacology and Experimental Therapeutics, 269(3), 939-945.
  • Kasahara, D. I., et al. (2005). Effect of salbutamol on pulmonary responsiveness in chronic pulmonary allergic inflammation in guinea pigs. Brazilian Journal of Medical and Biological Research, 38(5), 723-731.
  • Ferrayoli, C. G., et al. (2003). Validation of a chiral HPLC assay for (R)-salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 645-652.
  • Sultana, N., et al. (2011). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 115-121.
  • Kalyani, L., et al. (2016). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers, 4(12), 1033-1040.
  • YouTube. (2024). Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7. Prof. Gerald Dyker's Insights & Essentials. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kikkawa, H., et al. (1993). Salbutamol-induced airway hyperreactivity in guinea pigs is not due to a loss of its bronchodilator effect. European Journal of Pharmacology, 231(2), 305-308.
  • Nagase, T., et al. (1996). Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig. Journal of Applied Physiology, 80(2), 437-445.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • YouTube. (2024). Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7. Prof. Gerald Dyker's Insights & Essentials. [Link]

  • YouTube. (2024). Industrial process for the synthesis of the asthma drug Salbutamol - Chemistry of Medicinal Drugs 7. Prof. Gerald Dyker's Insights & Essentials. [Link]

  • Google Patents. (2020). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.
  • Tattersfield, A. E. (2006). Current issues with beta2-adrenoceptor agonists: historical background. Clinical Reviews in Allergy & Immunology, 31(2-3), 107-118.
  • Quick Company. (n.d.). Process For Preparation Of Salbutamol Sulphate. [Link]

  • Chu, S., et al. (2020).
  • Sharma, Y. K., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. E-Journal of Chemistry, 8(4), 1720-1727.
  • Politiek, M. J., et al. (1999). Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction.
  • Wiester, M. J., et al. (1990). Histamine and methacholine aerosol bronchial challenge in awake guinea pigs. Journal of Applied Physiology, 68(4), 1435-1442.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0060604). [Link]

  • University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. [Link]

  • Google Patents. (2015).
  • Lahiri, S. (2017). Evidence behind use of levosalbutamol over salbutamol to prevent cardiac side effects.
  • Zhang, X., et al. (2017). Ultrasensitive and specific competitive immunochromatographic test for salbutamol detection. Food Control, 81, 192-198.
  • Google Patents. (2020).
  • Fujimura, M., et al. (2009). Bronchoconstriction-triggered cough in conscious guinea pigs. Lung, 187(4), 241-247.
  • Google Patents. (2004). WO2004006884A2 - Process for providing a stable crystalline form of salbutamol.
  • Gawchik, S. M., et al. (2007). Comparison of bronchodilator responses of levosalbutamol and salbutamol given via a pressurized metered dose inhaler: a randomized, double blind, single-dose, crossover study.
  • Dubey, M., et al. (2018). Inhaled levosalbutamol versus inhaled salbutamol in acute exacerbation of asthma. Journal of Evidence Based Medicine and Healthcare, 5(48), 3302-3306.
  • Kumar, P. S., et al. (2015). Comparative Study Of Efficacy And Adverse Effect Profile Of Racemic Salbutamol With Levosalbutamol In Patients With Stable Chronic Obstructive Pulmonary Disease.
  • Sharma, V., et al. (2021). A Comparative Evaluation of Racemic Salbutamol and Levosalbutamol in Asthmatics. Journal of Clinical and Diagnostic Research, 15(10), FC01-FC04.
  • Wang, J., et al. (2022). Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth. Crystals, 12(3), 336.
  • Donovan, C., et al. (2013). Can the anti-inflammatory activities of β2-agonists be harnessed in the clinical setting?. British Journal of Pharmacology, 168(4), 801-813.
  • White, J. R., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist.
  • StatPearls. (2025). Beta2-Receptor Agonists and Antagonists. StatPearls Publishing. [Link]

  • Tomlinson, P. R., et al. (1994). Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels. British Journal of Pharmacology, 111(2), 641-647.
  • Garland, A. (2013). Beta-2-agonists. Methods in Molecular Biology, 1033, 1-13.

Sources

A Comparative Analysis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Salbutamol in Bronchodilator Therapy

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol) is a cornerstone in the management of respiratory disorders characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a short-acting β2-adrenergic receptor agonist (SABA), its primary mechanism of action involves the relaxation of airway smooth muscle, leading to rapid bronchodilation.[3][4] The therapeutic landscape, however, includes a variety of alternative bronchodilators, such as long-acting beta-agonists (LABAs) like Salmeterol and Formoterol, as well as the single-isomer formulation, Levosalbutamol. Understanding the nuanced differences in their pharmacological profiles is critical for informed drug development and clinical application.

This guide will delve into the statistical analysis and comparative studies of Salbutamol, providing detailed experimental protocols and data interpretation to facilitate a comprehensive understanding of its performance characteristics relative to key alternatives.

Section 1: Comparative Efficacy and Onset of Action

A primary determinant of a bronchodilator's utility is its efficacy in reversing bronchoconstriction and the speed at which this is achieved. Comparative clinical studies provide valuable data on these parameters.

Salbutamol vs. Levosalbutamol

Levosalbutamol, the (R)-enantiomer of Salbutamol, is marketed on the premise of a more favorable therapeutic profile.[5] Studies have compared the efficacy and safety of racemic Salbutamol and Levosalbutamol in patients with mild persistent asthma.[6]

Key Findings:

  • Symptom Improvement: Patients treated with Levosalbutamol have shown a significantly greater reduction in symptoms such as shortness of breath, chest tightness, wheezing, and cough compared to those treated with racemic Salbutamol.[6] For instance, one study reported a 60.9% decrease in shortness of breath with Levosalbutamol versus a 26.5% decrease with Salbutamol.[6]

  • Pulmonary Function: Levosalbutamol has been associated with statistically significant improvements in pulmonary function tests, including FEV1 (forced expiratory volume in one second), FVC (forced vital capacity), and PEFR (peak expiratory flow rate), when compared to racemic Salbutamol.[6][7]

  • Adverse Effects: Racemic Salbutamol has been linked to a higher incidence of tachycardia (increased heart rate), an effect that is less pronounced with Levosalbutamol.[7][8][9] This is a crucial consideration, especially in pediatric patients and individuals with pre-existing cardiac conditions.[9]

Data Summary: Salbutamol vs. Levosalbutamol in Mild Persistent Asthma [6]

ParameterSalbutamol Group (Mean % Decrease)Levosalbutamol Group (Mean % Decrease)Statistical Significance (p-value)
Shortness of Breath26.5%60.9%<0.05
Chest Tightness40%67%<0.05
Wheeze29.4%61.9%<0.05
Cough25.7%61.1%<0.05
Mucus Production36%50%Not Significant
Overall Asthma Symptom Score 31.2% 59.8% 0.0001
FEV1 (% Reversibility)0.84%2.01%<0.05
FVC (% Reversibility)1.35%3%<0.05
PEFR (% Reversibility)1.72%3.84%<0.05
Salbutamol vs. Long-Acting Beta-Agonists (LABAs): Formoterol and Salmeterol

While Salbutamol is a rescue medication for acute symptoms, LABAs are used for long-term maintenance therapy.[1] Understanding their comparative profiles is essential for defining their respective therapeutic niches.

Key Findings:

  • Onset of Action: Salbutamol and Formoterol both exhibit a rapid onset of action, typically within minutes.[10][11][12] In contrast, Salmeterol has a slower onset.[11][12] One study found the time for FEV1 to return to 85% of baseline after methacholine-induced bronchoconstriction was 6.5 minutes for Salbutamol, 7.2 minutes for Formoterol, and 14.1 minutes for Salmeterol.[11][12]

  • Duration of Action: The primary advantage of LABAs is their extended duration of bronchodilation. Formoterol's effects can last for up to 8-12 hours, while Salmeterol's effects persist for approximately 12 hours.[1][10][13] Salbutamol, being a SABA, has a much shorter duration of action, typically 3 to 6 hours.[1][3]

  • Symptom Control: Due to their prolonged action, LABAs like Salmeterol are more effective at controlling nocturnal and early morning symptoms and result in a higher percentage of symptom-free days and nights compared to Salbutamol.[1][14]

Data Summary: Onset and Duration of Bronchodilation

DrugOnset of ActionDuration of Bronchodilation
Salbutamol Rapid (within 5-15 minutes)[3]3 to 6 hours[3]
Formoterol Rapid (within 10 minutes)[10]Up to 12 hours[13]
Salmeterol SlowerApproximately 12 hours[1]

Section 2: Analytical Methodologies for Comparative Studies

Robust and validated analytical methods are fundamental to generating reliable comparative data. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy are commonly employed for the quantification and characterization of Salbutamol and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the assay of Salbutamol in various pharmaceutical formulations.[15][16][17][18]

Experimental Protocol: Isocratic HPLC Method for Salbutamol Quantification [15][16]

This protocol outlines a general procedure. Specific parameters may need optimization based on the formulation and instrumentation.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., Kromasil 125 x 4.0 mm) is commonly used.[16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.15% orthophosphoric acid adjusted to a specific pH) and an organic solvent like acetonitrile.[15][16] The ratio will depend on the desired separation.

  • Flow Rate: Typically around 1.0 mL/min.[16]

  • Detection Wavelength: Salbutamol exhibits maximum absorbance at approximately 276 nm, though other wavelengths like 210 nm or 225 nm have also been used.[15][16][19]

  • Standard Preparation: Prepare a stock solution of Salbutamol reference standard in a suitable solvent (e.g., water or mobile phase).[17] Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: For tablets, an appropriate number are weighed, finely powdered, and a quantity equivalent to a specific amount of Salbutamol is dissolved in a suitable solvent, filtered, and diluted as necessary.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The peak area of Salbutamol is measured, and the concentration in the sample is determined from the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Dev1 Select Column & Mobile Phase Dev2 Optimize Flow Rate & Wavelength Dev1->Dev2 Dev3 Establish System Suitability Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Precision (Intra- & Inter-day) Val2->Val3 Val4 Accuracy (% Recovery) Val3->Val4 Val5 Robustness Val4->Val5

Caption: A streamlined workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, particularly useful for the determination of Salbutamol in biological matrices like urine and blood.[20][21][22][23][24]

Experimental Protocol: GC-MS Analysis of Salbutamol in Urine [20][22]

This protocol involves sample extraction and derivatization prior to analysis.

  • Sample Pre-treatment: Urine samples often require enzymatic hydrolysis to deconjugate Salbutamol metabolites.[20][22]

  • Extraction: Solid-phase extraction (SPE) is a common technique to isolate and concentrate Salbutamol from the urine matrix.[20][22]

  • Derivatization: Salbutamol is a polar compound and requires derivatization to increase its volatility for GC analysis. Silylation with reagents like MSTFA is a common approach.[20]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A capillary column such as an HP Ultra-1 is suitable for separating the derivatized analyte.[22]

  • Analysis Mode: The mass spectrometer is typically operated in selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.[20]

  • Quantification: An internal standard (e.g., Salbutamol-d3) is added to the samples prior to extraction to correct for variations in sample preparation and instrument response.[22]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of Salbutamol in pharmaceutical dosage forms.[2][19][25][26]

Experimental Protocol: UV Spectrophotometric Assay of Salbutamol Tablets [19]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which Salbutamol is soluble and stable, such as 0.1 N HCl or distilled water.[25]

  • Wavelength of Maximum Absorbance (λmax): The λmax for Salbutamol is typically observed around 276 nm.[19]

  • Standard and Sample Preparation: Similar to the HPLC protocol, prepare a stock solution of the reference standard and the sample, followed by appropriate dilutions to fall within the linear range of the assay.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. The concentration of Salbutamol in the sample is calculated using the Beer-Lambert law or by comparison with the standard.

Section 3: In Vitro Performance Testing: Dissolution Studies

Dissolution testing is a critical in vitro tool to assess the rate and extent of drug release from a solid dosage form, providing insights into its potential in vivo performance.[27]

Experimental Protocol: Dissolution Testing of Salbutamol Tablets (USP Paddle Method) [27][28][29][30]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: A suitable buffered solution, such as phosphate buffer pH 6.8, is often used.[28] The volume is typically 500 mL or 900 mL.

  • Temperature: Maintained at 37 ± 0.5°C.[28]

  • Paddle Speed: A standard rotation speed is 50 rpm.[28]

  • Sampling: Withdraw aliquots of the dissolution medium at specified time intervals and replace with an equal volume of fresh medium.[28]

  • Analysis: The amount of dissolved Salbutamol in each sample is determined using a validated analytical method, such as HPLC or UV spectrophotometry.[28]

  • Data Presentation: The results are plotted as the cumulative percentage of drug released versus time to generate a dissolution profile.

Section 4: Mechanistic Insights: Receptor Binding and Signaling Pathways

A deeper understanding of the molecular interactions between Salbutamol and its target, the β2-adrenergic receptor, provides a mechanistic basis for its pharmacological effects.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays are crucial for comparing the binding characteristics of Salbutamol and its alternatives.

Experimental Approach: Radioligand Competition Binding Assay [31][32][33]

  • Preparation of Receptor Source: Membranes from cells expressing the β2-adrenergic receptor are isolated.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CGP-12177) is used.[31]

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Salbutamol, Salmeterol).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

Salbutamol exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][31] This initiates a downstream signaling cascade.

The β2-Adrenergic Receptor Signaling Cascade

Activation of the β2-adrenergic receptor by an agonist like Salbutamol leads to the stimulation of adenylyl cyclase via the Gs protein.[3][4][34] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][34] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle.[3][34] Some studies also suggest that β2-receptor agonists can inhibit inflammatory gene expression through a cAMP-dependent inhibition of the ERK signaling pathway in macrophages.[35]

Diagram of the Salbutamol Signaling Pathway

Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: The signaling cascade initiated by Salbutamol binding to the β2-adrenergic receptor.

Conclusion

This guide has provided a comprehensive framework for the comparative statistical analysis of this compound (Salbutamol). By employing the detailed experimental protocols for analytical quantification, in vitro performance testing, and mechanistic studies, researchers can generate robust and reliable data. The comparative data presented herein underscores the importance of considering not only the efficacy and onset of action but also the duration of effect and adverse event profiles when evaluating Salbutamol against its therapeutic alternatives. A thorough understanding of these multifaceted performance characteristics is paramount for advancing the development of improved respiratory therapeutics.

References

  • Lötvall, J., et al. (1992). Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma. Pediatric Pulmonology, 13(2), 88-93. [Link]

  • Ulusoy, H. I., & Cebi, N. (2000). Dissolution properties of different designed and formulated salbutamol tablet dosage forms. Acta Poloniae Pharmaceutica, 57(4), 271-276. [Link]

  • Ghosh, S., et al. (2012). Racemic salbutamol and levosalbutamol in mild persistent asthma: A comparative study of efficacy and safety. Journal of Clinical and Diagnostic Research, 6(10), 1759-1762. [Link]

  • Drugs.com. (n.d.). Formoterol vs Salbutamol Comparison. [Link]

  • Maesen, F. P., & Smeets, J. J. (1986). Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours. Chest, 90(6), 804-808. [Link]

  • Raju, V. K., et al. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. Journal of Pharmaceutical Research International, 35(21), 47-56. [Link]

  • van der Woude, H. J., et al. (2000). Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction. The European respiratory journal, 16(5), 848-852. [Link]

  • Tyagi, S., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 10(3), 57-62. [Link]

  • van der Woude, H. J., et al. (2000). Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction. Semantic Scholar. [Link]

  • Saki, N., et al. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Chemical Papers, 76(8), 5031-5038. [Link]

  • Rahman, M. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 121-126. [Link]

  • Patel, D. J., et al. (2011). Validated UV spectroscopic method for estimation of Salbutamol from tablet formulations. Pharma Science Monitor, 2(3). [Link]

  • Sharma, S., et al. (2014). Formulation Development and Evaluation of Fast Disintegrating Tablets of Salbutamol Sulphate for Respiratory Disorders. Scientia Pharmaceutica, 82(2), 347-361. [Link]

  • Dubey, M., et al. (2018). INHALED LEVOSALBUTAMOL VERSUS INHALED SALBUTAMOL IN ACUTE EXACERBATION OF ASTHMA. Journal of Evidence Based Medicine and Healthcare, 5(48), 3302-3306. [Link]

  • Hasson, K. J. (2014). Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. Iraqi Journal of Pharmaceutical Sciences, 23(1), 1-8. [Link]

  • Zhang, Y., et al. (2004). Determination of Salbutamol in Human Urine by GC-MS. Chinese Journal of Pharmaceutical Analysis, 24(3), 323-326. [Link]

  • Korhonen, R., et al. (2017). β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages. Cytokine, 94, 1-7. [Link]

  • Deranged Physiology. (n.d.). Salbutamol. [Link]

  • Kintz, P., et al. (2002). Determination of salbutamol and detection of other beta-agonists in human postmortem whole blood and urine by GC-MS-SIM. Journal of analytical toxicology, 26(2), 85-88. [Link]

  • Jat, K. R., & Khairwa, A. (2013). Comparative Efficacy of Levosalbutamol and Racemic Salbutamol in the Treatment of Acute Exacerbation of Asthma. Indian journal of pediatrics, 80(1), 16-21. [Link]

  • Al-Sabha, W. Y. (2023). Spectrophotometric determination of Salbutamol Sulphate in some pharmaceuticals via an oxidative coupling reaction. IOP Conference Series: Earth and Environmental Science, 1158(3), 032038. [Link]

  • Lahiri, S. (2017). Evidence behind use of levosalbutamol over salbutamol to prevent cardiac side effects. International Journal of Contemporary Pediatrics, 4(3), 753-757. [Link]

  • Al-Saeed, A., et al. (2023). Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry. Journal of chromatographic science, 61(7), 605-611. [Link]

  • Al-Enizzi, M. S. (2012). Spectrophotometric method for Assay of Salbutamol in Pharmaceutical Formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 30-34. [Link]

  • Rahman, M. M., et al. (2012). Levosalbutamol versus Salbutamol for Treatment of Acute Exacerbation of Asthma in Bangladesh Children. Journal of Current and Advance Medical Research, 1(1), 18-22. [Link]

  • Al-Enizzi, M. S. (2012). Spectrophotometric method for Assay of Salbutamol in Pharmaceutical Formulations. Semantic Scholar. [Link]

  • Bright, J. S., et al. (2018). Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma. Journal of immunoassay & immunochemistry, 39(1), 2-15. [Link]

  • Patel, J. K., et al. (2011). Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique. Iranian journal of pharmaceutical research : IJPR, 10(2), 253-261. [Link]

  • Murtaza, G., et al. (2009). The dissolution profiles of salbutamol sulfate-ethylcellulose tabletted microparticles. ResearchGate. [Link]

  • Hasan, S., et al. (2014). Formulation and evaluation of press coated tablets of salbutamol sulphate for time controlled release. Journal of pharmaceutical investigation, 44(2), 117-127. [Link]

  • Kintz, P., et al. (2002). Determination of Salbutamol and Detection of Other [3-Agonists in Human Postmortem Whole Blood and Urine by GC-MS. Ovid. [Link]

  • Manickam, R., et al. (2015). Beta2-adrenoceptor agonist salbutamol increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men. The Journal of physiology, 593(22), 5067-5085. [Link]

  • National Center for Biotechnology Information. (2023). Beta2-Agonists. In StatPearls. [Link]

  • University of Bristol. (n.d.). Salbutamol Mode of Action. [Link]

  • Plazinska, A., et al. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association-dissociation characteristics. Molecular pharmacology, 88(3), 528-538. [Link]

  • Patel, R. P., et al. (2013). FORMULATION AND IN VITRO EVALUATION OF SALBUTAMOL SULPHATE SUSTAINED RELEASE TABLET BY USING FLOATING DRUG DELIVERY TECHNOLOGY. International Journal of Pharmaceutical Sciences and Research, 4(9), 3505-3511. [Link]

  • National Center for Biotechnology Information. (2023). Salmeterol. In StatPearls. [Link]

  • Britton, M. G., et al. (1992). Twelve month comparison of salmeterol and salbutamol as dry powder formulations in asthmatic patients. European Study Group. Thorax, 47(10), 796-800. [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS medicinal chemistry letters, 4(10), 1019-1024. [Link]

  • Spring, J., et al. (1992). A comparison of the effect of salmeterol and salbutamol in normal subjects. British journal of clinical pharmacology, 33(2), 139-141. [Link]

  • Drugs.com. (n.d.). Salbutamol vs Salmeterol Comparison. [Link]

  • antibodies-online.com. (n.d.). beta 2 Adrenergic Receptor ELISA Kits. [Link]

  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS medicinal chemistry letters, 4(10), 1019-1024. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]-assay]([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (Salbutamol/Albuterol)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed protocol for the safe and environmentally responsible disposal of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, a compound widely known as Salbutamol or Albuterol. Adherence to these procedures is paramount not only for regulatory compliance but also for upholding our collective responsibility to environmental stewardship and public safety.

The disposal of this compound, whether in its pure form, as a constituent in experimental solutions, or within finished products like inhalers, necessitates a nuanced understanding of its chemical properties and the associated regulatory landscape. This document will elucidate the causal links between the compound's characteristics and the mandated disposal pathways, ensuring a self-validating system of laboratory safety and compliance.

Foundational Knowledge: Chemical Profile and Associated Hazards

This compound is a white crystalline powder, sparingly soluble in water but soluble in ethanol.[1] Its primary application is as a bronchodilator for treating asthma and other respiratory conditions.[1] While therapeutically beneficial, it is crucial to recognize its potential hazards in a laboratory setting. Safety Data Sheets (SDS) indicate that this compound can cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[2]

Understanding the regulatory framework is equally critical. In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] A key stipulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[5][6]

Strategic Disposal Planning: A Decision-Making Framework

The appropriate disposal route for this compound waste is contingent on its form. The following decision-making workflow, represented as a flowchart, provides a systematic approach to classifying and managing this waste stream.

start Start: this compound Waste Generated waste_form Identify the Form of the Waste start->waste_form pure_solid Pure Solid or Concentrated Residue waste_form->pure_solid Pure Solid dilute_solution Dilute Aqueous Solution waste_form->dilute_solution Dilute Solution contaminated_labware Contaminated Labware (glassware, pipette tips, etc.) waste_form->contaminated_labware Contaminated Labware inhaler Unused or Expired Inhaler waste_form->inhaler Inhaler pure_solid_proc Package in a sealed, labeled hazardous waste container. Dispose via a licensed hazardous waste contractor. pure_solid->pure_solid_proc dilute_solution_proc Collect in a designated, sealed, and labeled hazardous waste container. Do NOT dispose down the drain. Dispose via a licensed hazardous waste contractor. dilute_solution->dilute_solution_proc contaminated_labware_proc Collect in a designated, puncture-proof hazardous waste container. Dispose via a licensed hazardous waste contractor. contaminated_labware->contaminated_labware_proc inhaler_proc Do NOT discard in general trash. Utilize a pharmaceutical take-back program or a licensed medical waste disposal service. inhaler->inhaler_proc

Figure 1. Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocols
  • Segregation and Containment:

    • Do not mix with other waste types unless explicitly permitted by your institution's hazardous waste management plan.

    • Place the solid waste in a primary container that is chemically compatible and can be securely sealed.

    • This primary container should then be placed within a larger, DOT-approved hazardous waste container provided by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[7][8]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Include the approximate quantity and the date of accumulation.

    • Ensure all components of a hazardous waste tag are completed as per institutional and regulatory guidelines.[9][10]

  • Storage and Collection:

    • Store the sealed and labeled container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

    • Arrange for pickup by a licensed hazardous waste disposal company in accordance with your institution's schedule.

  • Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and sealed waste container.

    • Crucially, do not dispose of these solutions down the sanitary sewer. [2][11] This is a direct violation of EPA regulations for hazardous pharmaceutical waste and can lead to environmental contamination.[12][13]

  • Labeling and Storage:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Store in a secondary containment tray within a designated satellite accumulation area to mitigate spills.

  • Disposal:

    • Dispose of the collected liquid waste through your institution's hazardous waste management program.

  • Collection:

    • Items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with the compound should be considered hazardous waste.

    • Collect these items in a designated, durable, and sealed plastic bag or a puncture-proof container for sharps.

    • This container should be clearly labeled as "Hazardous Drug-Related Wastes".[14]

  • Disposal:

    • Once full, the container should be sealed and disposed of through the hazardous waste stream, not in the general or biomedical trash.

The disposal of manufactured products like inhalers presents unique challenges due to the presence of propellants and residual medication.[15]

  • Environmental Rationale:

    • Metered-dose inhalers often contain hydrofluorocarbons (HFCs) as propellants, which are potent greenhouse gases.[16][17] A standard salbutamol inhaler can have a carbon footprint equivalent to a significant car journey.[16][18][19]

    • Even when seemingly empty, inhalers can retain up to 29% of the medication, which can leach into the environment if sent to a landfill.[15][20]

    • Furthermore, the pressurized canisters pose an explosion risk if incinerated improperly or compacted in a landfill.[15][20]

  • Recommended Disposal Methods:

    • Do not discard in household or general laboratory trash. [20]

    • Pharmacy Take-Back Programs: This is one of the most effective disposal methods. Many pharmacies have programs to collect used or expired inhalers for safe, environmentally sound disposal.[20][21][22]

    • Community Hazardous Waste Collection: Many municipalities host collection events for household hazardous waste, which often accept medical items like inhalers.[20]

    • Mail-Back Programs: Some organizations provide mail-back envelopes for sending used inhalers to a certified disposal facility.[20][23]

Summary of Disposal Options
Waste FormProhibited Disposal MethodsRecommended Disposal PathwayKey Considerations
Pure Solid/Concentrated Residue General trash, drain disposalLicensed Hazardous Waste ContractorSeal in a compatible, clearly labeled container.
Dilute Aqueous/Solvent Solution Drain disposalLicensed Hazardous Waste ContractorCollect in a sealed, labeled container with secondary containment.
Contaminated Labware General trash, regular recyclingLicensed Hazardous Waste ContractorUse designated, puncture-proof containers.
Unused/Expired Inhaler General trash, recycling bin, incineration without proper facilityPharmacy Take-Back Programs, Mail-Back Programs, Community Hazardous Waste CollectionPressurized canister and residual medication pose environmental and safety risks.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don appropriate PPE, including a respirator if dealing with a fine powder.

  • Containment and Cleanup:

    • For solid spills, gently sweep or vacuum the material into a hazardous waste container. Avoid generating dust.[2]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

By adhering to these scientifically grounded and procedurally robust disposal protocols, we can ensure that our research advancements do not come at the cost of environmental integrity or public health.

References

  • ChemBK. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. [Link]

  • MedPro Disposal. How to Dispose of Expired Inhalers. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • San Diego Medical Waste Management. How to Properly Dispose of Inhalers: A Complete Guide. [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. [Link]

  • PharmaCompass. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid. [Link]

  • Asthma and Respiratory Foundation NZ. The environmental impact of inhalers. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • PubChem. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. [Link]

  • Approved Storage & Waste. Pharmaceutical Waste Management. [Link]

  • U.S. Environmental Protection Agency. Pharma Rule. [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

  • Cheméo. Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. [Link]

  • PubMed. The environmental impact of inhalers for asthma: A green challenge and a golden opportunity. [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • National Institute for Health and Care Excellence (NICE). Asthma inhalers and climate change. [Link]

  • National Asthma Council Australia. Puffer and inhaler care. [Link]

  • Secure Waste. How To Safely Dispose Of Expired Inhalers A How-To In 2025. [Link]

  • ATS Journals. Albuterol Reuse to Reduce the Carbon Footprint of Pulmonary Function Testing. [Link]

  • The Royal Australian College of General Practitioners. Reducing the carbon footprint of inhalers: Climate and clinical implications. [Link]

  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]

  • Secure Waste. EPA Hazardous Pharmaceutical Waste Management Overview!!. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022 (Alternative Link). [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • U.S. Food & Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. [Link]

  • National Institutes of Health. NIH Chemical Safety Guide 2015. [Link]

  • Stanford Medicine. Is your asthma inhaler bad for the environment?. [Link]

  • Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

Sources

Navigating the Safe Handling of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Handling, and Disposal for Salbutamol (Albuterol)

As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides a comprehensive framework for the safe handling of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, a compound widely known as Salbutamol or Albuterol. Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a deep understanding of the principles that protect both the researcher and the integrity of the research.

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[2] Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential.

Core Principles of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following recommendations are based on a thorough risk assessment of the chemical's properties.

Eye and Face Protection: Beyond the Splash

Standard safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or aerosol generation, it is prudent to use chemical safety goggles.[3][4] In situations involving larger quantities or significant potential for exposure, a face shield should be worn in conjunction with goggles for comprehensive protection of the entire face.

Dermal Protection: Choosing the Right Gloves and Clothing

Gloves: Chemical-resistant gloves are mandatory.[1][3] Nitrile gloves are a suitable choice, and it is recommended to use a glove with a thickness of at least 0.11 mm, which has been shown to have a breakthrough time of over 480 minutes in some tests.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

Lab Coat: A standard lab coat should be worn to protect against incidental contact.[3] For operations with a higher risk of spills, a chemically resistant apron or suit may be necessary. All protective clothing should be laundered separately from personal attire.[5]

Respiratory Protection: A Matter of Ventilation and Exposure Potential

Work should be conducted in a well-ventilated area.[1][5] If the process may generate dust or aerosols, engineering controls such as a fume hood should be utilized.[3] In cases where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[3]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is critical to minimizing risk during the handling and disposal of this compound.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific product in use.

  • Ensure Proper Ventilation: Verify that the fume hood or other ventilation system is functioning correctly.

  • Assemble all necessary PPE: Have all required gloves, eye protection, and lab coats readily available.

  • Prepare a designated work area: The workspace should be clean and uncluttered.

  • Locate emergency equipment: Ensure easy access to an eyewash station and safety shower.[3]

Handling Protocol:
  • Don PPE: Put on all required personal protective equipment.

  • Weighing and Transfer: When handling the solid form, minimize dust generation.[1] Use a spatula for transfers and weigh the material in a fume hood if possible.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][3] Clean the work area and any contaminated equipment.

Disposal Plan:

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.[1][3] It is important to avoid releasing the chemical into the environment.[1]

Many albuterol-containing products, such as inhalers, are often considered pharmaceutical waste rather than hazardous waste.[6] However, they should not be disposed of in regular trash. The recommended disposal method is through a licensed waste disposal company or a pharmaceutical take-back program.[6]

For laboratory waste:

  • Collect waste in a clearly labeled, sealed container.[7]

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key steps and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS B Verify Ventilation A->B C Assemble PPE B->C D Prepare Work Area C->D E Locate Emergency Equipment D->E F Don PPE E->F G Weighing and Transfer (Minimize Dust) F->G H Solution Preparation (Avoid Splashing) G->H I Wash Hands Thoroughly H->I J Clean Work Area & Equipment I->J K Segregate & Label Waste J->K L Dispose via Licensed Contractor K->L

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

Quantitative Data Summary

Hazard StatementGHS ClassificationProtective Measures
H315: Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing.[1]
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear eye/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)Use only outdoors or in a well-ventilated area.[1]
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. This guide serves as a living document, to be revisited and adapted as new information becomes available and as specific experimental contexts demand.

References

  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. PubChem. Retrieved from [Link]

  • Szabo-Scandic. (2018, March 10). Salbutamol (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]

  • MedlinePlus. (2016, February 15). Albuterol Oral Inhalation. Retrieved from [Link]

  • MedPro Disposal. (2025, January 10). How to Dispose of Expired Inhalers. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.